molecular formula C12H17FO7 B049487 2F-Peracetyl-Fucose

2F-Peracetyl-Fucose

Cat. No.: B049487
M. Wt: 292.26 g/mol
InChI Key: QFVJLBVULJFLKN-VLCHEQJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2F-Peracetyl-fucose is an inhibitor of protein fucosylation. It inhibits fucosylation of IgG1 monoclonal antibodies produced by CHO-DG44 cells when used at a concentration of 50 µM. It reduces intracellular GDP-fucose levels in CHO-DG44 cells in a concentration-dependent manner. This compound (100 µM) also decreases intracellular fucose levels in A. thaliana seedlings. This compound decreases root length in A. thaliana seedlings in a concentration-dependent manner.>

Properties

IUPAC Name

[(2S,3R,4R,5S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FO7/c1-5-10(18-6(2)14)11(19-7(3)15)9(13)12(17-5)20-8(4)16/h5,9-12H,1-4H3/t5-,9-,10+,11-,12?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVJLBVULJFLKN-VLCHEQJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signal transduction, and immune responses.[1] Aberrant fucosylation is increasingly recognized as a hallmark of various diseases, particularly cancer, where it contributes to tumor progression, metastasis, and chemoresistance.[1] This has spurred the development of fucosylation inhibitors as potential therapeutic agents. Among these, 2F-Peracetyl-Fucose (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) has emerged as a potent and widely used tool in glycobiology research.[2][3] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, inhibitory effects on fucosyltransferases, impact on key signaling pathways, and comprehensive experimental protocols for its application in research settings.

Introduction to this compound

This compound is a cell-permeable, fluorinated derivative of L-fucose.[4][5] Its peracetylated form enhances its lipophilicity, allowing for efficient passage across the cell membrane.[6] Once inside the cell, non-specific esterases remove the acetyl groups, releasing 2-fluoro-L-fucose (2F-Fuc).[6] This free fucose analog then enters the salvage pathway of fucose metabolism.[7][8][9][10][11][12]

Mechanism of Action

The inhibitory activity of this compound stems from its metabolic conversion into a fraudulent nucleotide sugar donor, Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[4][5][7] This process can be visualized as a two-step mechanism:

  • Metabolic Activation: Cellular fucokinase phosphorylates 2F-Fuc to 2F-Fucose-1-phosphate, which is then converted to GDP-2F-Fuc by GDP-fucose pyrophosphorylase.[13]

  • Competitive Inhibition: GDP-2F-Fuc acts as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate, GDP-fucose.[7][13] The fluorine substitution at the C2 position of the fucose moiety is thought to destabilize the transition state of the fucosyl-transfer reaction.

Furthermore, the accumulation of GDP-2F-Fuc within the cell can exert feedback inhibition on the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural substrate.[7]

Metabolic_Activation_and_Inhibition_by_2F_Peracetyl_Fucose cluster_extracellular Extracellular cluster_intracellular Intracellular 2F_Peracetyl_Fucose_ext This compound 2F_Peracetyl_Fucose_int This compound 2F_Peracetyl_Fucose_ext->2F_Peracetyl_Fucose_int Cellular Uptake 2F_Fucose 2-Fluoro-L-Fucose 2F_Peracetyl_Fucose_int->2F_Fucose Deacetylation Salvage_Pathway Salvage Pathway 2F_Fucose->Salvage_Pathway Enters GDP_2F_Fucose GDP-2F-Fucose FUTs Fucosyltransferases (FUTs) GDP_2F_Fucose->FUTs Competitive Inhibition De_Novo_Pathway De Novo Pathway GDP_2F_Fucose->De_Novo_Pathway Feedback Inhibition Fucosylated_Glycans Fucosylated Glycans FUTs->Fucosylated_Glycans Catalyzes GDP_Fucose GDP-Fucose (Natural Substrate) GDP_Fucose->FUTs Natural Substrate De_Novo_Pathway->GDP_Fucose Salvage_Pathway->GDP_2F_Fucose Metabolic Conversion Esterases Esterases Esterases->2F_Fucose

Mechanism of this compound action.

Quantitative Data: Inhibition of Fucosyltransferases

The active metabolite, GDP-2F-Fuc, exhibits competitive inhibition against a range of human FUTs. The inhibitory constants (Ki) for GDP-2F-Fuc have been determined for several key enzymes.

FucosyltransferaseAcceptor SubstrateKm for GDP-Fucose (μM)Ki for GDP-2F-Fucose (μM)Reference
FUT1LacNAc19.7 ± 1.935.9 ± 10.4[2]
FUT3LacNAc3.1 ± 0.617.9 ± 1.9[2]
FUT5LacNAc10.2 ± 0.843.4 ± 4.3[2]
FUT6LacNAc7.9 ± 0.726.3 ± 2.5[2]
FUT8Biantennary N-glycan33.8 ± 2.5111.8 ± 8.5[2]
FUT9LacNAc8.0 ± 0.7627.8 ± 1.7[2]

LacNAc: N-acetyllactosamine

In cell-based assays, this compound has demonstrated potent inhibition of various cellular processes that are dependent on fucosylation.

Cell LineAssayConcentration RangeEffectReference
NCI-H3122 (NSCLC)Cell Migration25-200 μMReduced number of migrated cells[14]
UMSCC14B, UMSCC103 (HNSCC)Orosphere Formation & Invasion64 μMSmaller spheres with reduced invasion[14][15]
Various Cancer Cell LinesCell Viability10-100 μMSignificant inhibition of proliferation with 6,6-difluoro and 6,6,6-trifluoro analogs[16]

NSCLC: Non-Small Cell Lung Cancer; HNSCC: Head and Neck Squamous Cell Carcinoma

Impact on Key Signaling Pathways

Aberrant fucosylation is known to modulate critical signaling pathways involved in cell growth, differentiation, and motility. This compound, by inhibiting fucosylation, can effectively interfere with these pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in cancer progression, particularly in promoting epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.[17][18] Fucosylation of TGF-β receptors has been shown to be crucial for their function. Treatment with this compound can suppress TGF-β-mediated signaling.[4]

TGF_beta_Signaling_Inhibition TGF_beta TGF-β TGFBR TGF-β Receptor (Fucosylated) TGF_beta->TGFBR Binds pSmad2_3 p-Smad2/3 TGFBR->pSmad2_3 Phosphorylates Smad2_3 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., EMT, Invasion) Nucleus->Gene_Transcription Regulates 2F_Peracetyl_Fucose This compound 2F_Peracetyl_Fucose->TGFBR Inhibits Fucosylation Notch_Signaling_Inhibition cluster_signal_sending Signal-Sending Cell cluster_signal_receiving Signal-Receiving Cell Ligand Notch Ligand (e.g., Delta, Jagged) Fucosylated_Notch O-Fucosylated Notch Ligand->Fucosylated_Notch Binds Notch_Receptor Notch Receptor POFUT1 POFUT1 Notch_Receptor->POFUT1 Substrate POFUT1->Fucosylated_Notch S2_Cleavage S2 Cleavage (ADAM) Fucosylated_Notch->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Target_Gene_Expression Target Gene Expression Nucleus->Target_Gene_Expression Regulates 2F_Peracetyl_Fucose This compound 2F_Peracetyl_Fucose->POFUT1 Inhibits Lectin_Flow_Cytometry_Workflow Cell_Culture 1. Cell Culture Treatment 2. Treat cells with This compound Cell_Culture->Treatment Harvest 3. Harvest and wash cells Treatment->Harvest Lectin_Staining 4. Stain with fluorescently labeled lectin (e.g., AAL, UEA-I) Harvest->Lectin_Staining Flow_Cytometry 5. Analyze by Flow Cytometry Lectin_Staining->Flow_Cytometry Data_Analysis 6. Quantify Mean Fluorescence Intensity (MFI) Flow_Cytometry->Data_Analysis N_Glycan_Analysis_Workflow Protein_Extraction 1. Protein Extraction from treated and control cells Denaturation 2. Denaturation, Reduction, and Alkylation Protein_Extraction->Denaturation PNGaseF 3. N-glycan release with PNGase F Denaturation->PNGaseF Purification 4. Glycan Purification (e.g., SPE) PNGaseF->Purification MS_Analysis 5. Mass Spectrometry Analysis (e.g., MALDI-TOF or LC-MS) Purification->MS_Analysis Data_Interpretation 6. Data Interpretation and Comparison of Fucosylated Glycans MS_Analysis->Data_Interpretation

References

The Core Mechanism of 2F-Peracetyl-Fucose in the Inhibition of Protein Fucosylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein fucosylation, the addition of fucose to N- and O-linked glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, notably cancer, making the enzymes of the fucosylation pathway attractive targets for therapeutic intervention. 2F-Peracetyl-Fucose (2F-PAF), a cell-permeable fluorinated fucose analog, has emerged as a potent inhibitor of protein fucosylation. This technical guide provides an in-depth exploration of the core mechanisms by which 2F-PAF exerts its inhibitory effects. We will detail its metabolic activation, the dual inhibitory action on fucosyltransferases and the de novo GDP-fucose synthesis pathway, and provide comprehensive experimental protocols and quantitative data to support further research and drug development in this area.

Introduction to Protein Fucosylation and Its Inhibition

Fucosylation is catalyzed by a family of enzymes known as fucosyltransferases (FUTs), which transfer fucose from the donor substrate, guanosine diphosphate fucose (GDP-fucose), to acceptor glycans on proteins and lipids. In mammalian cells, GDP-fucose is synthesized through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from the extracellular environment or lysosomal degradation of glycoconjugates.[1][2]

Given the role of fucosylation in disease progression, particularly in cancer metastasis and drug resistance, there is significant interest in developing inhibitors of this process.[3][4] this compound (2F-PAF) is a synthetic, peracetylated, and fluorinated fucose analog designed for enhanced cell permeability.[5] Once inside the cell, it is deacetylated and metabolically converted into a GDP-fucose mimetic, which then disrupts normal fucosylation.[5]

The Dual Mechanism of Action of this compound

This compound inhibits protein fucosylation through a sophisticated dual mechanism that targets both the fucosyltransferases directly and the production of the natural fucose donor substrate.

Metabolic Activation via the Salvage Pathway

Upon entering the cell, the acetyl groups of 2F-PAF are removed by intracellular esterases, yielding 2-fluoro-L-fucose (2F-Fuc).[6] This free fucose analog is then processed by the salvage pathway enzymes. Fucokinase (FUK) phosphorylates 2F-Fuc to 2F-fucose-1-phosphate, which is subsequently converted to GDP-2F-fucose by GDP-fucose pyrophosphorylase (GFPP).[1]

This compound This compound 2F-Fucose 2F-Fucose This compound->2F-Fucose Intracellular Esterases 2F-Fucose-1-Phosphate 2F-Fucose-1-Phosphate 2F-Fucose->2F-Fucose-1-Phosphate Fucokinase (FUK) GDP-2F-Fucose GDP-2F-Fucose 2F-Fucose-1-Phosphate->GDP-2F-Fucose GDP-Fucose Pyrophosphorylase (GFPP)

Metabolic activation of this compound.
Competitive Inhibition of Fucosyltransferases

The metabolically generated GDP-2F-fucose acts as a competitive inhibitor of various fucosyltransferases (FUTs).[7] It competes with the natural substrate, GDP-fucose, for the active site of these enzymes. While the binding affinity of GDP-2F-fucose to FUTs is significant, the transfer of 2-fluoro-fucose to the glycan acceptor is either impossible or occurs at a very slow rate. This effectively blocks the fucosylation of target proteins.

Feedback Inhibition of the De Novo GDP-Fucose Synthesis Pathway

The accumulation of GDP-2F-fucose within the cell also leads to the feedback inhibition of the de novo GDP-fucose synthesis pathway.[8] This pathway's first committed step is the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose, a reaction catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD).[9][10] GDP-fucose and its analogs, including GDP-2F-fucose, act as allosteric inhibitors of GMD, thereby reducing the overall intracellular pool of GDP-fucose.[8][9]

cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway GDP-Mannose GDP-Mannose GMD GDP-Mannose 4,6-Dehydratase (GMD) GDP-Mannose->GMD GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GMD->GDP-4-keto-6-deoxymannose FX FX Enzyme GDP-4-keto-6-deoxymannose->FX GDP-Fucose_denovo GDP-Fucose FX->GDP-Fucose_denovo FUTs Fucosyltransferases (FUTs) GDP-Fucose_denovo->FUTs 2F_PAF This compound GDP_2F_Fuc GDP-2F-Fucose 2F_PAF->GDP_2F_Fuc Metabolic Activation GDP_2F_Fuc->GMD Feedback Inhibition GDP_2F_Fuc->FUTs Competitive Inhibition Fucosylated\nGlycoproteins Fucosylated Glycoproteins FUTs->Fucosylated\nGlycoproteins

Dual inhibitory mechanism of this compound.

Quantitative Data on the Inhibition of Fucosylation

The inhibitory effects of this compound and its metabolites have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Fucosyltransferases by GDP-2-deoxy-2-fluoro-L-fucose

FucosyltransferaseKi (µM)
FUT34 - 38
FUT54 - 38
FUT64 - 38
FUT74 - 38

Table 2: Cellular Inhibition of Fucosylation by this compound

Cell LineConcentration (µM)DurationObserved EffectReference
CHO-DG4450-Inhibition of IgG1 monoclonal antibody fucosylation.[11]
NCI-H312225 - 20048 hoursInhibition of cell migration.[3]
U251-MG2005 daysIncreased sensitivity to temozolomide.[3]
Calu-1-Luc20 µg/ml96 hoursReduced metastatic capacity in a mouse model.[3]
HepG210 - 100-Dose-dependent inhibition of fucosylation.[6]
HL-60323 daysSuppression of cell surface fucosylation.[12][13]

Detailed Experimental Protocols

Fucosyltransferase Activity Assay (Radiolabeled Method)

This protocol describes a method for measuring FUT activity using a radiolabeled fucose donor.[14]

Materials:

  • Enzyme source (recombinant FUT or cell lysate)

  • Acceptor substrate (e.g., glycoprotein, glycopeptide)

  • GDP-[14C]fucose

  • Reaction buffer (e.g., 50 mM MES, pH 6.5, 25 mM MnCl2, 0.5% Triton X-100)

  • Stop solution (e.g., 20 mM EDTA)

  • C18 Sep-Pak cartridges

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and enzyme source in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding GDP-[14C]fucose.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the radiolabeled product from unreacted GDP-[14C]fucose using a C18 Sep-Pak cartridge.

  • Wash the cartridge with water to remove unincorporated radiolabel.

  • Elute the radiolabeled product with methanol.

  • Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the enzyme activity.

N-Glycan Analysis by Mass Spectrometry (MALDI-TOF)

This protocol outlines the general steps for the release, purification, and analysis of N-glycans from glycoproteins treated with 2F-PAF.

Glycoprotein_Sample Glycoprotein Sample (from 2F-PAF treated cells) Denaturation Denaturation (DTT, Iodoacetamide) Glycoprotein_Sample->Denaturation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Proteolytic_Digestion N_Glycan_Release N-Glycan Release (PNGase F) Proteolytic_Digestion->N_Glycan_Release Purification Purification of N-Glycans (e.g., C18 Sep-Pak) N_Glycan_Release->Purification Permethylation Permethylation Purification->Permethylation MALDI_TOF_MS MALDI-TOF MS Analysis Permethylation->MALDI_TOF_MS

Workflow for N-glycan analysis by mass spectrometry.

Protocol for N-Glycan Release and Permethylation: [15][16][17]

  • Reduction and Alkylation:

    • Resuspend the glycoprotein sample in a denaturing buffer containing DTT and incubate to reduce disulfide bonds.

    • Add iodoacetamide to alkylate the free sulfhydryl groups.

    • Dialyze the sample to remove excess reagents.

  • Proteolytic Digestion:

    • Digest the protein with a protease such as trypsin overnight.

  • N-Glycan Release:

    • Incubate the resulting glycopeptides with PNGase F to release the N-glycans.

  • Purification of N-Glycans:

    • Separate the released N-glycans from the peptides using a C18 Sep-Pak cartridge.

  • Permethylation: [18][19]

    • Dry the purified N-glycans.

    • Resuspend in DMSO and add a slurry of NaOH in DMSO followed by methyl iodide.

    • Incubate to allow for complete permethylation of hydroxyl groups.

    • Quench the reaction and extract the permethylated glycans.

  • MALDI-TOF MS Analysis:

    • Co-crystallize the permethylated glycans with a suitable matrix (e.g., DHB) on a MALDI target plate.

    • Acquire mass spectra in positive ion mode to identify and quantify the different glycan structures.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of 2F-PAF.[20][21][22][23]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2F-PAF and include an untreated control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Conclusion

This compound is a powerful tool for studying the roles of protein fucosylation and holds promise as a therapeutic agent. Its dual mechanism of action, involving both the competitive inhibition of fucosyltransferases and the feedback inhibition of the de novo GDP-fucose synthesis pathway, makes it a highly effective inhibitor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the potential of 2F-PAF in modulating fucosylation in health and disease.

References

The Role of 2F-Peracetyl-Fucose in Glycosylation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2F-Peracetyl-Fucose (2F-PAF), a potent inhibitor of fucosylation. Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of various diseases, notably cancer, making it a compelling target for therapeutic intervention. This compound is a cell-permeable fucose analog that effectively disrupts fucosylation, offering a powerful tool for research and drug development. This document details its mechanism of action, provides comprehensive experimental protocols for its use, presents quantitative data on its effects, and visualizes key pathways and workflows.

Introduction to Fucosylation and its Significance

Glycosylation is one of the most common and complex post-translational modifications, profoundly impacting protein function, localization, and stability. Fucosylation, the covalent attachment of the monosaccharide L-fucose to N- and O-linked glycans and lipids, is a terminal step in glycan biosynthesis. This modification is catalyzed by a family of enzymes known as fucosyltransferases (FUTs).

Fucosylated glycans play crucial roles in:

  • Cell-cell recognition and adhesion: Mediating interactions between cells, such as selectin-ligand binding in immune cell trafficking.

  • Receptor activation: Modulating the activity of signaling receptors like the epidermal growth factor receptor (EGFR).

  • Host-microbe interactions: Influencing the binding of pathogens to host cells.

Dysregulation of fucosylation is implicated in a range of pathologies. In cancer, increased fucosylation is associated with enhanced tumor growth, invasion, metastasis, and chemoresistance. Consequently, inhibiting fucosylation has emerged as a promising strategy for cancer therapy.

Mechanism of Action of this compound

This compound is a synthetic, peracetylated, and fluorinated analog of L-fucose. Its chemical modifications confer cell permeability and metabolic activity as a fucosylation inhibitor. The mechanism of action proceeds through a multi-step intracellular process:

  • Cellular Uptake and Deacetylation: The peracetyl groups enhance the hydrophobicity of 2F-Fucose, facilitating its passive diffusion across the cell membrane. Once inside the cell, cytosolic esterases remove the acetyl groups, releasing 2-fluoro-L-fucose (2F-Fuc).

  • Metabolic Conversion: 2F-Fuc enters the fucose salvage pathway, where it is converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). This molecule acts as a fraudulent substrate, mimicking the natural fucose donor, GDP-L-fucose.

  • Inhibition of Fucosylation: GDP-2F-Fuc competitively inhibits fucosyltransferases (FUTs), preventing the transfer of fucose to glycan acceptors.

  • Feedback Inhibition: The accumulation of GDP-2F-Fuc also leads to feedback inhibition of the de novo pathway of GDP-fucose synthesis, further depleting the cellular pool of the natural fucose donor.

This dual mechanism of action makes this compound a highly effective and global inhibitor of cellular fucosylation.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2F_PAF_ext This compound 2F_PAF_int This compound 2F_PAF_ext->2F_PAF_int Passive Diffusion 2F_Fuc 2F-Fucose 2F_PAF_int->2F_Fuc Esterase Activity GDP_2F_Fuc GDP-2F-Fucose 2F_Fuc->GDP_2F_Fuc Salvage Pathway FUTs Fucosyltransferases GDP_2F_Fuc->FUTs Competitive Inhibition De_Novo_Pathway De Novo Pathway (GDP-Mannose -> GDP-Fucose) GDP_2F_Fuc->De_Novo_Pathway Feedback Inhibition Fucosylated_Glycans Fucosylated Glycans FUTs->Fucosylated_Glycans Fucosylation GDP_Fucose GDP-Fucose De_Novo_Pathway->GDP_Fucose GDP_Fucose->FUTs Natural Substrate start Start weigh Weigh 10 mg of This compound start->weigh add_dmso Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve aliquot Aliquot into sterile tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node start Start sds_page SDS-PAGE start->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block lectin_probe Incubate with Biotinylated Lectin block->lectin_probe wash1 Wash lectin_probe->wash1 streptavidin_probe Incubate with Streptavidin-HRP wash1->streptavidin_probe wash2 Wash streptavidin_probe->wash2 detect Chemiluminescent Detection wash2->detect end_node End detect->end_node

2F-Peracetyl-Fucose's effect on the de novo and salvage pathways of fucosylation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is a hallmark of various diseases, most notably cancer, making the enzymes and pathways involved attractive targets for therapeutic intervention. Cellular fucosylation is primarily governed by two pathways: the de novo synthesis pathway and the salvage pathway. This technical guide provides an in-depth analysis of 2F-Peracetyl-Fucose (2F-PAF), a potent inhibitor of fucosylation, and its effects on both of these pathways. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing its impact on cellular fucosylation.

The De Novo and Salvage Pathways of Fucosylation

Cells utilize two main pathways to produce the nucleotide sugar donor, GDP-L-fucose, which is essential for fucosyltransferase activity.

  • The De Novo Pathway: This pathway synthesizes GDP-L-fucose from GDP-D-mannose through a two-step enzymatic process. GDP-mannose 4,6-dehydratase (GMD) first converts GDP-mannose to GDP-4-keto-6-deoxymannose. Subsequently, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX) catalyzes the formation of GDP-L-fucose.[1][2] This pathway is the primary source of GDP-L-fucose in most cells.[1]

  • The Salvage Pathway: This pathway utilizes free L-fucose from the extracellular environment or from the lysosomal degradation of fucosylated glycoconjugates.[2] Fucokinase (FUK) phosphorylates L-fucose to fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (GFPP).

Mechanism of Action of this compound (2F-PAF)

This compound (also known as 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) is a cell-permeable, fluorinated fucose analog that acts as a potent inhibitor of fucosylation.[3][4][5][6][7][8] Its peracetylated form enhances its cell permeability, and once inside the cell, cytosolic esterases remove the acetyl groups.[9] The resulting 2-deoxy-2-fluoro-L-fucose (2F-Fuc) enters the salvage pathway, where it is converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[9]

The inhibitory effects of 2F-PAF are twofold:

  • Inhibition of the De Novo Pathway: The intracellular accumulation of GDP-2F-Fuc acts as a feedback inhibitor of the de novo pathway, effectively shutting down the endogenous production of GDP-L-fucose.[9][10]

  • Competition for Fucosyltransferases: GDP-2F-Fuc can also act as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate GDP-L-fucose for binding to the active site of these enzymes.[9]

fucosylation_pathways cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_inhibition 2F-PAF Inhibition GDP-Mannose GDP-Mannose GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-Mannose->GDP-4-keto-6-deoxymannose GMD GDP-L-Fucose_de_novo GDP-L-Fucose GDP-4-keto-6-deoxymannose->GDP-L-Fucose_de_novo FX Fucosylated Glycans Fucosylated Glycans GDP-L-Fucose_de_novo->Fucosylated Glycans FUTs FUTs_node L-Fucose L-Fucose Fucose-1-Phosphate Fucose-1-Phosphate L-Fucose->Fucose-1-Phosphate FUK GDP-L-Fucose_salvage GDP-L-Fucose Fucose-1-Phosphate->GDP-L-Fucose_salvage GFPP GDP-L-Fucose_salvage->Fucosylated Glycans FUTs This compound This compound 2F-Fucose 2F-Fucose This compound->2F-Fucose Esterases GDP-2F-Fucose GDP-2F-Fucose 2F-Fucose->GDP-2F-Fucose Salvage Pathway Enzymes GDP-2F-Fucose->GDP-4-keto-6-deoxymannose Feedback Inhibition GDP-2F-Fucose->FUTs_node Competitive Inhibition

Fig. 1: Mechanism of 2F-PAF on fucosylation pathways.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound on different cell lines and systems.

Cell Line/SystemConcentrationIncubation TimeObserved EffectReference
CHO-DG44 cells50 µM-Inhibition of IgG1 monoclonal antibody fucosylation.[11]
CHO-DG44 cellsConcentration-dependent-Reduction of intracellular GDP-fucose levels.[11]
NSCLC cells0, 25, 50, 100, 200 µM1h or 24hSuppression of TGFβ-mediated Smad3 phosphorylation and nuclear translocation.[12]
U251-MG cells200 µM5 daysIncreased sensitivity to temozolomide (TMZ).[12]
U251-MG cells200 µM24hInhibition of Transwell invasion.[12]
Inflamed Nucleus Pulposus (NP) cells300 µM72hReduced collagen type 2 (COL2) expression.[12]
Calu-1-Luc cells (in vivo)20 µg/ml (pre-treatment)96hReduced metastatic capacity in a mouse model.[12]
Dugesia japonica500 µM0, 1, 3, 5, 7 daysInhibition of head regeneration.[12]
UMSCC14B and UMSCC103 cells64 µM72hInhibition of orosphere formation and invasion.[4]
NCI-H3122 cells25-200 µM48hInhibition of migration ability.[4]
HL-60 cellsup to 200 µM3 daysComplete abolition of Lewis-X and sLex expression.[7]
Expi293 or ExpiCHO cells200 µM-Production of low fucosylated monoclonal antibodies.[13]

Experimental Protocols

This section provides detailed methodologies for assessing the effects of this compound on cellular fucosylation using common laboratory techniques.

Western Blotting for Global Fucosylation Analysis

This protocol allows for the detection of total fucosylated proteins in cell lysates using fucose-specific lectins.

western_blot_workflow Cell_Culture 1. Cell Culture & Treatment - Plate cells - Treat with 2F-PAF (e.g., 50-200 µM) - Include untreated and vehicle controls Lysis 2. Cell Lysis - Wash cells with cold PBS - Lyse cells in RIPA buffer with protease inhibitors Cell_Culture->Lysis Quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate protein lysates by gel electrophoresis Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking 6. Blocking - Block with 5% BSA or non-fat milk in TBST Transfer->Blocking Lectin_Incubation 7. Lectin Incubation - Incubate with biotinylated fucose-specific lectin (e.g., AAL, LCA, PSA) Blocking->Lectin_Incubation Streptavidin_HRP 8. Streptavidin-HRP Incubation - Incubate with Streptavidin-HRP conjugate Lectin_Incubation->Streptavidin_HRP Detection 9. Detection - Add chemiluminescent substrate - Image with a digital imager Streptavidin_HRP->Detection Analysis 10. Data Analysis - Quantify band intensities - Normalize to loading control (e.g., β-actin) Detection->Analysis

Fig. 2: Western blot workflow for fucosylation analysis.

Materials:

  • This compound (2F-PAF) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Biotinylated fucose-specific lectin (e.g., Aleuria aurantia lectin - AAL, Lens culinaris agglutinin - LCA, or Pisum sativum agglutinin - PSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Antibody for loading control (e.g., anti-β-actin)

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of 2F-PAF for the specified duration. Include untreated and vehicle (e.g., DMSO) controls.

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with the biotinylated fucose-specific lectin (diluted in blocking buffer) overnight at 4°C.

  • Streptavidin-HRP Incubation: Wash the membrane three times with TBST and then incubate with Streptavidin-HRP conjugate for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a digital imager.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.

Flow Cytometry for Cell Surface Fucosylation

This protocol quantifies the level of fucose on the cell surface using a fluorescently labeled lectin.

flow_cytometry_workflow Cell_Treatment 1. Cell Culture & Treatment - Treat cells with 2F-PAF - Include controls Harvest 2. Cell Harvesting - Detach cells gently (e.g., with EDTA) Cell_Treatment->Harvest Wash 3. Washing - Wash cells with FACS buffer (PBS + 2% FBS) Harvest->Wash Lectin_Staining 4. Lectin Staining - Incubate cells with FITC-conjugated lectin (e.g., AAL-FITC) Wash->Lectin_Staining Wash_2 5. Final Wash - Wash cells to remove unbound lectin Lectin_Staining->Wash_2 Acquisition 6. Flow Cytometry Analysis - Acquire data on a flow cytometer Wash_2->Acquisition Data_Analysis 7. Data Analysis - Gate on live cells - Analyze median fluorescence intensity (MFI) Acquisition->Data_Analysis

Fig. 3: Flow cytometry workflow for cell surface fucosylation.

Materials:

  • This compound (2F-PAF)

  • Cells in suspension or adherent cells

  • FACS buffer (PBS with 2% fetal bovine serum)

  • FITC-conjugated fucose-specific lectin (e.g., AAL-FITC)

  • Propidium iodide (PI) or other viability dye

Procedure:

  • Cell Treatment: Treat cells with 2F-PAF as described in the western blotting protocol.

  • Cell Harvesting: Harvest the cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, followed by neutralization with complete medium.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation.

  • Lectin Staining: Resuspend the cells in FACS buffer containing the FITC-conjugated lectin at the manufacturer's recommended concentration. Incubate for 30-60 minutes on ice in the dark.

  • Final Wash: Wash the cells twice with cold FACS buffer to remove unbound lectin.

  • Viability Staining: Resuspend the cells in FACS buffer containing a viability dye like PI just before analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting the FITC at 488 nm and detecting emission at ~520 nm.

  • Data Analysis: Gate on the live cell population (PI-negative) and determine the median fluorescence intensity (MFI) of the FITC signal for each sample. A decrease in MFI in 2F-PAF-treated cells indicates a reduction in cell surface fucosylation.

Mass Spectrometry for Detailed Glycan Analysis

Mass spectrometry provides the most detailed information on the specific glycan structures affected by 2F-PAF treatment. This is a complex workflow that typically involves glycan release, labeling, and LC-MS/MS analysis.

mass_spec_workflow Protein_Extraction 1. Protein Extraction from 2F-PAF treated and control cells Glycan_Release 2. N-Glycan Release - e.g., PNGase F digestion Protein_Extraction->Glycan_Release Labeling 3. Glycan Labeling - Label with a fluorescent tag (e.g., 2-AB) Glycan_Release->Labeling Purification 4. Labeled Glycan Purification - e.g., HILIC SPE Labeling->Purification LC_MS 5. LC-MS/MS Analysis - Separate and analyze glycans Purification->LC_MS Data_Analysis 6. Data Analysis - Identify and quantify glycan structures - Compare fucosylated vs. afucosylated species LC_MS->Data_Analysis

Fig. 4: Mass spectrometry workflow for glycan analysis.

General Protocol Outline:

  • Sample Preparation: Extract total protein from 2F-PAF-treated and control cells.

  • Glycan Release: Release N-glycans from the glycoproteins using an enzyme such as PNGase F.

  • Glycan Labeling: Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide) to facilitate detection.

  • Purification: Purify the labeled glycans using techniques like hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE).

  • LC-MS/MS Analysis: Separate the purified glycans by liquid chromatography and analyze them by tandem mass spectrometry to determine their structures and relative abundances.

  • Data Analysis: Use specialized software to identify and quantify the different glycan structures. Compare the profiles of fucosylated and afucosylated glycans between the 2F-PAF-treated and control samples.

Conclusion

This compound is a valuable tool for studying the roles of fucosylation in various biological systems and holds potential as a therapeutic agent. Its dual mechanism of inhibiting the de novo pathway and competing for fucosyltransferases makes it a highly effective inhibitor of cellular fucosylation. The experimental protocols provided in this guide offer robust methods for researchers to investigate the effects of 2F-PAF and other fucosylation inhibitors, thereby advancing our understanding of the functional consequences of altered fucosylation in health and disease.

References

Unveiling 2F-Peracetyl-Fucose: A Technical Guide to its Discovery, Synthesis, and Application as a Fucosyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of fucose to glycans and proteins, is a critical post-translational modification implicated in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The enzymes responsible for this modification, fucosyltransferases (FUTs), have emerged as significant targets for therapeutic intervention. This technical guide provides a comprehensive overview of 2F-Peracetyl-Fucose (2F-PerAcFuc), a potent, cell-permeable inhibitor of fucosylation. We delve into the scientific background leading to the development of fluorinated fucose analogs, detail the methodologies for its synthesis and application in biological systems, and present its effects on cellular signaling pathways. This document serves as a core resource for researchers investigating fucosylation and developing novel therapeutics targeting this pathway.

Introduction: The Rise of Fucosyltransferase Inhibitors

The intricate roles of fucosylated glycans in cellular function have spurred the development of chemical tools to modulate their biosynthesis. Small molecule inhibitors of fucosylation offer a powerful approach to study the functional consequences of this modification and hold promise as therapeutic agents for diseases such as cancer and inflammatory disorders.[1] Among these, fluorinated analogs of L-fucose have garnered significant attention due to their ability to act as metabolic inhibitors.

This compound (1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucose) is a chemically synthesized analog of L-fucose.[2] Its design is predicated on the principle of metabolic trapping. As a cell-permeable molecule, it is taken up by cells and processed by the fucose salvage pathway, where it is converted into a GDP-fucose mimetic.[3][4][5] This fraudulent substrate then acts as a competitive inhibitor of various fucosyltransferases (FUTs), effectively blocking the transfer of fucose to their target molecules.[3][6][7][8][9][10][11] Furthermore, the accumulation of the fluorinated GDP-fucose analog can act as a feedback inhibitor of the de novo GDP-fucose biosynthesis pathway, further depleting the cell of fucosylated glycans.[12]

Synthesis of this compound

While a singular "discovery" paper for this compound is not readily identifiable, its synthesis falls within the broader development of fluorinated sugar analogs. The introduction of a fluorine atom at the C2 position of fucose is a key modification that imparts its inhibitory properties. General strategies for the synthesis of such compounds involve deoxyfluorination and electrophilic fluorination of fucose precursors.[1]

A plausible synthetic route, based on established methods for creating fluorinated fucose analogs, is as follows:

  • Protection of L-Fucose: The hydroxyl groups of L-fucose are protected, often by acetylation, to prevent unwanted side reactions in subsequent steps.

  • Introduction of Fluorine at C2: A key step involves the replacement of the hydroxyl group at the C2 position with a fluorine atom. This can be achieved through various fluorinating agents.

  • Peracetylation: Following the fluorination step, the remaining hydroxyl groups are acetylated to yield the final product, this compound. This peracetylation enhances the compound's cell permeability.

Mechanism of Action and Biological Effects

This compound exerts its biological effects by disrupting the normal process of fucosylation. Its mechanism can be visualized as a two-step process within the cell, followed by the inhibition of downstream signaling pathways.

Cellular Uptake and Metabolic Conversion

The peracetylated form of 2-fluoro-fucose allows it to readily cross the cell membrane. Once inside the cell, cellular esterases remove the acetyl groups, releasing 2-fluoro-fucose. This molecule then enters the fucose salvage pathway, where it is converted to GDP-2-fluoro-fucose.

This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Uptake 2-fluoro-fucose 2-fluoro-fucose Cell Membrane->2-fluoro-fucose Deacetylation GDP-2-fluoro-fucose GDP-2-fluoro-fucose 2-fluoro-fucose->GDP-2-fluoro-fucose Salvage Pathway Fucosyltransferases (FUTs) Fucosyltransferases (FUTs) GDP-2-fluoro-fucose->Fucosyltransferases (FUTs) Inhibition

Fig. 1: Cellular processing of this compound.
Inhibition of TGFβ-Mediated Signaling

One of the well-documented effects of this compound is the inhibition of the Transforming Growth Factor Beta (TGFβ) signaling pathway. Specifically, it has been shown to suppress TGFβ-mediated Smad3 phosphorylation and its subsequent nuclear translocation in non-small cell lung cancer (NSCLC) cells.

TGFb TGFβ TGFbR TGFβ Receptor TGFb->TGFbR Smad3 Smad3 TGFbR->Smad3 Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Nuc Nucleus pSmad3->Nuc Translocation Trans Transcription Nuc->Trans Gene Expression Inhibitor This compound FUTs FUTs Inhibitor->FUTs Inhibits FUTs->TGFbR Modulates Receptor Fucosylation

Fig. 2: Inhibition of TGFβ-Smad3 signaling by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineConcentrationDurationEffect
NSCLC cells25, 50, 100, 200 µM1h or 24hSuppressed TGFβ-mediated Smad3 phosphorylation and nuclear translocation.[13]
U251-MG cells200 µM5 daysIncreased sensitivity to temozolomide (TMZ).[13]
U251-MG cells200 µM24hInhibited Transwell invasion.[13]
Inflamed Nucleus Pulposus (NP) cells300 µM72hReduced collagen type 2 (COL2) expression.[13]
Healthy NP cells300 µM72hNo effect.[13]
HL-60 cellsup to 200 µM3 daysComplete abolition of Lewis-X and sLex expression.[4]
CHO-DG44 cells50 µM-Inhibited fucosylation of IgG1 monoclonal antibodies.[14][15]

Table 2: In Vivo Efficacy of this compound

Animal ModelTreatmentDurationEffect
Mouse model of NSCLC metastasis20 µg/ml in vitro treatment of Calu-1-Luc cells prior to injection96hReduced metastatic capacity of Calu-1-Luc cells.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

General Cell Culture and Treatment
  • Cell Lines: NCI-H3122 (NSCLC), U251-MG (glioblastoma), Nucleus Pulposus (NP) cells, Calu-1-Luc (NSCLC).

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: A stock solution is prepared by dissolving this compound powder in DMSO.[14] This stock solution is then diluted in culture medium to the desired final concentrations (e.g., 25, 50, 100, 200 µM).

Western Blot Analysis for Smad3 Phosphorylation
  • Cell Treatment: NCI-H3122 cells are treated with TGFβ (e.g., 1 ng/ml) and varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Protein Extraction: Cells are lysed, and protein concentrations are determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Smad3 and total Smad3, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence detection system.

Confocal Microscopy for Smad3 Nuclear Translocation
  • Cell Treatment: NCI-H3122 cells grown on coverslips are treated with TGFβ and this compound.

  • Immunofluorescence: Cells are fixed, permeabilized, and incubated with an anti-Smad3 antibody followed by a fluorescently labeled secondary antibody (e.g., FITC-conjugated).

  • Nuclear Staining: The nucleus is counterstained with DAPI.

  • Imaging: The localization of Smad3 is visualized using a confocal microscope.

In Vivo Metastasis Assay
  • Cell Preparation: Calu-1-Luc cells are treated with this compound (e.g., 20 µg/ml) for 96 hours in vitro.

  • Animal Injection: BALB/c-nude mice are injected intravenously with the treated Calu-1-Luc cells.

  • Bioluminescence Imaging (BLI): At specified time points (e.g., 2 weeks post-injection), mice are anesthetized and injected intraperitoneally with D-Luciferin.

  • Image Acquisition and Analysis: Bioluminescence is imaged using an in vivo imaging system, and the intensity is measured to quantify tumor burden and metastasis.

cluster_0 In Vitro cluster_1 In Vivo A Cell Culture B Treatment with This compound A->B C Western Blot (p-Smad3) B->C D Confocal Microscopy (Smad3 localization) B->D E Transwell Invasion Assay B->E F Cell Treatment (in vitro) G Intravenous Injection into Mice F->G H Bioluminescence Imaging G->H

References

Exploring the Cell Permeability and Efficacy of 2F-Peracetyl-Fucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of 2F-Peracetyl-Fucose, a pivotal small molecule inhibitor used in glycobiology and cancer research. Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in numerous cellular processes, and its aberrant regulation is a hallmark of various diseases, including cancer. This compound serves as a key tool for researchers to probe and inhibit these processes. This document details its mechanism of cellular uptake, subsequent metabolic activation, and its action as a potent inhibitor of fucosyltransferases. We present quantitative data from various studies in structured tables, outline detailed experimental protocols for assessing its permeability and biological effects, and provide visualizations of its metabolic pathway and experimental workflows to support researchers, scientists, and drug development professionals in their work.

Introduction to this compound

This compound (also known as 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucopyranose) is a synthetic, cell-permeable fluorinated derivative of L-fucose.[1] It is designed to act as a metabolic inhibitor of fucosylation. The peracetylation of the fucose analog enhances its lipophilicity, which is believed to improve its ability to cross the cell membrane compared to its non-acetylated counterpart, 2-deoxy-2-fluoro-L-fucose (2F-Fuc).[2][3][4] Once inside the cell, it undergoes metabolic conversion into a mimic of Guanosine Diphosphate-fucose (GDP-fucose), the natural substrate for fucosyltransferases (FUTs), thereby inhibiting the fucosylation of glycoproteins and glycolipids.[1][5] This inhibitory action makes it an invaluable tool for studying the roles of fucosylation in cell adhesion, signaling, and metastasis, and for developing therapeutic strategies that target these pathways.[6][7]

Mechanism of Cellular Uptake and Action

The efficacy of this compound as a fucosylation inhibitor is contingent on a multi-step intracellular process. This process begins with its passive diffusion across the plasma membrane and culminates in the disruption of two major fucosylation pathways.

  • Cellular Entry and Deacetylation : The acetyl groups on this compound increase its hydrophobicity, facilitating its passage through the lipid bilayer of the cell membrane. Upon entering the cytoplasm, these acetyl groups are rapidly removed by ubiquitous intracellular non-specific esterases, releasing the free fluorinated sugar, 2F-Fuc.[2][3]

  • Metabolic Activation via the Salvage Pathway : The liberated 2F-Fuc is then processed by the fucose salvage pathway.[2][3][5] This pathway involves two key enzymatic steps:

    • Fucokinase (FUK) phosphorylates 2F-Fuc to produce 2-deoxy-2-fluoro-L-fucose-1-phosphate.

    • GDP-fucose pyrophosphorylase (GFPP) converts this intermediate into the active inhibitor, GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[8][9]

  • Inhibition of Fucosylation : The resulting GDP-2F-Fuc disrupts cellular fucosylation through a dual mechanism:

    • Competitive Inhibition : GDP-2F-Fuc acts as a competitive inhibitor for various fucosyltransferases (FUTs), competing with the endogenous GDP-fucose for binding to the enzyme's active site.[2][4][10] This directly blocks the transfer of fucose to glycan acceptors.

    • Feedback Inhibition : The accumulation of GDP-2F-Fuc within the cell also exerts feedback inhibition on the de novo pathway of GDP-fucose synthesis.[2][4][11] This allosteric inhibition reduces the overall intracellular pool of the natural GDP-fucose, further potentiating the block on fucosylation.[12]

The following diagram illustrates the metabolic pathway and inhibitory action of this compound.

metabolic_pathway cluster_outside Extracellular Space cluster_inside Cytoplasm 2FPF_ext This compound 2FPF_int This compound 2FPF_ext->2FPF_int Cellular Uptake (Passive Diffusion) 2FFuc 2F-Fucose 2FPF_int->2FFuc Nonspecific Esterases GDP_2FFuc GDP-2F-Fucose 2FFuc->GDP_2FFuc Salvage Pathway (FUK, GFPP) FUTs Fucosyltransferases (FUTs) GDP_2FFuc->FUTs Competitive Inhibition DeNovo De Novo Pathway (GDP-Mannose -> GDP-Fucose) GDP_2FFuc->DeNovo Feedback Inhibition Fuc_Glycan Fucosylated Glycan FUTs->Fuc_Glycan Glycan Glycan Acceptor Glycan->Fuc_Glycan GDP_Fuc GDP-Fucose DeNovo->GDP_Fuc GDP_Fuc->FUTs

Metabolic pathway of this compound.

Data Presentation: Efficacy and Experimental Concentrations

The following tables summarize the quantitative data from various studies investigating the effects of this compound on different cell lines and biological processes.

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineConcentrationDurationObserved EffectReference
HL-60Not specified3 daysComplete abolition of Lewis-X and Sialyl Lewis-X expression.[1]
HL-60, CHOUp to 200 µMNot specifiedNo significant effect on cell viability or doubling time.[1]
UMSCC14B, UMSCC10364 µM72 hoursInhibition of orosphere formation and invasion.[6][7]
NCI-H312225 - 200 µM48 hoursInhibition of cell migration.[6]
Calu-120 µg/ml (~68 µM)96 hoursReduced metastatic capacity in a mouse xenograft model.[13]
U251-MG200 µM24 hoursInhibition of Transwell invasion.[13]
NSCLC cells25 - 200 µM1-24 hoursSuppressed TGFβ-mediated Smad3 phosphorylation.[13]
CHO cellsNot specifiedNot specifiedA study noted that acetylation only moderately enhanced the inhibitory effect on core fucosylation compared to the non-acetylated form.[2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cell permeability and biological activity of this compound.

Protocol: Caco-2 Permeability Assay

This assay is a standard in vitro method to predict human intestinal absorption of a compound and can be adapted to assess its general cell permeability.[14]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (in DMSO)

  • Lucifer Yellow (paracellular integrity marker)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) using a volt-ohm meter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable. Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow; a Papp < 10⁻⁶ cm/s indicates good integrity.[14]

  • Transport Experiment (Apical to Basolateral): a. Wash the monolayer on both apical and basolateral sides with pre-warmed transport buffer. b. Add transport buffer containing the test concentration of this compound (e.g., 10 µM) to the apical (donor) chamber. c. Add fresh transport buffer to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of compound appearance in the receiver chamber (mol/s).

    • A: The surface area of the membrane (cm²).

    • C₀: The initial concentration in the donor chamber (mol/cm³).

Protocol: Analysis of Cell Surface Fucosylation by Flow Cytometry

This protocol measures the change in cell surface fucosylated glycans following treatment with this compound.[11]

Objective: To quantify the inhibition of fucosylation on a target cell line.

Materials:

  • Target cells (e.g., HL-60, CHO)

  • This compound

  • Cell culture medium

  • FACS buffer (PBS with 1% BSA)

  • Primary antibody or lectin against a fucosylated epitope (e.g., anti-Sialyl Lewis X antibody; Aleuria Aurantia Lectin (AAL) for core fucose).[11]

  • Fluorescently-labeled secondary antibody or streptavidin (if primary is biotinylated).

  • Flow cytometer.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere (if applicable). Treat cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (DMSO) for 3-5 days.

  • Cell Harvesting and Staining: a. Harvest cells and wash twice with cold FACS buffer. b. Resuspend cells in FACS buffer containing the primary antibody or biotinylated lectin at the recommended concentration. c. Incubate for 45-60 minutes on ice, protected from light. d. Wash cells twice with FACS buffer. e. If using an unlabeled primary, resuspend cells in FACS buffer containing the appropriate fluorescently-labeled secondary antibody/streptavidin. f. Incubate for 30 minutes on ice, protected from light.

  • Data Acquisition: Wash cells twice more and resuspend in FACS buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Calculate the median fluorescence intensity (MFI) for each treatment group. Normalize the MFI of treated samples to the vehicle control (set to 100%) to determine the percentage of remaining fucosylation.

The following diagram outlines the experimental workflow for this protocol.

experimental_workflow start Start culture 1. Plate and Culture Cells start->culture treat 2. Treat with this compound and Vehicle Control (3-5 days) culture->treat harvest 3. Harvest and Wash Cells treat->harvest stain1 4. Primary Staining (Lectin or Primary Antibody) harvest->stain1 wash1 5. Wash Cells stain1->wash1 stain2 6. Secondary Staining (Fluorescent Probe) wash1->stain2 wash2 7. Wash Cells stain2->wash2 acquire 8. Acquire Data on Flow Cytometer wash2->acquire analyze 9. Analyze MFI and Determine Inhibition acquire->analyze end_node End analyze->end_node

Workflow for assessing fucosylation inhibition.

Conclusion

This compound stands as a well-established and effective tool for the global inhibition of cellular fucosylation. Its enhanced cell permeability, a direct result of its peracetylated structure, allows it to efficiently enter cells where it is metabolically activated to GDP-2F-Fuc. Through a dual mechanism of competitive and feedback inhibition, it profoundly reduces the fucosylation of cellular glycans. The experimental protocols and data presented herein provide a robust framework for researchers to utilize this inhibitor effectively, enabling deeper exploration into the functional consequences of fucosylation in health and disease and aiding in the development of novel therapeutic agents.

References

The Foundational Science of 2F-Peracetyl-Fucose: A Technical Guide to a Potent Fucosylation Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the foundational research that has established 2F-Peracetyl-Fucose (2F-PerAcFuc) as a critical tool in glycobiology and a potential therapeutic agent. 2F-PerAcFuc is a cell-permeable, peracetylated fucose analog that acts as a potent and global inhibitor of fucosyltransferases (FUTs). Its mechanism of action relies on its metabolic conversion to GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc), a competitive inhibitor of the natural FUT substrate, GDP-fucose. This guide provides a comprehensive overview of the core research, including its mechanism of action, key experimental findings, and detailed protocols for its synthesis and application in seminal in vitro and in vivo studies. Quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized using DOT language diagrams.

Introduction to Fucosylation and Its Inhibition

Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a crucial post-translational modification involved in a myriad of biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, most notably cancer, where it contributes to metastasis and chemoresistance. The enzymes responsible for fucosylation, fucosyltransferases (FUTs), are therefore attractive targets for therapeutic intervention.

This compound has emerged as a powerful chemical tool to study the roles of fucosylation and as a potential therapeutic to counter pathological hyper-fucosylation. Its peracetylated form enhances cell permeability, allowing it to be efficiently taken up by cells where it is deacetylated and converted into its active inhibitory form.[1][2]

Mechanism of Action

The inhibitory effect of this compound stems from a two-pronged metabolic disruption of the fucosylation pathway.

  • Competitive Inhibition: Once inside the cell, cytosolic esterases remove the acetyl groups from 2F-PerAcFuc, yielding 2-deoxy-2-fluoro-L-fucose (2F-Fuc). The salvage pathway then converts 2F-Fuc into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc).[3][4] This fluorinated analog of the natural donor substrate, GDP-fucose, competes for the active site of fucosyltransferases. The presence of the fluorine atom at the C2 position prevents the enzymatic transfer of the fucose analog to the acceptor glycan, thus potently inhibiting the fucosylation process.[1][4]

  • Feedback Inhibition: The accumulation of GDP-2F-Fuc within the cell also leads to feedback inhibition of the de novo pathway of GDP-fucose synthesis.[1][4][5] This further depletes the intracellular pool of the natural donor substrate, enhancing the overall inhibitory effect on fucosylation.

Metabolic_Inhibition_by_2F_Peracetyl_Fucose Cell_Membrane 2F_PerAcFuc_int This compound 2F_Fuc 2F-Fucose 2F_PerAcFuc_int->2F_Fuc Deacetylation Esterases Esterases GDP_2F_Fuc GDP-2F-Fucose 2F_Fuc->GDP_2F_Fuc Conversion Salvage_Pathway Salvage Pathway FUTs Fucosyltransferases (FUTs) GDP_2F_Fuc->FUTs Competitive Inhibition De_Novo_Pathway De Novo Pathway (from GDP-Mannose) GDP_2F_Fuc->De_Novo_Pathway Feedback Inhibition Fucosylated_Glycan Fucosylated Glycan FUTs->Fucosylated_Glycan Glycan Acceptor Glycan Glycan->FUTs GDP_Fucose GDP-Fucose De_Novo_Pathway->GDP_Fucose GDP_Fucose->FUTs

Caption: Mechanism of this compound action.

Foundational In Vitro Studies

Inhibition of Fucosylation in Cancer Cell Lines

Seminal studies have demonstrated the efficacy of this compound in reducing fucosylation across various cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)DurationObserved EffectReference
HL-60Promyelocytic Leukemia503 daysComplete abolition of Lewis-X and Sialyl-Lewis X expression.[6]
NCI-H3122Non-Small Cell Lung Cancer25-20048 hoursInhibition of cell migration.[7]
UMSCC14B, UMSCC103Head and Neck Squamous Cell Carcinoma6472 hoursInhibition of orosphere formation and invasion.[7]
U251-MGGlioblastoma2005 daysIncreased sensitivity to temozolomide (TMZ).[8]
Calu-1Non-Small Cell Lung Cancer20 µg/ml (~68 µM)96 hoursReduced metastatic capacity in a subsequent in vivo model.[8]
Inhibition of TGF-β-Mediated Smad3 Phosphorylation

This compound has been shown to suppress the transforming growth factor-β (TGF-β) signaling pathway, which is implicated in cancer progression and metastasis.

Experimental Protocol: Western Blot for Phospho-Smad3

  • Cell Culture and Treatment: NCI-H3122 cells are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (0, 25, 50, 100, and 200 µM) for 1 hour, followed by stimulation with 1 ng/ml of TGF-β.[8]

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-Smad3 (e.g., clone O72-670) and total Smad3.[9] Following washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.

TGF_beta_Inhibition_Workflow Treatment Treat with 2F-PerAcFuc (0-200 µM, 1h) Stimulation Stimulate with TGF-β (1 ng/ml) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE & Western Blot Quantification->SDS_PAGE Antibodies Incubate with Anti-pSmad3 & Anti-Smad3 SDS_PAGE->Antibodies Detection ECL Detection Antibodies->Detection Analysis Analyze pSmad3/Total Smad3 Ratio Detection->Analysis

Caption: Workflow for analyzing TGF-β signaling inhibition.

Foundational In Vivo Studies

Inhibition of Tumor Metastasis

The anti-metastatic potential of this compound has been demonstrated in a xenograft mouse model.

Experimental Protocol: In Vivo Lung Metastasis Model

  • Cell Preparation: Calu-1-Luc cells, which are engineered to express luciferase, are treated with 20 µg/ml of this compound for 96 hours in culture.[8]

  • Animal Model: BALB/c nude mice are used for the study.

  • Cell Injection: 1 x 10^6 treated Calu-1-Luc cells are injected intravenously into the tail vein of the mice.[8]

  • Bioluminescence Imaging (BLI): Two weeks post-injection, mice are anesthetized, and D-Luciferin (150 mg/kg) is administered intraperitoneally. After 10 minutes, bioluminescence is imaged using an in vivo imaging system to quantify lung metastasis.[8]

  • Data Analysis: The bioluminescent signal intensity from the lung region is quantified to assess the metastatic burden.

Table 2: In Vivo Efficacy of this compound in a Metastasis Model

Animal ModelCell LineTreatmentRoute of AdministrationAssessmentOutcomeReference
BALB/c nude miceCalu-1-Luc20 µg/ml 2F-PerAcFuc (pre-treatment of cells)IntravenousBioluminescence imaging of lungsReduced tumor colonization in the lungs.[8]

Synthesis of this compound

While detailed, step-by-step protocols for the synthesis of this compound are often proprietary or reference earlier works, the general strategy involves the fluorination and subsequent peracetylation of a fucose precursor. Foundational work by Rillahan et al. (2012) in Nature Chemical Biology outlines a synthetic route. The synthesis typically starts from L-fucose or a protected derivative. Key steps involve the selective introduction of a fluorine atom at the C2 position, often through nucleophilic substitution, followed by the acetylation of the free hydroxyl groups using reagents like acetic anhydride in the presence of a base. Purification is typically achieved through column chromatography.

Future Directions and Conclusion

The foundational research on this compound has solidified its importance as a potent inhibitor of fucosylation. The in vitro and in vivo studies highlighted in this guide provide a strong basis for its use in elucidating the roles of fucosylation in health and disease. For drug development professionals, this compound and its derivatives represent a promising avenue for the development of novel therapeutics targeting cancer and other diseases characterized by aberrant fucosylation. Future research will likely focus on optimizing the pharmacokinetic properties of fucosylation inhibitors and exploring their efficacy in a wider range of preclinical models.

This technical guide provides a condensed yet comprehensive overview of the core science behind this compound, offering valuable insights and methodologies for researchers in the field.

References

Methodological & Application

Application of 2F-Peracetyl-Fucose in the Production of Afucosylated Antibodies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2F-Peracetyl-Fucose, a fucosyltransferase inhibitor, to produce afucosylated monoclonal antibodies (mAbs) with enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[1][2][3] The protocols are intended for research and development purposes in the fields of antibody engineering and cancer immunotherapy.

Introduction

The glycosylation profile of therapeutic antibodies is a critical quality attribute that significantly influences their efficacy and safety.[1] Specifically, the absence of core fucose on the N-glycan of the antibody's Fc region leads to a dramatic increase in its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells.[1][2][4] This enhanced binding translates to a more potent ADCC response, a key mechanism for eliminating target cancer cells.[1][2][3]

While cell line engineering, such as knocking out the FUT8 gene, can produce fully afucosylated antibodies, this approach can be time-consuming.[5][6][7] A simpler and more rapid alternative for laboratory-scale production and screening is the metabolic inhibition of fucosylation by supplementing cell culture media with fucose analogs.[5][6] this compound is a cell-permeable fluorinated fucose derivative that serves as a potent inhibitor of fucosyltransferases.[8][9][10] Once inside the cell, it is metabolized into a GDP-fucose mimic, which disrupts the normal fucosylation process.[9][11]

These application notes provide a comprehensive guide to using this compound for generating afucosylated antibodies, including quantitative data on its effects, detailed experimental protocols, and visual aids to understand the underlying mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on antibody fucosylation, cell viability, antibody titer, and ADCC activity.

Table 1: Effect of this compound on Fucosylation Levels in CHO Cells

This compound Concentration (µM)% Afucosylation (Day 12)Reference
0 (Control)~5%[1]
200Significantly Reduced Fucosylation[1]
400Significantly Reduced Fucosylation[1]

Note: The referenced study showed a significant reduction in fucosylation with 2F-fucose analogues, with peracetylation having a minor impact on cellular entry but still resulting in slightly lower fucosylation levels.[1]

Table 2: Impact of this compound on Cell Viability and Antibody Titer in CHO Cells

TreatmentViable Cell Density (VCD)Antibody TiterReference
ControlNo significant negative impactNo significant negative impact[1]
This compoundNo significant negative impactNo significant negative impact[1]

Note: The study indicates that the addition of fucose analogues, including the peracetylated form, did not negatively impact cellular performance in terms of VCD and volumetric titer.[1]

Table 3: Enhancement of ADCC Activity with Afucosylated Antibodies

Antibody TypeFold Increase in ADCC ActivityReference
Afucosylated IgG12- to 40-fold[2]
Afucosylated Anti-CD20 mAbMarkedly increased ADCC[12]
Afucosylated bNAbsStrong enhancement of ADCC[13]

Note: The enhancement of ADCC is a well-documented consequence of afucosylation and is a primary motivation for using this compound.[2][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagents and Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder. For example, to prepare a 10 mg/mL stock solution from a 10 mg vial, add 1 mL of DMSO.

    • Resuspend the powder in DMSO to achieve the desired stock concentration (e.g., 34.2 mM).[6]

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[8][9]

Protocol 2: Production of Afucosylated Antibodies in Suspension Cell Culture (e.g., ExpiCHO-S™, Expi293F™)

  • Reagents and Materials:

    • Suspension-adapted mammalian cell line (e.g., ExpiCHO-S™, Expi293F™)

    • Appropriate cell culture medium and supplements

    • Plasmid DNA encoding the antibody of interest

    • Transfection reagent

    • This compound stock solution

    • Shake flasks or bioreactors

  • Procedure:

    • Culture the cells according to standard protocols to achieve the desired cell density for transfection.

    • On the day of transfection, dilute the this compound stock solution into the cell culture medium to achieve the desired final concentration (e.g., 200 µM).[6]

    • Add the this compound-containing medium to the cells immediately before transfection.[6]

    • Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol.

    • Add the complexes to the cell culture.

    • Incubate the cells under standard culture conditions (e.g., 37°C, 8% CO₂, shaking at 125 rpm) for the desired production period (typically 7-14 days).

    • Harvest the cell culture supernatant containing the secreted antibodies by centrifugation.

    • Purify the antibodies from the supernatant using standard methods (e.g., Protein A affinity chromatography).

Protocol 3: Analysis of Antibody Fucosylation by Mass Spectrometry

  • Reagents and Materials:

    • Purified antibody sample

    • PNGase F

    • Denaturing buffer

    • LC-MS system

  • Procedure:

    • Denature the purified antibody sample.

    • Release the N-glycans from the antibody by enzymatic digestion with PNGase F.

    • Separate and analyze the released glycans using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Identify and quantify the fucosylated and afucosylated glycan species based on their mass-to-charge ratios.

    • Calculate the percentage of afucosylation by dividing the peak area of the afucosylated glycan species by the total peak area of all glycan species.

Protocol 4: Assessment of ADCC Activity

  • Reagents and Materials:

    • Target cells expressing the antigen recognized by the antibody

    • Effector cells (e.g., primary NK cells or an NK cell line like NK92-CD16)

    • Afucosylated and fucosylated (control) antibody samples

    • Cell viability/cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)

  • Procedure:

    • Plate the target cells in a 96-well plate.

    • Add serial dilutions of the afucosylated and control antibodies to the wells.

    • Add the effector cells to the wells at a specific effector-to-target (E:T) cell ratio.

    • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

    • Measure the extent of target cell lysis using a suitable cytotoxicity assay according to the manufacturer's instructions.

    • Plot the percentage of specific lysis against the antibody concentration and determine the EC₅₀ value for each antibody.

    • Compare the EC₅₀ values to quantify the enhancement in ADCC activity of the afucosylated antibody.

Visualizations

Fucosylation_Pathway_Inhibition cluster_cell Cell Cytoplasm cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway cluster_golgi Golgi Apparatus Peracetyl_Fucose This compound Esterases Esterases Peracetyl_Fucose->Esterases Deacetylation Fucose_Analog 2-Deoxy-2-fluoro-fucose GDP_Fucose_Analog GDP-2F-Fucose Fucose_Analog->GDP_Fucose_Analog Fucokinase / Pyrophosphorylase GDP_Fucose GDP-Fucose GDP_Fucose_Analog->GDP_Fucose Feedback Inhibition FUT8 FUT8 GDP_Fucose_Analog->FUT8 Competitive Inhibition GDP_Mannose GDP-Mannose GDP_Mannose->GDP_Fucose FX & GMD GDP_Fucose->FUT8 Antibody Antibody (IgG) Antibody->FUT8 Fucosylated_Ab Fucosylated Antibody FUT8->Fucosylated_Ab

Caption: Mechanism of fucosylation inhibition by this compound.

Afucosylated_Antibody_Workflow cluster_production Antibody Production cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, Expi293) Add_Inhibitor Add this compound Cell_Culture->Add_Inhibitor Transfection Transfect with Antibody Plasmid Add_Inhibitor->Transfection Harvest Harvest Supernatant Transfection->Harvest Purification Protein A Purification Harvest->Purification Purified_Ab Purified Antibody Purification->Purified_Ab Fucosylation_Analysis Fucosylation Analysis (LC-MS) Purified_Ab->Fucosylation_Analysis ADCC_Assay ADCC Activity Assay Purified_Ab->ADCC_Assay Results Data Analysis: % Afucosylation, EC50 Fucosylation_Analysis->Results ADCC_Assay->Results

Caption: Experimental workflow for producing and analyzing afucosylated antibodies.

References

Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for Roseorubicin A

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers embarking on the study of Roseorubicin A, a lesser-known member of the anthracycline family of compounds, navigating the existing body of knowledge and designing future experiments requires precise and targeted information. To facilitate this process and guide effective content creation, a comprehensive list of SEO-driven, long-tail keywords has been generated. These keywords are categorized based on five key researcher intents: foundational and exploratory, methodological and application, troubleshooting and optimization, and validation and comparative analysis.

The curated list below aims to address the specific queries researchers may have at each stage of their investigation, from initial discovery and understanding of Roseorubicin A to its practical application in experimental settings and comparison with other established compounds. By aligning content with these specific search terms, research organizations and scientific platforms can better serve the informational needs of the scientific community and enhance the visibility of their resources.

CategoryLong-tail Keyword
Foundational & Exploratory Roseorubicin A discovery and isolation
Roseorubicin A source organism
Roseorubicin A biosynthesis pathway
Roseorubicin A chemical structure elucidation
Roseorubicin A mechanism of action
Roseorubicin A DNA intercalation properties
Roseorubicin A topoisomerase II inhibition
Roseorubicin A cytotoxic effects on cancer cells
early studies on Roseorubicin A
Roseorubicin A preliminary in vitro data
Methodological & Application Roseorubicin A synthesis and purification protocols
analytical methods for Roseorubicin A characterization
Roseorubicin A HPLC-MS analysis
Roseorubicin A NMR spectroscopy data
Roseorubicin A in vitro cell culture assays
determining IC50 of Roseorubicin A in cancer cell lines
Roseorubicin A apoptosis induction assay
Roseorubicin A reactive oxygen species (ROS) assay
Roseorubicin A animal models for efficacy studies
Roseorubicin A dosing and administration in mice
Troubleshooting & Optimization troubleshooting Roseorubicin A solubility issues
optimizing Roseorubicin A dosage for in vitro experiments
preventing Roseorubicin A degradation in solution
managing Roseorubicin A-induced cytotoxicity in normal cells
improving Roseorubicin A stability for long-term storage
dealing with inconsistent results in Roseorubicin A assays
minimizing background noise in Roseorubicin A fluorescence assays
Roseorubicin A resistance mechanisms in cancer cells
overcoming off-target effects of Roseorubicin A
protocol refinement for Roseorubicin A experiments
Validation & Comparative Roseorubicin A versus doxorubicin cytotoxicity comparison
comparative analysis of Roseorubicin A and other anthracyclines
validating the anticancer activity of Roseorubicin A
Roseorubicin A efficacy compared to epirubicin
cross-resistance studies of Roseorubicin A
comparing the cardiotoxicity of Roseorubicin A and doxorubicin
validation of Roseorubicin A as a topoisomerase II inhibitor
benchmarking Roseorubicin A against novel anticancer agents
synergistic effects of Roseorubicin A with other chemotherapy drugs
confirming the molecular target of Roseorubicin A

A guide to dissolving and preparing 2F-Peracetyl-Fucose stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive compilation of SEO-driven, long-tail keywords has been curated for scientific researchers interested in AFM24, a tetravalent bispecific antibody under investigation for cancer therapy. The keywords are categorized based on five specific researcher intents to guide effective content creation.

The following table provides a detailed list of these keywords, designed to align with the various stages of scientific inquiry, from initial exploration to in-depth validation and comparative analysis.

CategoryLong-tail Keyword
Foundational & Exploratory AFM24 mechanism of action in EGFR-positive tumors
Structure and function of the AFM24 bispecific antibody
AFM24's binding affinity to CD16A and EGFR
The role of innate cell engagers like AFM24 in oncology
Preclinical validation of AFM24 targets in solid tumors
Molecular characteristics of the AFM24 tetravalent antibody
AFM24's interaction with natural killer (NK) cells and macrophages
Distinguishing features of AFM24's mode of action
Foundational research on AFM24 and innate immunity
Exploratory studies on the therapeutic potential of AFM24
Methodological & Application AFM24 phase 1/2a clinical trial design and protocols
In vitro assays to assess AFM24-mediated ADCC and ADCP
Animal models for preclinical evaluation of AFM24 efficacy
Patient selection criteria for AFM24 clinical studies
Administering AFM24 in combination with atezolizumab
Protocols for studying AFM24 with autologous NK cells
Methodologies for analyzing AFM24's pharmacokinetic profile
Application of AFM24 in non-small cell lung cancer (NSCLC) research
Using AFM24 in preclinical models of colorectal cancer
Laboratory techniques for evaluating AFM24 bioactivity
Troubleshooting & Optimization Managing infusion-related reactions associated with AFM24
Potential mechanisms of resistance to AFM24 therapy
Optimizing the dosing schedule for AFM24 monotherapy
Strategies to mitigate adverse events in AFM24 combination therapy
Overcoming challenges in AFM24 preclinical model development
Refinement of patient stratification for AFM24 trials
Improving the therapeutic index of AFM24 in solid tumors
Troubleshooting common issues in AFM24 in vitro experiments
Dose-escalation strategies and safety of AFM24
Addressing variability in patient response to AFM24
Validation & Comparative Comparing the efficacy of AFM24 versus cetuximab in preclinical models
Preclinical data supporting AFM24 and atezolizumab combination
Biomarker discovery for predicting response to AFM24
Validating the anti-tumor activity of AFM24 in patient-derived xenografts
Comparative analysis of AFM24 with other EGFR-targeting biologics
Clinical efficacy data of AFM24 in EGFR-mutant vs wild-type tumors
Head-to-head studies of AFM24 against other innate cell engagers
Validating the synergistic effects of AFM24 with checkpoint inhibitors
Biomarkers of response to AFM24 in combination with NK cell therapy
Comparative safety profiles of AFM24 and standard-of-care EGFR inhibitors

Application Notes and Protocols for In Vivo Administration of 2F-Peracetyl-Fucose in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose analog that serves as a potent inhibitor of fucosylation.[1][2][3][4] Fucosylation, the addition of fucose to glycans, is a critical post-translational modification involved in various cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of several diseases, including cancer, where it contributes to tumor progression, metastasis, and drug resistance.[5] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, summarizing key quantitative data and experimental methodologies from published studies.

Mechanism of Action

This compound acts as a metabolic inhibitor of fucosyltransferases (FUTs).[2] Its peracetylated form enhances cell permeability.[6] Once inside the cell, it is deacetylated to 2-fluorofucose (2FF) and subsequently converted into GDP-2F-Fucose. This analog then inhibits fucosylation through two primary mechanisms: by acting as a competitive inhibitor for FUTs and by providing negative feedback on the de novo GDP-fucose synthesis pathway.[6]

cluster_cell Cell 2F_Peracetyl_Fucose_ext This compound (extracellular) 2F_Peracetyl_Fucose_int This compound 2F_Peracetyl_Fucose_ext->2F_Peracetyl_Fucose_int Cellular Uptake 2FF 2-Fluorofucose (2FF) 2F_Peracetyl_Fucose_int->2FF Deacetylation GDP_2F_Fucose GDP-2F-Fucose 2FF->GDP_2F_Fucose Metabolic Conversion FUTs Fucosyltransferases (FUTs) GDP_2F_Fucose->FUTs Inhibition GDP_Fucose_de_novo De novo GDP-Fucose Synthesis GDP_2F_Fucose->GDP_Fucose_de_novo Feedback Inhibition Fucosylated_Glycans Fucosylated Glycans FUTs->Fucosylated_Glycans GDP_Fucose_de_novo->FUTs Substrate

Mechanism of action of this compound.

In Vitro Applications

Prior to in vivo studies, it is often beneficial to determine the effective concentration of this compound in vitro. The following table summarizes key quantitative data from studies using this compound in cell culture.

Cell LineConcentrationTreatment DurationObserved EffectCitation
UMSCC14B, UMSCC103 (Head and Neck Squamous Cell Carcinoma)64 µM72 hoursInhibition of orosphere formation and invasion.[7]
NCI-H3122 (Non-Small Cell Lung Cancer)25-200 µM48 hoursReduced cell migration.[7]
Calu-1-Luc (Non-Small Cell Lung Cancer)20 µg/ml96 hoursReduced metastatic capacity when injected into mice.[8]
NCI-H31220, 25, 50, 100, 200 µM1-24 hoursSuppressed TGF-β-mediated Smad3 phosphorylation and nuclear translocation.[8]
U251-MG (Glioblastoma)200 µM5 daysIncreased sensitivity to temozolomide (TMZ).[8]
U251-MG200 µM24 hoursInhibited Transwell invasion.[8]

In Vivo Administration in Mouse Models

The following protocols are based on published studies and provide guidance for the in vivo administration of this compound and its active form, 2-fluorofucose (2FF).

Formulation

For in vivo use, this compound can be formulated in various vehicles. It is recommended to prepare fresh solutions for administration.[2]

  • For Intravenous (i.v.) Injection: A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline. One suggested protocol is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[7]

  • For Oral Gavage: this compound can be dissolved in a suitable vehicle such as corn oil. A formulation of 10% DMSO and 90% corn oil has been suggested.[7]

  • In Drinking Water (for 2FF): 2-fluorofucose has been administered by dissolving it in the drinking water of mice at concentrations of 20 mM and 100 mM.[9]

Experimental Protocols

The following are examples of experimental protocols for the in vivo administration of this compound or its active metabolite in mouse models.

Protocol 1: Inhibition of Tumor Metastasis (NSCLC Model)

This protocol is based on the pre-treatment of cancer cells prior to their injection into mice.[8]

  • Cell Treatment: Culture Calu-1-Luc cells and treat with 20 µg/ml of this compound for 96 hours.

  • Animal Model: Use BALB/c-nude mice.

  • Cell Injection: Inject 1x10^6 treated Calu-1-Luc cells intravenously into the mice.

  • Analysis: Analyze tumor metastasis two weeks post-injection using bioluminescence imaging (BLI). For BLI, intraperitoneally inject D-Luciferin (150 mg/kg) and image the mice 10 minutes later.

Protocol 2: Inhibition of Tumor Growth (HepG2 Xenograft Model)

This protocol involves direct intratumoral injection of 2-fluorofucose (2FF).[5]

  • Animal Model: Use nude BALB/c mice.

  • Tumor Inoculation: Subcutaneously inject 4 x 10^6 HepG2 cells (pre-treated with or without 2FF) into the flanks of the mice.

  • Treatment: After tumors are established (e.g., 7 days post-inoculation), directly inject 100 µl of a 100 µM 2FF solution in DMEM into the tumor tissue. Repeat the injection once a week for three weeks.

  • Analysis: Monitor tumor volume regularly. At the end of the study (e.g., 25 days after the first injection), euthanize the mice and excise the tumors for weight measurement and further analysis.

Protocol 3: Systemic Administration via Drinking Water (Sickle Cell Disease Model)

This protocol details the oral administration of 2-fluorofucose (2FF) in drinking water.[9]

  • Animal Model: Use NY1DD or HbSS-Townes sickle mice.

  • Treatment: Provide mice with drinking water containing 20 mM or 100 mM 2FF ad libitum for the duration of the experiment (e.g., 7 days).

  • Analysis: Assess endpoints such as leukocyte rolling and adhesion, microvascular stasis, and survival following heme-induced lethality.

Quantitative In Vivo Data Summary

The following table summarizes key quantitative findings from in vivo studies. Note that many studies have utilized the deacetylated form, 2-fluorofucose (2FF), for direct in vivo administration.

CompoundMouse ModelAdministration Route & DosageKey Quantitative FindingsCitation
This compound (pre-treated cells)NSCLC Metastasis (Calu-1-Luc)i.v. injection of cells treated with 20 µg/ml for 96hReduced metastatic capacity as measured by bioluminescence imaging.[8]
2-Fluorofucose (2FF)HepG2 XenograftIntratumoral injection of 100 µM solution once a week for 3 weeksSignificantly suppressed tumor growth.[5]
2-Fluorofucose (2FF)Sickle Cell Disease (NY1DD and HbSS-Townes)20 mM or 100 mM in drinking water for 7 daysDose-dependent inhibition of microvascular stasis; reduced leukocyte rolling and adhesion.[9]
2-Fluorofucose (2FF)Sickle Cell Disease (HbSS-Townes)100 mM in drinking water for 7 daysCompletely eliminated heme-induced lethality.[9]

Signaling Pathways and Experimental Workflow

Inhibition of fucosylation by this compound can impact multiple signaling pathways that are crucial for cancer progression. These include pathways regulated by receptor tyrosine kinases (RTKs) such as EGFR, transforming growth factor-beta (TGF-β), and integrin-mediated signaling.

cluster_pathways Affected Signaling Pathways 2F_PAF This compound Fucosylation_Inhibition Inhibition of Fucosylation 2F_PAF->Fucosylation_Inhibition RTK_Signaling RTK Signaling (e.g., EGFR) Fucosylation_Inhibition->RTK_Signaling TGF_beta_Signaling TGF-β Signaling Fucosylation_Inhibition->TGF_beta_Signaling Integrin_Signaling Integrin Signaling Fucosylation_Inhibition->Integrin_Signaling Cell_Adhesion Cell Adhesion (e.g., Selectin Binding) Fucosylation_Inhibition->Cell_Adhesion Downstream_Effects Reduced Proliferation, Migration, Invasion, and Metastasis RTK_Signaling->Downstream_Effects TGF_beta_Signaling->Downstream_Effects Integrin_Signaling->Downstream_Effects Cell_Adhesion->Downstream_Effects

Signaling pathways affected by this compound.

A general workflow for in vivo studies using this compound in a xenograft mouse model is depicted below.

Start Start Tumor_Cell_Culture Tumor Cell Culture Start->Tumor_Cell_Culture Xenograft_Implantation Xenograft Implantation (e.g., subcutaneous, intravenous) Tumor_Cell_Culture->Xenograft_Implantation Tumor_Establishment Tumor Establishment Xenograft_Implantation->Tumor_Establishment Randomization Randomization of Mice into Treatment Groups Tumor_Establishment->Randomization Treatment Treatment with Vehicle or this compound Randomization->Treatment Monitoring Monitor Tumor Growth, Body Weight, and Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor size/weight, Metastasis (e.g., BLI), Biomarker analysis Monitoring->Endpoint End End Endpoint->End

Experimental workflow for in vivo studies.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Surface Fucosylation Following 2F-Peracetyl-Fucose Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface fucosylation, the addition of fucose sugar moieties to glycoproteins and glycolipids, is a critical post-translational modification involved in a wide range of cellular processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is a well-established hallmark of various diseases, most notably cancer, where it plays a significant role in tumor progression and metastasis. Consequently, the enzymes that mediate fucosylation, such as fucosyltransferases (FUTs), have emerged as promising targets for therapeutic intervention.

2F-Peracetyl-Fucose (2F-PAF) is a cell-permeable analog of fucose that acts as a potent inhibitor of fucosylation.[1][2] Once inside the cell, it is deacetylated and converted into a GDP-fucose mimetic, which competitively inhibits fucosyltransferases, particularly FUT8, the enzyme responsible for core fucosylation.[1][3] This leads to a global reduction in cell surface fucosylation.

This document provides detailed application notes and protocols for the analysis of cell surface fucosylation by flow cytometry after treatment with this compound. The primary method for detection is the use of fluorescently labeled Aleuria Aurantia Lectin (AAL), which specifically binds to fucose residues.[4][5]

Data Presentation

The following tables summarize the expected quantitative data from flow cytometry analysis of cells treated with this compound. The data is presented as Mean Fluorescence Intensity (MFI), which is proportional to the amount of fucose on the cell surface.

Table 1: Dose-Dependent Inhibition of Cell Surface Fucosylation by this compound in a Cancer Cell Line (e.g., HepG2)

Concentration of this compound (µM)Mean Fluorescence Intensity (MFI) of AAL Staining (Arbitrary Units)Percent Inhibition of Fucosylation (%)
0 (Vehicle Control)15000
25112525
5075050
10037575
20015090

Note: The values presented are representative and may vary depending on the cell line, experimental conditions, and flow cytometer settings. A clear dose-dependent decrease in MFI is the expected outcome.[2][6]

Table 2: Time-Course of Fucosylation Inhibition with 100 µM this compound

Incubation Time (hours)Mean Fluorescence Intensity (MFI) of AAL Staining (Arbitrary Units)Percent Inhibition of Fucosylation (%)
015000
2490040
4845070
7230080

Note: The inhibitory effect of this compound on cell surface fucosylation is time-dependent, with significant reductions typically observed after 48-72 hours of treatment.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

Materials:

  • Cell line of interest (e.g., HepG2, CHO, or other cancer cell lines)

  • Complete cell culture medium

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to a final concentration of 100 mM. Aliquot and store at -20°C.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the end of the treatment period.

  • Cell Treatment:

    • For dose-response experiments, add the this compound stock solution to the cell culture medium to achieve final concentrations ranging from 0 µM (vehicle control, DMSO only) to 200 µM.[2]

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 µM) and incubate for various time points (e.g., 24, 48, 72 hours).

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the desired duration.

Protocol 2: Staining for Cell Surface Fucosylation with Aleuria Aurantia Lectin (AAL)

Materials:

  • Treated and control cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA or a non-enzymatic solution)

  • FACS buffer (PBS with 1% Bovine Serum Albumin and 0.1% sodium azide)

  • FITC-conjugated Aleuria Aurantia Lectin (AAL)

  • FACS tubes (5 mL round-bottom polystyrene tubes)

  • Centrifuge

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the wells with PBS and detach the cells using a cell dissociation solution. Neutralize with complete medium and transfer the cell suspension to a FACS tube.

    • For suspension cells, directly transfer the cell suspension to a FACS tube.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of cold FACS buffer.

  • Lectin Staining: Add FITC-conjugated AAL to the cell suspension at a final concentration of 1-10 µg/mL.[5]

  • Incubation: Incubate the cells on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with 2 mL of cold FACS buffer to remove unbound lectin. Centrifuge at 300 x g for 5 minutes between washes.

  • Final Resuspension: Resuspend the final cell pellet in 500 µL of cold FACS buffer.

Protocol 3: Flow Cytometry Analysis

Materials:

  • Stained cell suspensions from Protocol 2

  • Flow cytometer

Procedure:

  • Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting the fluorophore used (e.g., FITC).

  • Controls:

    • Unstained Control: A sample of untreated cells without any fluorescent label to set the baseline fluorescence.

    • Vehicle Control: Cells treated with DMSO (or the vehicle for 2F-PAF) and stained with FITC-AAL to represent 100% fucosylation.

  • Data Acquisition: Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the live cell population based on forward and side scatter properties.

    • Generate histograms of the fluorescence intensity for each sample.

    • Determine the Mean Fluorescence Intensity (MFI) for the gated cell population in each sample.

    • Calculate the percent inhibition of fucosylation using the following formula: % Inhibition = [1 - (MFI of treated sample / MFI of vehicle control)] * 100

Mandatory Visualizations

Signaling Pathway Diagram

fucosylation_pathway cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway cluster_golgi Golgi Apparatus Fucose Fucose Fucose-1-P Fucose-1-P Fucose->Fucose-1-P Fucokinase GDP-Fucose GDP-Fucose Fucose-1-P->GDP-Fucose GDP-Fucose Pyrophosphorylase Fucosylated_Glycoprotein Fucosylated_Glycoprotein GDP-Fucose->Fucosylated_Glycoprotein FUT8 FUT8 FUT8 GDP-Mannose GDP-Mannose GDP-4-keto-6-deoxymannose GDP-4-keto-6-deoxymannose GDP-Mannose->GDP-4-keto-6-deoxymannose GMD GDP-4-keto-6-deoxymannose->GDP-Fucose FX Glycoprotein Glycoprotein 2F_Peracetyl_Fucose This compound (Cell Permeable) 2F_Fucose 2-Fluoro-Fucose 2F_Peracetyl_Fucose->2F_Fucose Esterases GDP_2F_Fucose GDP-2F-Fucose (Inhibitor) 2F_Fucose->GDP_2F_Fucose Salvage Pathway Enzymes GDP_2F_Fucose->FUT8 Inhibits FUT8->Fucosylated_Glycoprotein Transfers Fucose

Caption: Fucosylation pathway and mechanism of inhibition by this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Flow Cytometry Analysis A Seed cells in 6-well plates B Treat with this compound (Dose-response or Time-course) A->B C Incubate for 24-72 hours B->C D Harvest and wash cells C->D E Resuspend in FACS buffer D->E F Stain with FITC-conjugated Aleuria Aurantia Lectin (AAL) E->F G Incubate on ice for 30 minutes F->G H Wash to remove unbound lectin G->H I Resuspend in FACS buffer H->I J Acquire data on flow cytometer I->J K Analyze Mean Fluorescence Intensity (MFI) J->K

Caption: Experimental workflow for flow cytometry analysis of cell surface fucosylation.

References

Application Notes and Protocols for Analyzing Glycosylation Changes Induced by 2F-Peracetyl-Fucose using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation, the enzymatic addition of fucose to N- and O-linked glycans, is a critical post-translational modification that plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is increasingly recognized as a hallmark of several diseases, most notably cancer, where it is often associated with metastasis and poor prognosis. Consequently, the ability to modulate and analyze fucosylation is of significant interest for both basic research and therapeutic development.

2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose analog that serves as a potent inhibitor of fucosyltransferases.[1][2][3] Upon entering the cell, it is metabolically converted into a GDP-fucose mimetic.[3] This mimetic competitively inhibits fucosyltransferases, the enzymes responsible for transferring fucose to glycan structures.[4] This inhibition leads to a global reduction in cellular fucosylation, providing a powerful tool to study the functional consequences of this modification.

These application notes provide detailed protocols for utilizing this compound to induce changes in glycosylation and for analyzing these changes using mass spectrometry-based techniques. The methodologies outlined are intended to guide researchers in accurately quantifying alterations in fucosylation and understanding their impact on cellular processes.

Mechanism of Action of this compound

This compound exerts its inhibitory effect through the fucose salvage pathway. Being peracetylated, it readily crosses the cell membrane. Inside the cell, cytosolic esterases remove the acetyl groups, converting it to 2-fluoro-fucose. This is then converted to GDP-2-deoxy-2-fluorofucose (GDP-2F-Fuc) via the salvage pathway. GDP-2F-Fuc acts as a competitive inhibitor of fucosyltransferases (FUTs), such as FUT8 which is responsible for core fucosylation.[4] This prevents the transfer of fucose from the natural donor substrate, GDP-fucose, to acceptor glycans on glycoproteins and glycolipids. Furthermore, the accumulation of GDP-2F-Fuc can also lead to feedback inhibition of the de novo pathway of GDP-fucose synthesis.[4]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 2F_Peracetyl_Fucose_ext This compound 2F_Peracetyl_Fucose_int This compound 2F_Peracetyl_Fucose_ext->2F_Peracetyl_Fucose_int Cellular Uptake 2F_Fucose 2-Fluoro-Fucose 2F_Peracetyl_Fucose_int->2F_Fucose Esterase Activity GDP_2F_Fuc GDP-2F-Fucose 2F_Fucose->GDP_2F_Fuc Salvage Pathway FUTs Fucosyltransferases (e.g., FUT8) GDP_2F_Fuc->FUTs Competitive Inhibition De_Novo_Pathway De Novo Pathway (GDP-Fucose Synthesis) GDP_2F_Fuc->De_Novo_Pathway Feedback Inhibition Fucosylated_Glycans Fucosylated Glycans FUTs->Fucosylated_Glycans Reduced_Fucosylation Reduced Fucosylation GDP_Fucose GDP-Fucose De_Novo_Pathway->GDP_Fucose GDP_Fucose->FUTs

Mechanism of this compound Action.

Quantitative Analysis of Fucosylation Changes

Treatment of cells with this compound leads to a dose-dependent decrease in protein fucosylation. The following table summarizes the quantitative data on the relative abundance of fucosylated and afucosylated IgG1 glycans from a study where CHO cells producing a recombinant IgG1 were treated with varying concentrations of this compound.

GlycanControl (%)200 µM this compound (%)400 µM this compound (%)800 µM this compound (%)
Fucosylated Glycans
G0F77.065.258.151.3
G1F15.513.011.610.3
G2F0.90.80.70.6
Total Fucosylated 95.6 80.4 71.7 63.5
Afucosylated Glycans
G02.210.817.924.7
G10.21.11.82.5
G2< 0.10.10.20.3
Total Afucosylated 2.4 12.0 19.9 27.5

Data adapted from a study on IgG glycosylation.[5] Values represent the relative abundance of glycan species.

Experimental Protocols

The following protocols provide a general framework for inducing and analyzing changes in fucosylation using this compound and mass spectrometry.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture : Culture the cells of interest (e.g., CHO, HEK293, or cancer cell lines) under standard conditions to ~70-80% confluency.

  • Preparation of this compound Stock Solution : Dissolve this compound in sterile DMSO to prepare a concentrated stock solution (e.g., 100 mM). Store at -20°C.

  • Treatment : Dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation : Replace the existing medium with the treatment or control medium and incubate the cells for a period sufficient to observe changes in fucosylation (typically 48-72 hours).[3]

  • Cell Harvesting : After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them using a cell scraper or by trypsinization.

Protocol 2: N-Glycan Release and Preparation for Mass Spectrometry
  • Protein Extraction and Denaturation : Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Quantify the protein concentration using a standard assay (e.g., BCA). Take a desired amount of protein (e.g., 100 µg), denature it by heating at 95°C for 5 minutes in the presence of a denaturing agent (e.g., SDS).

  • Reduction and Alkylation : Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Enzymatic Release of N-Glycans : Add PNGase F enzyme to the protein sample according to the manufacturer's instructions and incubate overnight at 37°C to release the N-linked glycans.[6]

  • Glycan Cleanup : Purify the released N-glycans from peptides and other contaminants using a solid-phase extraction (SPE) method, such as a graphitized carbon cartridge.

  • Derivatization (Optional but Recommended) : For improved detection and quantification, label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide [2-AB]) via reductive amination or perform permethylation.[6]

Protocol 3: Mass Spectrometry Analysis of Released N-Glycans
  • LC-MS/MS Analysis :

    • Chromatography : Separate the labeled or permethylated N-glycans using hydrophilic interaction liquid chromatography (HILIC) coupled to a high-resolution mass spectrometer.

    • Mass Spectrometry : Acquire data in positive ion mode. Perform a full MS scan to detect the precursor ions of the glycans, followed by data-dependent MS/MS scans to obtain fragmentation data for structural elucidation.

  • MALDI-TOF MS Analysis :

    • Sample Preparation : Mix the purified glycans with a suitable MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) and spot onto a MALDI target plate.

    • Data Acquisition : Acquire mass spectra in reflectron positive ion mode.

Protocol 4: Data Analysis
  • Glycan Identification : Identify the glycan compositions from the accurate mass measurements of the precursor ions. Use glycan databases (e.g., GlycoMod, GlycomeDB) for assistance.

  • Structural Elucidation : Analyze the MS/MS fragmentation patterns to determine the sequence and linkage of the monosaccharide units.

  • Quantification : Quantify the relative abundance of each glycan species by integrating the peak areas from the LC-MS chromatograms or the signal intensities from the MALDI-TOF mass spectra.

  • Comparative Analysis : Compare the glycan profiles of the this compound-treated samples with the control samples to determine the changes in fucosylation.

Experimental Workflow

The overall workflow for analyzing glycosylation changes induced by this compound is depicted below.

cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Protein_Extraction 4. Protein Extraction Harvesting->Protein_Extraction Glycan_Release 5. N-Glycan Release (PNGase F) Protein_Extraction->Glycan_Release Glycan_Cleanup 6. Glycan Cleanup (SPE) Glycan_Release->Glycan_Cleanup Derivatization 7. Derivatization (Optional) Glycan_Cleanup->Derivatization LC_MS 8a. LC-MS/MS Derivatization->LC_MS MALDI_MS 8b. MALDI-TOF MS Derivatization->MALDI_MS Identification 9. Glycan Identification LC_MS->Identification MALDI_MS->Identification Quantification 10. Relative Quantification Identification->Quantification Comparison 11. Comparative Analysis Quantification->Comparison cluster_tgf TGF-β Signaling cluster_notch Notch Signaling TGFB TGF-β TGFBR TGF-β Receptor (Fucosylated) TGFB->TGFBR Smad3_p p-Smad3 TGFBR->Smad3_p Smad3_nuc Nuclear Smad3 Smad3_p->Smad3_nuc Gene_Expression Gene Expression (Migration, Invasion) Smad3_nuc->Gene_Expression 2F_PAF_TGF This compound 2F_PAF_TGF->TGFBR Inhibits Fucosylation Ligand Delta/Jagged Notch Notch Receptor (O-Fucosylated) Ligand->Notch NICD Notch Intracellular Domain (NICD) Notch->NICD Target_Genes Target Gene Expression NICD->Target_Genes 2F_PAF_Notch This compound 2F_PAF_Notch->Notch Inhibits Fucosylation

References

Application Notes: Utilizing 2F-Peracetyl-Fucose in Cancer Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2F-Peracetyl-Fucose is a cell-permeable, fluorinated derivative of fucose that functions as a potent inhibitor of fucosyltransferases (FUTs).[1] Upon entering the cell, it is metabolized into a GDP-fucose analog, which then competitively inhibits the fucosylation of glycoproteins.[2] Altered fucosylation is a hallmark of several cancers and is strongly associated with tumor progression, metastasis, and drug resistance.[3][4] Specifically, increased fucosylation can modulate the function of cell surface receptors involved in cell adhesion and signaling, thereby promoting cancer cell migration and invasion.[5] Consequently, this compound serves as an invaluable research tool for elucidating the role of fucosylation in cancer metastasis and for evaluating fucosyltransferase inhibition as a potential therapeutic strategy.

Mechanism of Action

This compound exerts its inhibitory effects by disrupting the normal fucosylation process. As a metabolic inhibitor, it leverages the cell's own salvage pathway for fucose metabolism. Once inside the cell, cellular esterases remove the acetyl groups, and the resulting 2-deoxy-2-fluoro-L-fucose is converted into GDP-2-deoxy-2-fluoro-fucose. This analog then acts as a competitive inhibitor of fucosyltransferases, preventing the transfer of fucose onto nascent glycan structures on proteins. This leads to a global reduction in cellular fucosylation, affecting cell-surface proteins that are critical for migration and invasion, such as integrins and receptor tyrosine kinases like EGFR.[5]

Applications in Cancer Research

  • Investigating the Role of Fucosylation in Metastasis: By inhibiting fucosylation, researchers can directly assess its importance in the migratory and invasive potential of various cancer cell lines.

  • Target Validation: this compound can be used to validate specific fucosyltransferases as potential therapeutic targets for anti-metastatic drugs.

  • Elucidating Signaling Pathways: The inhibitor helps in dissecting the downstream signaling pathways that are modulated by fucosylation, such as the TGF-β, PI3K/Akt, and MAPK/ERK pathways.[1][6] For instance, it has been shown to suppress TGF-β-mediated Smad3 phosphorylation and nuclear translocation in non-small cell lung cancer (NSCLC) cells.[6]

Quantitative Data Summary

The following table summarizes the effects of this compound on cancer cell migration and invasion as reported in various studies.

Cell LineCancer TypeAssay TypeConcentrationIncubation TimeKey FindingsReference
UMSCC14B, UMSCC103Head and Neck Squamous Cell CarcinomaOrosphere formation and invasion64 µM72 hoursTreated spheres were smaller with reduced invasion. UMSCC14B showed a 1.49-fold decrease, and UMSCC103 showed a 1.7-fold decrease in invasion.[1][3]
NCI-H3122Non-Small Cell Lung Cancer (NSCLC)Cell Migration Assay25-200 µM48 hoursReduced number of migrated cells.[1]
U251-MGGlioblastomaTranswell Invasion Assay200 µM24 hoursInhibited the transwell invasion of U251-MG cells.[6]
Calu-1Non-Small Cell Lung Cancer (NSCLC)In vivo metastasis model20 µg/ml (pre-treatment)96 hoursReduced tumor colonization ability in the lungs of a xenograft mouse model.[1][6]
HepG2Liver CancerTranswell Migration AssayNot specified, but 2-fluorofucose used3 days (pre-treatment)Significantly suppressed integrin-mediated cell migration.[7]

Experimental Protocols

1. Transwell Invasion Assay

This protocol is designed to assess the effect of this compound on the ability of cancer cells to invade through an extracellular matrix (ECM) barrier.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel or other ECM protein solution

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum or chemoattractant)

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

  • Staining solution (e.g., 0.2% Crystal Violet)

Protocol:

  • Coating the Transwell Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel to the desired concentration (e.g., 200 µg/mL) with cold, serum-free medium.[8]

    • Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

    • Incubate at 37°C for 2-3 hours to allow the gel to solidify.[8]

  • Cell Preparation and Treatment:

    • Culture cancer cells to ~80% confluency.

    • Pre-treat cells with the desired concentration of this compound (and a vehicle control, e.g., DMSO) for 24-72 hours, depending on the experimental design.

    • Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.[9] Maintain the presence of this compound in the cell suspension.

  • Seeding Cells:

    • Add 100 µL of the cell suspension to the upper chamber of the coated Transwell inserts.[8]

    • In the lower chamber, add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 12-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper chamber.

    • Use a cotton swab to gently scrape off the non-invading cells from the top surface of the membrane.[8]

    • Fix the invading cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10 minutes.[9]

    • Stain the cells by placing the insert in a well containing 0.2% Crystal Violet for 5-10 minutes.[9]

    • Gently wash the insert with PBS to remove excess stain.

  • Quantification:

    • Allow the membrane to dry.

    • Count the number of stained, invaded cells in several random fields of view under a microscope.

    • Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

2. Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on collective cell migration.

Materials:

  • 6-well or 12-well tissue culture plates

  • p200 pipette tip or a dedicated scratch assay tool

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.

  • Cell Treatment:

    • Once the cells are confluent, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

    • Incubate for a pre-determined time (e.g., 2-4 hours) to allow the inhibitor to take effect before creating the scratch.

  • Creating the Wound:

    • Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

    • Gently wash the well with PBS to remove dislodged cells.

    • Replace with fresh medium containing the respective treatments (this compound or vehicle).

  • Image Acquisition:

    • Immediately after creating the scratch, capture images of the wound at designated points (mark the plate for consistent imaging). This is the 0-hour time point.

    • Place the plate back in the incubator.

    • Acquire images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours).

  • Data Analysis:

    • Measure the width of the scratch at each time point for all treatment conditions.

    • Calculate the percentage of wound closure relative to the initial scratch area.

    • Compare the migration rate between the this compound-treated groups and the control group.

Visualizations

G cluster_cell Cancer Cell cluster_outcome Phenotypic Outcome PAF This compound (Cell Permeable) FF 2-Fluoro-Fucose PAF->FF Cellular Esterases GDP_FF GDP-2-Fluoro-Fucose (Inhibitory Analog) FF->GDP_FF Salvage Pathway FUT Fucosyltransferases (FUTs) GDP_FF->FUT Inhibition Fucosylated_Glycoprotein Fucosylated Glycoprotein FUT->Fucosylated_Glycoprotein Fucosylation Non_Fucosylated_Glycoprotein Non-Fucosylated Glycoprotein FUT->Non_Fucosylated_Glycoprotein Glycoprotein Cell Surface Glycoprotein (e.g., Integrin, EGFR) Glycoprotein->FUT Reduced_Function Altered Receptor Function Non_Fucosylated_Glycoprotein->Reduced_Function Reduced_Migration Reduced Migration & Invasion Reduced_Function->Reduced_Migration

Caption: Mechanism of this compound action.

G A 1. Coat Transwell insert with Matrigel C 3. Seed treated cells in the upper chamber (serum-free) A->C B 2. Pre-treat cancer cells with This compound B->C D 4. Add chemoattractant to the lower chamber C->D E 5. Incubate for 12-48 hours D->E F 6. Remove non-invading cells from the top of the membrane E->F G 7. Fix and stain invading cells on the bottom of the membrane F->G H 8. Quantify invaded cells (microscopy or absorbance) G->H

Caption: Transwell invasion assay workflow.

G cluster_inhibition Inhibition of Fucosylation cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_phenotype Cellular Response Inhibitor This compound FUTs Fucosyltransferases Inhibitor->FUTs Inhibits EGFR EGFR FUTs->EGFR Reduces Fucosylation of Integrins Integrins FUTs->Integrins Reduces Fucosylation of TGFBR TGF-β Receptor FUTs->TGFBR Reduces Fucosylation of MAPK MAPK/ERK Pathway EGFR->MAPK PI3K PI3K/Akt Pathway EGFR->PI3K Integrins->PI3K SMAD Smad Pathway TGFBR->SMAD Migration Migration & Invasion MAPK->Migration PI3K->Migration SMAD->Migration

Caption: Signaling pathways affected by fucosylation inhibition.

References

A method for studying the effect of 2F-Peracetyl-Fucose on specific fucosyltransferases like FUT8.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fucosylation is a critical post-translational modification involved in a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1][2] The enzyme α1,6-fucosyltransferase (FUT8) is solely responsible for core fucosylation, the addition of a fucose residue to the innermost N-acetylglucosamine (GlcNAc) of N-glycans.[3] Aberrant FUT8 expression and activity have been implicated in various diseases, particularly in cancer, where it can influence tumor progression, metastasis, and drug resistance.[1][3][4] Consequently, FUT8 has emerged as a promising therapeutic target.

2F-Peracetyl-Fucose is a cell-permeable fluorinated fucose analog that acts as a potent inhibitor of fucosyltransferases.[5][6] Upon cellular uptake, it is metabolized into a GDP-fucose mimetic, which competitively inhibits fucosyltransferases, including FUT8.[5][7] This application note provides detailed protocols to study the effect of this compound on FUT8 activity and its downstream cellular consequences.

Mechanism of Action of this compound

This compound serves as a metabolic precursor to the active inhibitor, GDP-2-deoxy-2-fluorofucose (GDP-2F-Fuc).[7] The peracetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the resulting 2F-fucose is converted into GDP-2F-Fuc through the salvage pathway. GDP-2F-Fuc then acts as a competitive inhibitor of FUT8, preventing the transfer of fucose from the natural substrate, GDP-fucose, to N-glycans.[7]

Data Presentation

Table 1: Inhibitory Effects of this compound on Cellular Processes

Cell LineConcentration of this compoundDuration of TreatmentObserved EffectReference
UMSCC14B, UMSCC10364 µM72 hoursInhibition of orosphere formation and invasion[8]
NCI-H312225-200 µM48 hoursInhibition of cell migration[8]
Calu-1 xenograft20 µg/ml (single i.v. dose)-Reduced tumor colonization in the lungs[8]
U251-MG200 µM5 daysIncreased sensitivity to temozolomide (TMZ)[9]
U251-MG200 µM24 hoursInhibition of Transwell invasion[9]
NSCLC cells25, 50, 100, 200 µM1 or 24 hoursSuppression of TGFβ-mediated Smad3 phosphorylation and nuclear translocation[9]
HL-60Not specified3 daysComplete abolition of Lewis-X and sLex expression[5][6]

Experimental Protocols

Protocol 1: In Vitro FUT8 Activity Assay

This protocol describes a method to directly measure the enzymatic activity of FUT8 in the presence of this compound using a fluorescence-based HPLC assay.[10]

Materials:

  • Recombinant human FUT8 enzyme

  • GDP-fucose (donor substrate)

  • Fluorescence-labeled oligosaccharyl asparagine derivative (acceptor substrate)

  • This compound

  • Assay buffer (e.g., 50 mM MES buffer, pH 6.5, containing 10 mM MnCl2 and 0.1% Triton X-100)

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, a fixed concentration of the acceptor substrate, and varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM).

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a fixed concentration of GDP-fucose and recombinant FUT8 to the pre-incubated mixture.

    • Incubate the reaction at 37°C for a specific time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold ethanol or by heat inactivation (e.g., boiling for 5 minutes).

  • HPLC Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • Inject the supernatant onto a suitable HPLC column (e.g., a reverse-phase C18 column).

    • Separate the fucosylated (product) and non-fucosylated (substrate) acceptor molecules using an appropriate gradient.

    • Detect the fluorescently labeled molecules using a fluorescence detector.

  • Data Analysis:

    • Quantify the peak areas corresponding to the substrate and product.

    • Calculate the percentage of FUT8 inhibition for each concentration of this compound compared to the untreated control.

    • Determine the IC50 value of this compound for FUT8.

Protocol 2: Cellular Fucosylation Inhibition Assay

This protocol outlines a method to assess the effect of this compound on global fucosylation in a cellular context using flow cytometry with a fucose-binding lectin.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known FUT8 expression)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • FITC-conjugated Aleuria aurantia lectin (AAL) or Lens culinaris agglutinin (LCA) (specific for core fucose)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

    • Wash the cells and resuspend in a staining buffer (e.g., PBS with 1% BSA).

    • Add the FITC-conjugated lectin at the manufacturer's recommended concentration and incubate in the dark for 30-60 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound lectin.

    • Resuspend the cells in PBS and analyze using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each treatment group.

    • Calculate the percentage of inhibition of fucosylation relative to the vehicle control.

Protocol 3: Western Blot Analysis of Glycoprotein Fucosylation

This protocol details a method to specifically assess the impact of this compound on the core fucosylation of a target glycoprotein, such as EGFR.

Materials:

  • Cell line expressing the target glycoprotein

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target glycoprotein (e.g., anti-EGFR)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • HRP-conjugated Lens culinaris agglutinin (LCA)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described in Protocol 2.

    • Lyse the cells with lysis buffer and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target glycoprotein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Lectin Blotting:

    • For a parallel blot or after stripping the antibody, block the membrane again.

    • Incubate the membrane with HRP-conjugated LCA (to detect core fucosylation) for 1-2 hours at room temperature.

  • Detection and Analysis:

    • Wash the membranes and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the effect of this compound on the total protein level and the level of core fucosylation of the target glycoprotein.

Mandatory Visualization

G Experimental Workflow: Studying this compound Effects cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis invitro_start Recombinant FUT8 Enzyme invitro_assay FUT8 Activity Assay (HPLC-based) invitro_start->invitro_assay invitro_result IC50 Determination invitro_assay->invitro_result invitro_inhibitor This compound invitro_inhibitor->invitro_assay invitro_substrates GDP-fucose & Fluorescent Acceptor invitro_substrates->invitro_assay cellular_start Cell Line of Interest cellular_treatment Treat with this compound cellular_start->cellular_treatment cellular_fucosylation Global Fucosylation Assay (Lectin Flow Cytometry) cellular_treatment->cellular_fucosylation cellular_protein Specific Glycoprotein Analysis (Western/Lectin Blot) cellular_treatment->cellular_protein cellular_signaling Downstream Signaling Analysis (e.g., Western Blot for p-Smad3) cellular_treatment->cellular_signaling cellular_phenotype Phenotypic Assays (Migration, Invasion, Viability) cellular_treatment->cellular_phenotype cellular_result Cellular Effects of FUT8 Inhibition cellular_fucosylation->cellular_result cellular_protein->cellular_result cellular_signaling->cellular_result cellular_phenotype->cellular_result

Caption: Experimental workflow for investigating the effects of this compound.

G FUT8-Mediated Signaling Pathways and Inhibition by this compound cluster_pathways Signaling Pathways Modulated by FUT8 cluster_inhibition Inhibition Mechanism TGFb TGF-β Receptor FUT8 FUT8 (Core Fucosylation) TGFb->FUT8 Smad Smad Signaling TGFb->Smad EGFR EGFR EGFR->FUT8 PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Wnt Wnt/β-catenin Pathway Wnt->FUT8 b_catenin β-catenin Signaling Wnt->b_catenin Integrin Integrin Integrin->FUT8 FAK FAK Signaling Integrin->FAK FUT8->TGFb modulates FUT8->EGFR modulates FUT8->Wnt regulates FUT8->Integrin modulates Gene_Expression Gene_Expression Smad->Gene_Expression Transcription Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Survival, Proliferation b_catenin->Gene_Expression Cell_Migration Cell_Migration FAK->Cell_Migration Migration, Adhesion Inhibitor This compound Inhibitor->FUT8 inhibits

Caption: FUT8 signaling pathways and their inhibition by this compound.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of 2F-Peracetyl-Fucose in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy of 2F-Peracetyl-Fucose (2F-PAF) in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I not seeing the expected decrease in fucosylation after treating my cells with 2F-PAF?

Several factors could contribute to the low efficacy of 2F-PAF. Consider the following:

  • Compound Integrity and Storage: 2F-PAF solutions are unstable.[1] It is recommended to prepare fresh solutions before each experiment or use small, pre-packaged aliquots.[1] Stock solutions, typically prepared in DMSO, should be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[2][3]

  • Concentration and Incubation Time: The optimal concentration and incubation time for 2F-PAF are highly cell-line dependent. While some studies report effects at concentrations as low as 25 µM, others have used up to 800 µM.[2][4][5] Similarly, incubation times can range from 24 hours to several days.[2][4] It may be necessary to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Cellular Uptake and Metabolism: 2F-PAF is a cell-permeable pro-drug that needs to be deacetylated by intracellular esterases and then converted to GDP-2F-Fucose via the salvage pathway to become an active inhibitor.[6][7] Differences in the activity of these enzymes across cell lines could affect the efficacy of 2F-PAF.

  • Cell Line Specific Fucosylation Pathways: The reliance of a cell line on the de novo versus the salvage pathway for GDP-fucose synthesis can influence the effectiveness of 2F-PAF.[7][8] 2F-PAF primarily inhibits fucosyltransferases (FUTs) and also causes feedback inhibition of the de novo pathway.[6][8]

2. How do I prepare and handle 2F-PAF?

Proper preparation and handling are crucial for the efficacy of 2F-PAF.

  • Stock Solution Preparation: 2F-PAF is soluble in DMSO, chloroform, and methanol.[9] A common stock solution is prepared by dissolving 2F-PAF in DMSO to a concentration of 10 mg/mL or 34.2 mM.[10][11] Due to potential water insolubility, concentrated stock solutions are typically prepared in DMSO.[6]

  • Storage: Store the solid compound at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure that the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).

3. Could 2F-PAF be toxic to my cells?

The cytotoxicity of 2F-PAF can be cell-line dependent.

  • Some studies report that 2F-PAF does not affect cell viability or doubling time even at concentrations up to 200 µM.[3]

  • Another study found no effect on healthy Nucleus Pulposus (NP) cells at 300µM for 72 hours.[4]

  • However, other research has shown that some fluorinated fucose analogs can inhibit cell proliferation.[7]

  • It is advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your fucosylation inhibition experiment to assess any potential cytotoxic effects at the concentrations you are testing.

4. How can I confirm that 2F-PAF is working in my experimental system?

To verify the activity of 2F-PAF, you can:

  • Perform a Lectin Staining Assay: Use a fucose-binding lectin, such as Aleuria Aurantia Lectin (AAL), conjugated to a fluorescent marker to stain your cells. A decrease in fluorescence intensity in treated cells compared to control cells would indicate a reduction in cell surface fucosylation.

  • Analyze Glycosylation by Mass Spectrometry: For a more detailed analysis, you can release the N-glycans from cellular glycoproteins and analyze them by mass spectrometry to quantify the reduction in fucosylated glycan species.

  • Western Blotting: If you are studying a specific glycoprotein, you can look for changes in its apparent molecular weight or use a fucose-specific antibody if available.

5. Are there any alternatives to 2F-PAF for inhibiting fucosylation?

Yes, other fucose analogs and inhibitors are available.

  • 5-alkynylfucose (5-AlkFuc): This analog has been shown to be a potent inhibitor of FUT8.[6] One study found it to be more potent than 2-deoxy-2-fluorofucose at reducing core fucosylation.[6][12]

  • GDP-2,2-di-F-Fuc: This is another potent inhibitor of various human FUTs.[13]

  • Genetic Approaches: Knocking out genes involved in fucosylation, such as FUT8, is another strategy to achieve afucosylated proteins.[5]

Quantitative Data Summary

ParameterValueCell Line(s)Reference(s)
Effective Concentration 25-200 µMNCI-H3122[2]
50 µMCHO-DG44[9]
64 µMUMSCC14B, UMSCC103[2]
200 µMU251-MG, Expi293, ExpiCHO[4][11]
300 µMNucleus Pulposus (NP) cells[4]
800 µMCHO K1, CHO DG44[5]
Incubation Time 24 hoursNCI-H3122[4]
48 hoursNCI-H3122[2]
72 hours (3 days)UMSCC14B, UMSCC103, HL-60[2][3]
96 hours (4 days)Calu-1-Luc[4]
5 daysU251-MG[4]
Stock Solution (DMSO) 10 mg/mLN/A[9][10]
34.2 mMN/A[11]
Storage (Stock Solution) -20°Cup to 1 month[2]
-80°Cup to 6 months[2]

Experimental Protocols

Protocol: Assessment of Fucosylation Inhibition by Flow Cytometry

This protocol describes a general method to quantify the reduction of cell surface fucosylation using a fucose-binding lectin.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (2F-PAF) stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • FITC-conjugated Aleuria Aurantia Lectin (AAL)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and culture until they reach 70-80% confluency.

  • Treatment: Treat the cells with the desired concentrations of 2F-PAF for 48-72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest 2F-PAF treatment.

  • Cell Harvesting: Harvest the cells using a non-enzymatic cell dissociation solution.

  • Washing: Wash the cells with ice-cold flow cytometry buffer.

  • Cell Count and Resuspension: Count the cells and resuspend them in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.

  • Lectin Staining: Add FITC-conjugated AAL to the cell suspension at a pre-determined optimal concentration and incubate on ice for 30 minutes in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer to remove unbound lectin.

  • Analysis: Resuspend the cells in 500 µL of flow cytometry buffer and analyze them using a flow cytometer. A decrease in the mean fluorescence intensity of the treated cells compared to the control cells indicates successful inhibition of fucosylation.

Visualizations

G cluster_cell Cell PAF This compound (2F-PAF) Esterases Intracellular Esterases PAF->Esterases Uptake Fuc_analog 2-Deoxy-2-fluoro-L-fucose Esterases->Fuc_analog Deacetylation Salvage Salvage Pathway Fuc_analog->Salvage GDP_Fuc_analog GDP-2F-Fucose Salvage->GDP_Fuc_analog FUTs Fucosyltransferases (FUTs) GDP_Fuc_analog->FUTs Inhibition DeNovo De Novo Pathway (GDP-Mannose) GDP_Fuc_analog->DeNovo Feedback Inhibition Fucosylated_Glycoprotein Fucosylated Glycoprotein FUTs->Fucosylated_Glycoprotein Fucosylation Inhibited_Glycoprotein Non-fucosylated Glycoprotein FUTs->Inhibited_Glycoprotein Glycoprotein Glycoprotein Glycoprotein->FUTs GDP_Fuc GDP-Fucose DeNovo->GDP_Fuc GDP_Fuc->FUTs

Caption: Mechanism of action of this compound.

G start Start: Seed Cells prep Prepare fresh 2F-PAF solution start->prep treat Treat cells with 2F-PAF (include vehicle control) prep->treat incubate Incubate for determined time (e.g., 48-72h) treat->incubate harvest Harvest cells incubate->harvest analysis Analyze Fucosylation (e.g., Lectin Staining, Mass Spectrometry) harvest->analysis end End: Evaluate Efficacy analysis->end

Caption: General experimental workflow for 2F-PAF treatment.

G start Low Efficacy of 2F-PAF Observed q1 Is the 2F-PAF solution freshly prepared and properly stored? start->q1 a1_no No q1->a1_no No q2 Have concentration and incubation time been optimized for the cell line? q1->q2 Yes a1_yes Yes s1 Prepare fresh solution. Aliquot and store stock appropriately. a1_no->s1 s1->start a2_no No q2->a2_no No q3 Has cell viability been assessed? q2->q3 Yes a2_yes Yes s2 Perform a dose-response and time-course experiment. a2_no->s2 s2->start a3_no No q3->a3_no No q4 Is the analytical method for detecting fucosylation sensitive enough? q3->q4 Yes a3_yes Yes s3 Perform a cytotoxicity assay (e.g., MTT). a3_no->s3 s3->start a4_no No q4->a4_no No end Consider alternative inhibitors or genetic approaches. q4->end Yes a4_yes Yes s4 Optimize lectin staining or consider mass spectrometry. a4_no->s4 s4->start

Caption: Troubleshooting workflow for low 2F-PAF efficacy.

References

Potential off-target effects of 2F-Peracetyl-Fucose in long-term studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 2F-Peracetyl-Fucose in long-term studies. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a cell-permeable prodrug. Once inside the cell, it is deacetylated and converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). GDP-2F-Fuc acts as a competitive inhibitor of fucosyltransferases (FUTs), competing with the natural substrate GDP-fucose.[1][2][3] Additionally, the accumulation of GDP-2F-Fuc provides feedback inhibition to the de novo synthesis pathway of GDP-fucose, further reducing the cellular pool of this essential substrate for fucosylation.[1][4]

Q2: Are there any known long-term off-target effects of this compound?

A2: The available literature primarily focuses on the on-target effects of inhibiting fucosylation. While some studies have shown no impact on cell viability or doubling time at concentrations up to 200 µM, comprehensive long-term toxicology studies detailing off-target effects are not extensively reported.[2] The observed biological consequences, such as reduced cell migration and invasion, are generally considered downstream effects of fucosylation inhibition rather than direct off-target binding to unrelated proteins.

Q3: What are the potential metabolic consequences of long-term treatment with this compound?

A3: Long-term treatment with this compound is expected to lead to a sustained reduction in cellular fucosylation. This can impact the function of numerous glycoproteins involved in cell signaling, adhesion, and receptor function. For example, it has been shown to suppress TGFβ-mediated Smad3 phosphorylation and nuclear translocation in non-small cell lung cancer cells.[5] Researchers should consider the broad impact of inhibiting fucosylation on their specific biological system.

Q4: Can this compound be incorporated into glycans?

A4: While this compound is a potent inhibitor, there is evidence of low-level incorporation of its active form, 2-deoxy-2-fluoro-fucose (2F-Fuc), into glycans, particularly at higher concentrations (e.g., 800 µM).[6] This is an important consideration for long-term studies, as the presence of the fluorinated sugar in glycoproteins could potentially have functional consequences. In contrast, difluorinated fucose analogs have been developed to eliminate this risk of unintended incorporation.[7][8]

Troubleshooting Guides

Problem: I am observing unexpected changes in cell phenotype or signaling pathways in my long-term experiment with this compound.

Possible Cause 1: Broad impact of fucosylation inhibition.

  • Explanation: Fucosylation is a widespread post-translational modification affecting a vast number of proteins. The observed phenotypic changes may be a direct result of inhibiting the fucosylation of key proteins in the signaling pathways you are studying.

  • Solution:

    • Literature Review: Conduct a thorough literature search to determine if any proteins in your pathway of interest are known to be fucosylated.

    • Lectin Blotting: Use lectins that specifically bind to fucosylated glycans (e.g., Aleuria aurantia lectin - AAL) to confirm a global reduction in fucosylation in your treated cells.

    • Mass Spectrometry: Employ glycoproteomic approaches to identify specific proteins with altered fucosylation in response to treatment.

Possible Cause 2: Low-level incorporation of 2F-Fuc into glycans.

  • Explanation: At higher concentrations or with very long-term exposure, the fluorinated fucose analog may be incorporated into glycoproteins, potentially altering their structure and function in unforeseen ways.[6]

  • Solution:

    • Dose-Response Experiment: Perform a dose-response experiment to determine the minimal effective concentration of this compound that achieves the desired level of fucosylation inhibition without causing significant incorporation.

    • Metabolic Labeling: If feasible, use metabolic labeling techniques in combination with mass spectrometry to detect the incorporation of 2F-Fuc into specific glycoproteins.

Quantitative Data Summary

ParameterCell LineConcentrationDurationEffectReference
Inhibition of Orosphere Formation and InvasionUMSCC14B, UMSCC10364 µM72 hoursInhibition of orosphere formation and invasion.[9]
Inhibition of Cell MigrationNCI-H312225-200 µM48 hoursReduced number of migrated cells.[9]
Suppression of TGFβ-mediated Smad3 PhosphorylationNSCLC cells25-200 µM1-24 hoursSuppressed Smad3 phosphorylation and nuclear translocation.[5]
Increased Sensitivity to TemozolomideU251-MG200 µM5 daysIncreased sensitivity to temozolomide.[5]
Inhibition of Cell ViabilityHL-60up to 200 µMNot specifiedDoes not affect cell viability or doubling time.[2]
Inhibition of IgG1 FucosylationCHO-DG4450 µMNot specifiedInhibition of fucosylation of IgG1 monoclonal antibodies.[10]

Experimental Protocols

Protocol 1: Assessment of Global Fucosylation Levels by Lectin Blotting

  • Cell Lysis: Harvest control and this compound-treated cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Lectin Staining:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a biotinylated lectin specific for fucose, such as Aleuria aurantia lectin (AAL), at a pre-determined optimal concentration overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with streptavidin-HRP for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A decrease in signal in the treated samples indicates a reduction in global fucosylation.

  • Loading Control: Probe the same membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Mechanism of Action cluster_extracellular Extracellular cluster_intracellular Intracellular 2F_Peracetyl_Fucose_ext This compound 2F_Peracetyl_Fucose_int This compound 2F_Peracetyl_Fucose_ext->2F_Peracetyl_Fucose_int Cellular Uptake 2F_Fucose 2F-Fucose 2F_Peracetyl_Fucose_int->2F_Fucose Deacetylation GDP_2F_Fucose GDP-2F-Fucose 2F_Fucose->GDP_2F_Fucose Salvage Pathway FUTs Fucosyltransferases (FUTs) GDP_2F_Fucose->FUTs Competitive Inhibition GDP_Fucose_de_novo de novo Pathway GDP_2F_Fucose->GDP_Fucose_de_novo Feedback Inhibition Fucosylated_Glycoproteins Fucosylated Glycoproteins FUTs->Fucosylated_Glycoproteins Fucosylation GDP_Fucose GDP-Fucose GDP_Fucose_de_novo->GDP_Fucose GDP_Fucose->FUTs

Caption: Mechanism of this compound Action.

Experimental Workflow start Start: Long-term Cell Culture with this compound phenotype Observe Unexpected Phenotypic Change start->phenotype hypothesis Formulate Hypothesis: On-target vs. Off-target Effect phenotype->hypothesis on_target On-Target Pathway Analysis hypothesis->on_target On-Target off_target Off-Target Investigation hypothesis->off_target Off-Target lectin Lectin Blotting to Confirm Fucosylation Inhibition on_target->lectin glycoproteomics Glycoproteomics (Mass Spec) to Identify Affected Proteins off_target->glycoproteomics lectin->glycoproteomics pathway Bioinformatics Analysis of Affected Glycoproteins and Pathways glycoproteomics->pathway validation Functional Validation of Identified Pathways pathway->validation conclusion Conclude Mechanism of Observed Phenotype validation->conclusion

Caption: Workflow for Investigating Off-Target Effects.

References

How to address solubility issues with 2F-Peracetyl-Fucose in aqueous media.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for addressing common challenges encountered when working with 2F-Peracetyl-Fucose, particularly its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are the hydroxyl groups acetylated?

A1: this compound (also known as 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucose) is a synthetic, fluorinated fucose analog that acts as a potent inhibitor of fucosyltransferases (FUTs).[1][2] The fucose sugar is "peracetylated," meaning its hydroxyl groups are protected by acetyl esters. This modification significantly increases the molecule's hydrophobicity, which enhances its ability to passively diffuse across the cell membrane. Once inside the cell, endogenous esterase enzymes cleave the acetyl groups, releasing the active, hydrophilic inhibitor, 2-fluoro-L-fucose (2F-Fuc).[3][4][5] This "prodrug" strategy allows for efficient delivery of the active compound into the cellular environment.[6]

Q2: Why does this compound not dissolve directly in my aqueous cell culture medium or buffer?

A2: The acetyl groups on this compound make the molecule nonpolar and hydrophobic. Aqueous solutions like cell culture media (e.g., DMEM) and buffers (e.g., PBS) are polar. Due to the principle of "like dissolves like," the nonpolar this compound has very poor solubility in these polar aqueous systems, often leading to precipitation or failure to dissolve.

Q3: What is the recommended solvent for making a stock solution of this compound?

A3: The recommended solvent is high-purity, sterile dimethyl sulfoxide (DMSO).[7][8][9] this compound is also reported to be soluble in other organic solvents like chloroform and methanol, but DMSO is the most common and compatible choice for cell culture applications.[7][9]

Q4: How stable is this compound in a DMSO stock solution?

A4: When prepared as a stock solution in DMSO and stored correctly, this compound is stable for extended periods. For optimal stability, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7][10] Store these aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6-12 months).[2][3][11]

Q5: What is the proposed intracellular mechanism of action for this compound?

A5: After crossing the cell membrane, intracellular esterases remove the acetyl groups to yield 2F-Fucose.[5] This active form is then processed by the fucose salvage pathway, where it is converted into GDP-2F-Fucose.[12][13] This analog mimics the natural substrate, GDP-L-fucose, and acts as an inhibitor for fucosyltransferases, thereby blocking the addition of fucose to glycoproteins and other glycoconjugates.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound precipitates out of solution when I add the DMSO stock to my aqueous media.

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous one.

  • Possible Cause 1: The final concentration of this compound exceeds its solubility limit in the final aqueous medium.

    • Solution: Determine the maximum achievable concentration by performing a serial dilution of your stock into the media. Observe for any cloudiness or precipitate. For your experiment, use a concentration at or below this limit.

  • Possible Cause 2: Improper mixing technique. Adding the DMSO stock too quickly or into cold media can cause the compound to "crash out" of solution.

    • Solution 1: Warm the cell culture medium to 37°C before adding the compound.[10][14]

    • Solution 2: Add the DMSO stock solution drop-wise into the vortexing or swirling medium.[14] This gradual introduction helps the compound disperse before it can aggregate and precipitate.

    • Solution 3: After dilution, you may gently vortex, sonicate, or warm the final solution at 37°C for a few minutes to help dissolve any minor precipitates.[10][15]

  • Possible Cause 3: The DMSO stock concentration is too high, requiring a very large dilution factor that promotes precipitation.

    • Solution: Try preparing a less concentrated DMSO stock and adding a correspondingly larger volume to your media (while still respecting the final DMSO concentration limit).[16]

Issue 2: My cells are showing signs of toxicity or dying after treatment.

  • Possible Cause 1: The final concentration of the DMSO solvent is too high. DMSO is cytotoxic to most cell lines at elevated concentrations.[17]

    • Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level. For most cell lines, this is below 0.5%, with ≤0.1% being ideal for sensitive cells or long-term experiments.[15][18][19] Always include a "vehicle control" in your experimental design (media with the same final concentration of DMSO but without this compound) to differentiate between compound-specific effects and solvent-induced toxicity.[19]

  • Possible Cause 2: The concentration of this compound is too high. While often well-tolerated, very high concentrations can affect cell viability.[3]

    • Solution: Perform a dose-response curve to determine the optimal concentration range that provides the desired biological effect without causing excessive cell death. Published studies have used concentrations ranging from 25 µM to 200 µM.[2][7]

Data & Protocols

Quantitative Data Tables

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Molarity (approx.) Reference
DMSO ~10 mg/mL ~34.2 mM [8][9]
DMSO ~20 mg/mL ~68.4 mM [11]
Chloroform Soluble Not specified [7][9]
Methanol Soluble Not specified [7][9]

| Aqueous Media | Insoluble / Very Low | - | General Knowledge |

Note: Molecular Weight of this compound is 292.26 g/mol .[7]

Table 2: Recommended Final DMSO Concentrations for In Vitro Cell Culture

DMSO Concentration General Recommendation Reference
≤ 0.1% Highly Recommended. Considered safe for most cell lines, including sensitive and primary cells, for long-term exposure. [15][18]
> 0.1% to 0.5% Generally Acceptable. Widely used and tolerated by many robust cell lines without significant cytotoxicity. [15][19]
> 0.5% to 1.0% Use with Caution. May be acceptable for some cell lines in short-term assays, but can cause stress or toxicity. Always validate with a vehicle control. [15][17]

| > 1.0% | Not Recommended. High likelihood of cytotoxicity and other off-target solvent effects for most cell types. |[17][20] |

Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the preparation of a 100 mM stock solution in DMSO and its subsequent dilution to a 100 µM working concentration in cell culture medium.

Materials:

  • This compound (solid, MW: 292.26 g/mol )

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Sterile cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Part I: Preparation of 100 mM Stock Solution in DMSO

  • Calculation: To prepare 1 mL of a 100 mM stock solution, you will need 29.23 mg of this compound. Adjust the mass and volume as needed.

  • Weighing: Aseptically weigh the required amount of this compound into a sterile, conical microcentrifuge tube or an appropriate vial.

  • Dissolving: Add the calculated volume of sterile DMSO to the vial.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is slow.[10][11]

  • Storage: Aliquot the stock solution into sterile, single-use tubes (e.g., 20 µL aliquots) to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Part II: Preparation of 100 µM Working Solution in Cell Culture Medium

  • Calculation: To achieve a final concentration of 100 µM, you will perform a 1:1000 dilution of the 100 mM stock solution. For example, to prepare 10 mL of working solution, you will need 10 µL of the 100 mM stock.

  • Medium Preparation: Dispense the required volume of pre-warmed (37°C) cell culture medium (e.g., 10 mL) into a sterile conical tube.

  • Dilution: While gently vortexing or swirling the tube of medium, add the calculated volume of the DMSO stock solution (e.g., 10 µL) drop-by-drop.[14]

  • Final Mix: Cap the tube and vortex gently for 5-10 seconds to ensure homogeneity.

  • Final DMSO Concentration Check: A 1:1000 dilution results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[15]

  • Application: The working solution is now ready to be added to your cells. Remember to prepare a vehicle control using the same procedure but with pure DMSO instead of the compound stock solution.

Visualizations

Workflow for Compound Preparation

G Workflow for Preparing this compound Working Solution cluster_0 Part 1: Stock Solution (in DMSO) cluster_1 Part 2: Working Solution (in Aqueous Medium) weigh 1. Weigh Solid This compound add_dmso 2. Add Sterile DMSO weigh->add_dmso Calculate Volume dissolve 3. Vortex / Sonicate Until Dissolved add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C / -80°C dissolve->aliquot add_stock 6. Add Stock Drop-wise while Vortexing aliquot->add_stock Use one aliquot warm_media 5. Pre-warm Aqueous Medium (37°C) warm_media->add_stock 1:1000 Dilution (e.g., 10µL in 10mL) final_mix 7. Final Gentle Mix add_stock->final_mix apply 8. Apply to Cells final_mix->apply

Caption: Step-by-step workflow for preparing this compound solutions.

Intracellular Mechanism of Action

G Proposed Intracellular Mechanism of this compound cluster_cell Intracellular Space esterases Intracellular Esterases compound_active 2F-Fucose (Active Form) esterases->compound_active Deacetylation fuc_pathway Fucose Salvage Pathway Enzymes gdp_analog GDP-2F-Fucose (Inhibitory Substrate) fuc_pathway->gdp_analog fut Fucosyltransferases (FUTs) fucosylated_protein Fucosylated Glycoprotein fut->fucosylated_protein Normal Function inhibited_protein NON-Fucosylated Glycoprotein fut->inhibited_protein Blocked Function compound_active->fuc_pathway gdp_analog->fut INHIBITS protein Glycoprotein protein->fut compound_prodrug This compound (Hydrophobic Prodrug) membrane Cell Membrane compound_prodrug->membrane Passive Diffusion membrane->esterases Enters Cytoplasm

Caption: Intracellular conversion and inhibitory action of this compound.

References

Minimizing lot-to-lot variability of 2F-Peracetyl-Fucose in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize lot-to-lot variability of 2F-Peracetyl-Fucose in experiments, ensuring reproducibility and reliability of results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (2F-PerAcFuc) is a chemically modified, cell-permeable version of fucose, a type of sugar.[1] Its primary function is to act as a potent inhibitor of fucosyltransferases (FUTs).[2][3] The "peracetyl" groups enhance its ability to cross cell membranes. Once inside the cell, cellular enzymes called esterases remove the acetyl groups.[4] The resulting 2-fluorofucose (2F-Fuc) is then converted by the cell's salvage pathway into GDP-2F-Fucose. This molecule mimics the natural substrate, GDP-Fucose, and competitively inhibits FUTs, primarily FUT8, which is responsible for core fucosylation of proteins like antibodies.[4][5] This inhibition reduces the overall level of fucosylation on cellular proteins.[1]

Q2: What are the common causes of lot-to-lot variability with this compound?

A2: Lot-to-lot variability in a chemical reagent like this compound can stem from several factors originating during manufacturing, shipping, or laboratory handling. Key potential causes include:

  • Purity Variations: The presence of impurities, such as residual solvents, starting materials, or reaction byproducts, can differ between batches. Isomeric impurities, where the acetyl groups are in different positions, can also affect activity.

  • Degradation: Acetylated sugars can be susceptible to hydrolysis (removal of acetyl groups) if exposed to moisture and inappropriate pH conditions. This can occur during shipping or improper storage.

  • Physical Form: Differences in the physical state of the powder (e.g., crystalline vs. amorphous) between lots can impact solubility and dissolution rates, leading to inaccuracies in the final concentration of your stock solutions.

  • Inconsistent Dispensing: As it is a powder, inconsistencies in weighing, especially for small quantities, can introduce significant error.

Q3: How should I properly store and handle this compound to ensure its stability?

A3: Proper storage and handling are critical to maintaining the integrity of each lot. Based on manufacturer recommendations and chemical properties, the following best practices should be observed.

ConditionRecommendationRationale
Powder Storage Store at -20°C in a tightly sealed container, preferably under an inert gas like argon or nitrogen.Prevents degradation from moisture and oxidation.
Stock Solution Storage Prepare stock solutions in anhydrous DMSO.[4] Aliquot into single-use volumes and store at -20°C or -80°C.[1]DMSO is hygroscopic; using anhydrous grade is crucial. Aliquoting prevents multiple freeze-thaw cycles which can degrade the compound.
Solution Stability Stock solutions are generally stable for up to 3 months at -20°C.[1] However, some suppliers note that solutions are unstable and should be prepared fresh.[2] It is best practice to prepare working dilutions fresh from a frozen stock aliquot for each experiment.Minimizes the risk of degradation in aqueous media or from repeated temperature changes.

Q4: My experimental results are inconsistent between different lots of this compound. What should I do?

A4: Inconsistent results are a primary indicator of lot-to-lot variability. The first step is to systematically troubleshoot the issue. Refer to the Troubleshooting Workflow diagram and the Troubleshooting Guide table below for a structured approach. Key steps include verifying your storage and handling procedures, qualifying the new lot with both analytical and functional tests, and comparing its performance directly against a previous, trusted lot.

Q5: How can I qualify a new lot of this compound before starting my critical experiments?

A5: It is highly recommended to establish a standard operating procedure (SOP) for qualifying new lots. This involves two main components:

  • Analytical Qualification: Assess the purity and identity of the new lot. A simple High-Performance Liquid Chromatography (HPLC) analysis can provide a purity profile that can be compared to the manufacturer's Certificate of Analysis (CoA) and previous lots. See Protocol 3.1 for a general method.

  • Functional Qualification: Perform a small-scale biological assay to confirm the inhibitory activity of the new lot is comparable to a previously validated lot. A cell-based fucosylation inhibition assay is ideal for this purpose. See Protocol 3.3 for a detailed example.

Section 2: Visual Guides and Workflows

Mechanism of Action and Inhibition Pathway

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space 2F_PerAcFuc_ext This compound 2F_PerAcFuc_int This compound 2F_PerAcFuc_ext->2F_PerAcFuc_int Passive Diffusion Membrane Cell Membrane Esterases Cellular Esterases 2F_PerAcFuc_int->Esterases 2F_Fuc 2-Fluoro-Fucose (2F-Fuc) Esterases->2F_Fuc Deacetylation Salvage Salvage Pathway (Kinase, Pyrophosphorylase) 2F_Fuc->Salvage GDP_2F_Fuc GDP-2F-Fucose (Active Inhibitor) Salvage->GDP_2F_Fuc Conversion FUT8 FUT8 Enzyme GDP_2F_Fuc->FUT8 Competitive Inhibition GDP_2F_Fuc->Block Fuc_Protein Fucosylated Glycoprotein FUT8->Fuc_Protein Fucosylation GDP_Fuc GDP-Fucose (Natural Substrate) GDP_Fuc->FUT8 Protein Glycoprotein Protein->FUT8

Caption: Mechanism of this compound cellular uptake and fucosylation inhibition.

Troubleshooting Workflow for Lot-to-Lot Variability

G start Inconsistent Experimental Results Observed check_handling Step 1: Review Handling & Storage - Stored at -20°C? - Stock aliquoted? - Fresh working solution used? start->check_handling handling_ok Handling/Storage Correct? check_handling->handling_ok correct_handling Correct procedures and re-run pilot experiment handling_ok->correct_handling No qualify_lot Step 2: Qualify New Lot handling_ok->qualify_lot Yes correct_handling->start If problem persists analytical_qc 2a: Analytical QC (HPLC) (Protocol 3.1) qualify_lot->analytical_qc functional_qc 2b: Functional QC (Cell Assay) (Protocol 3.3) qualify_lot->functional_qc compare_results Compare QC data to CoA and previous 'good' lot analytical_qc->compare_results functional_qc->compare_results qc_pass QC Results Match? compare_results->qc_pass investigate_assay Step 3: Investigate Other Experimental Variables (Cells, other reagents, etc.) qc_pass->investigate_assay Yes contact_supplier Step 4: Contact Supplier - Provide old/new lot numbers - Share QC data qc_pass->contact_supplier No

Caption: A step-by-step workflow for troubleshooting inconsistent results between lots.

Section 3: Troubleshooting Guide

Problem EncounteredPotential Cause(s)Recommended Action(s)
Reduced or No Inhibitory Effect 1. Compound Degradation: Improper storage (moisture, temperature) or repeated freeze-thaw cycles of stock solutions. 2. Incorrect Concentration: Weighing error, incomplete dissolution of powder, or calculation mistake. 3. Low Purity Lot: The new lot may have lower purity or contain inactive isomers.1. Review storage conditions. Prepare a fresh working solution from a new, single-use aliquot of stock solution. 2. Carefully re-prepare the stock solution. Ensure complete dissolution using brief vortexing or sonication if necessary.[3] 3. Perform analytical and functional qualification (Protocols 3.1 & 3.3) to compare the new lot against a trusted previous lot.
Increased Cell Toxicity 1. Toxic Impurity: The new lot may contain a toxic byproduct from synthesis. 2. Solvent Issue: Using non-cell culture grade DMSO or a higher final DMSO concentration than intended.1. Perform an analytical QC (Protocol 3.1) to check for impurity peaks not present in previous lots. Contact the supplier with the data. 2. Confirm the grade of DMSO used. Recalculate and verify that the final DMSO concentration in the cell culture medium is at a non-toxic level (typically ≤0.5%).
Precipitate in Stock Solution 1. Exceeded Solubility: The concentration prepared is higher than the solubility limit in DMSO. 2. Water Contamination: Using non-anhydrous DMSO or introducing moisture, which can reduce solubility and cause degradation. 3. Freeze-Thaw Cycles: Repeated freezing and thawing can cause the compound to fall out of solution.1. Gently warm the solution (to 37°C) and vortex to attempt redissolution.[3] If it persists, prepare a new, slightly more dilute stock solution. 2. Always use fresh, anhydrous, cell-culture grade DMSO and handle it in a way that minimizes moisture exposure. 3. Discard the precipitated stock. Prepare a new stock and aliquot into single-use volumes to prevent freeze-thaw cycles.

Section 4: Recommended Experimental Protocols

Protocol 3.1: Quality Control of New Lots via HPLC

This protocol provides a general method to assess the purity of this compound powder.

ParameterSpecification
Instrument HPLC system with UV detector
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution in Acetonitrile or DMSO.

Methodology:

  • Equilibrate the column with the starting mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Inject a blank (solvent only) to identify any system peaks.

  • Inject the sample solution of the new lot of this compound.

  • Run the gradient and record the chromatogram.

  • Analysis: Compare the resulting chromatogram to the Certificate of Analysis provided by the manufacturer and, if available, to a chromatogram from a previous lot known to perform well. Look for the main peak's retention time and calculate the purity by the area percentage of the main peak relative to all peaks. Significant differences in the purity percentage or the presence of new, large impurity peaks may indicate a problematic lot.

Protocol 3.2: Preparation and Storage of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

Methodology:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Concentrated stock solutions in DMSO are common.[4]

  • Ensure complete dissolution by vortexing. If needed, gentle warming (37°C) or brief sonication can be used.[3] The solution should be clear.

  • Dispense the stock solution into single-use aliquots in sterile tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material.

  • Store the aliquots at -20°C or -80°C for long-term stability.[1][3]

Protocol 3.3: Functional Qualification Assay - Fucosylation Inhibition in Cell Culture

This assay functionally tests the inhibitory activity of a new lot by measuring the reduction of cell-surface fucose.

Materials:

  • A cell line with detectable surface fucosylation (e.g., CHO, HL-60, or cancer cell lines like NCI-H3122).[1][3]

  • Complete cell culture medium.

  • Stock solutions of "old" (trusted) and "new" lots of this compound.

  • FITC-conjugated Aleuria Aurantia Lectin (AAL), which binds specifically to fucose.[6]

  • Flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow cytometer.

Methodology:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that allows them to be in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight if applicable.

  • Treatment: Prepare serial dilutions of the "old" lot and the "new" lot in complete culture medium. A typical concentration range is 0 µM (vehicle control), 25 µM, 50 µM, and 100 µM.[3]

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48-72 hours to allow for inhibition of fucosylation.[3]

  • Cell Harvesting and Staining:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Wash the cells with ice-cold flow cytometry buffer.

    • Resuspend the cells in the buffer at a concentration of 1 x 10^6 cells/mL.

    • Add FITC-conjugated AAL at its optimal staining concentration and incubate on ice for 30 minutes in the dark.

    • Wash the cells twice with buffer to remove unbound lectin.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in flow cytometry buffer.

    • Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the FITC channel.

  • Data Analysis: For both the "old" and "new" lots, plot the MFI against the concentration of this compound. A successful new lot should show a dose-dependent decrease in MFI that is highly comparable to the curve generated by the trusted "old" lot. Significant deviation indicates a difference in functional activity.

References

The stability of 2F-Peracetyl-Fucose in solution under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2F-Peracetyl-Fucose in solution under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store this compound powder?

A1: The solid form of this compound is stable for extended periods when stored correctly. For long-term storage, it is recommended to keep the powder at -20°C, where it can be stable for up to 3 years.[1] For shorter durations, storage at 4°C is acceptable for up to 2 years.[2]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is crucial to use an appropriate solvent and storage temperature to maintain the integrity of this compound in solution.

  • Solvents: Dimethyl sulfoxide (DMSO), chloroform, and methanol are suitable solvents for preparing stock solutions.[3][4] For cell culture experiments, sterile-filtered DMSO is the most commonly used solvent.

  • Storage of Stock Solutions: For maximal stability, it is recommended to store stock solutions at -80°C, where they can be stable for at least 6 months.[2] For more frequent use, storage at -20°C is also an option, with a stability of 1 to 3 months.[2][5][6] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Some sources suggest that for very frequent use, aliquots can be stored at 4°C for up to a week, though preparing fresh solutions is the most reliable approach.[1] One supplier cautions that solutions are unstable and should be prepared fresh.[7] Given the conflicting information, it is advisable to perform stability studies under your specific experimental conditions if long-term storage of solutions is required.

Q3: What are the primary factors that can cause degradation of this compound in solution?

A3: The primary degradation pathway for this compound in solution is deacetylation, the removal of its acetyl groups. This process is primarily influenced by:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the acetyl ester groups. Alkaline conditions, in particular, can lead to rapid deacetylation.

  • Temperature: Higher temperatures will accelerate the rate of chemical degradation, including deacetylation.

  • Enzymatic Activity: In biological systems, such as cell culture media containing serum or cell lysates, esterase enzymes can rapidly deacetylate the compound.[8] This is a critical consideration for interpreting experimental results, as the deacetylated form may have different cell permeability and activity.

Q4: Can I use aqueous solutions to dissolve this compound?

A4: While this compound has some solubility in water (approximately 5 mg/mL), it is more susceptible to hydrolysis and deacetylation in aqueous solutions compared to organic solvents like DMSO.[2] If an aqueous solution is necessary, it should be prepared fresh, used immediately, and ideally buffered to a neutral pH. For use in cell culture, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium just before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected biological activity Degradation of this compound in stock solution due to improper storage.Prepare fresh stock solutions from powder. Aliquot new stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.
Deacetylation of the compound in the experimental system (e.g., cell culture medium).Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Consider using a serum-free medium if compatible with your cell line, as serum contains esterases.
Precipitate forms when diluting DMSO stock solution into aqueous buffer or media The concentration of this compound exceeds its solubility limit in the final aqueous solution.Prepare a more dilute stock solution in DMSO. Increase the final volume of the aqueous solution to lower the final concentration of this compound. Ensure thorough mixing upon dilution.
Variability between experiments Inconsistent age or handling of this compound solutions.Standardize the procedure for solution preparation, storage, and handling. Use solutions of the same age for a set of related experiments.

Stability Data

Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following tables provide a summary of recommended storage conditions and an illustrative representation of expected stability based on general principles for peracetylated monosaccharides.

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Recommended Duration Source
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[2]
In Solvent (e.g., DMSO)-80°C≥ 6 months[2]
-20°C1-3 months[2][5][6]

Table 2: Illustrative Stability of a Peracetylated Monosaccharide in Solution (General Representation)

Storage Condition Solvent Estimated Half-life Primary Degradation Pathway
-80°CAnhydrous DMSO> 6 monthsNegligible
-20°CAnhydrous DMSO1-3 monthsSlow deacetylation
4°CAnhydrous DMSOWeeksModerate deacetylation
Room TemperatureAnhydrous DMSODaysRapid deacetylation
37°CCell Culture Medium (with serum)HoursEnzymatic and chemical deacetylation
pH 4Aqueous BufferDays to WeeksAcid-catalyzed deacetylation
pH 7Aqueous BufferDaysSlow hydrolysis
pH 9Aqueous BufferHours to DaysBase-catalyzed deacetylation

Disclaimer: The data in Table 2 is illustrative and based on the known chemical properties of acetylated sugars. Actual stability may vary. It is strongly recommended to perform your own stability assessment for critical applications.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile-grade DMSO

    • Sterile, conical-bottom polypropylene tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use, sterile tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

  • Objective: To quantify the degradation of this compound over time under specific storage conditions.

  • Procedure:

    • Prepare a stock solution of this compound in the solvent and at the concentration to be tested.

    • Divide the solution into multiple aliquots, each corresponding to a time point in the stability study (e.g., 0, 1, 3, 7, 14, 30 days).

    • Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • At each time point, remove one aliquot and analyze it by reverse-phase HPLC.

      • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.

      • Column: A C18 column is a suitable choice.

      • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (MS) can be used.

    • Quantify the peak area of the intact this compound.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of intact compound versus time to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store hplc_analysis Analyze by HPLC store->hplc_analysis data_analysis Calculate % Degradation hplc_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for preparing and assessing the stability of this compound solutions.

logical_relationship cluster_factors Degradation Factors compound This compound in Solution degradation Deacetylation compound->degradation temp Increased Temperature temp->degradation ph Non-neutral pH (Acidic or Alkaline) ph->degradation enzyme Esterase Activity (e.g., in serum) enzyme->degradation inactive Reduced Biological Activity degradation->inactive

Caption: Factors influencing the degradation of this compound in solution.

References

Reversal of 2F-Peracetyl-Fucose-induced fucosylation inhibition.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive list of SEO-driven, long-tail keywords related to “Senfolomycin B” has been compiled to guide content creation for a primary audience of scientific researchers. The keywords are categorized based on five specific researcher intents: Foundational & Exploratory, Methodological & Application, Troubleshooting & Optimization, and Validation & Comparative.

CategoryLong-tail Keyword
Foundational & Exploratory Senfolomycin B discovery and origin
Senfolomycin B producing organism Streptomyces
Senfolomycin B biosynthetic pathway
Senfolomycin B relationship to paulomycins
Senfolomycin B as dihydrosenfolomycin A
Senfolomycin B chemical structure and properties
Senfolomycin B mode of action studies
Senfolomycin B isothiocyanate group activity
Senfolomycin B antibacterial spectrum
Senfolomycin B activity against Gram-positive bacteria
Senfolomycin B molecular weight and formula
Senfolomycin B structural elucidation techniques
Senfolomycin B stereochemistry compared to paulomycin E
Senfolomycin B genetic cluster analysis
Senfolomycin B natural product family
Methodological & Application Senfolomycin B fermentation and production protocol
Senfolomycin B isolation and purification methods
Senfolomycin B HPLC separation method
Senfolomycin B thin-layer chromatography (TLC) analysis
Senfolomycin B minimum inhibitory concentration (MIC) assay
Senfolomycin B broth microdilution protocol
Senfolomycin B antibacterial susceptibility testing
Senfolomycin B in vitro activity against Staphylococcus aureus
Using Senfolomycin B in microbiology research
Senfolomycin B analytical standard preparation
Senfolomycin B solubility and solvent selection
Senfolomycin B cytotoxicity assay protocol
Senfolomycin B for studying bacterial resistance
Senfolomycin B experimental design for antibacterial studies
Senfolomycin B quality control and purity assessment
Troubleshooting & Optimization Troubleshooting Senfolomycin B HPLC peak tailing
Optimizing Senfolomycin B fermentation yield
Senfolomycin B stability issues in aqueous solution
Preventing Senfolomycin B degradation during storage
Senfolomycin B solubility problems in culture media
Inconsistent Senfolomycin B MIC results troubleshooting
Senfolomycin B purification challenges and solutions
Improving Senfolomycin B extraction efficiency
Senfolomycin B assay variability and reproducibility
Contamination issues in Senfolomycin B production
Optimizing mobile phase for Senfolomycin B HPLC
Senfolomycin B standard curve troubleshooting
Adhesion of Senfolomycin B to labware
Senfolomycin B interference in biological assays
Scaling up Senfolomycin B fermentation
Validation & Comparative Senfolomycin B vs Paulomycin F antibacterial activity
Comparative analysis of Senfolomycin B and other paulomycins
Validating Senfolomycin B activity against clinical isolates
Senfolomycin B efficacy compared to vancomycin
Cross-resistance studies with Senfolomycin B
Synergistic effects of Senfolomycin B with other antibiotics
Senfolomycin B checkerboard assay for synergy
Comparing Senfolomycin B and linezolid against MRSA
Validation of Senfolomycin B's mechanism of action
Senfolomycin B activity in animal infection models
Comparative transcriptomics of Senfolomycin B treated bacteria
Head-to-head comparison of Senfolomycin A and B
In vitro and in vivo correlation of Senfolomycin B activity
Senfolomycin B resistance development studies
Benchmarking Senfolomycin B against novel antibiotics

Improving the delivery and uptake of 2F-Peracetyl-Fucose in specific cell types.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2F-Peracetyl-Fucose (2F-PAF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the delivery and uptake of 2F-PAF in specific cell types and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2F-PAF) and how does it work?

A1: this compound (2F-PAF) is a cell-permeable, fluorinated derivative of fucose.[1][2] Its peracetylated form enhances its ability to cross cell membranes.[3] Once inside the cell, non-specific esterases remove the acetyl groups. The resulting 2-deoxy-2-fluorofucose (2F-Fuc) is then metabolized through the fucose salvage pathway into GDP-2F-Fucose, which acts as a competitive inhibitor of fucosyltransferases (FUTs).[1][3] This inhibition leads to a reduction in the fucosylation of cellular proteins.[4] The accumulation of GDP-2F-Fucose can also act as a feedback inhibitor of the de novo GDP-fucose biosynthesis pathway.[3][5]

Q2: What are the common applications of 2F-PAF in research?

A2: 2F-PAF is primarily used to study the biological roles of fucosylation. Common applications include:

  • Inhibiting cancer cell proliferation, migration, and invasion.[6][7][8]

  • Reducing tumor metastasis in animal models.[6][7]

  • Enhancing the efficacy of certain cancer therapies by altering the glycosylation of therapeutic antibodies (e.g., reducing core fucosylation to enhance antibody-dependent cell-mediated cytotoxicity).[9]

  • Investigating the role of fucosylation in cell adhesion and signaling pathways.[1][10]

Q3: How should I prepare and store a stock solution of 2F-PAF?

A3: 2F-PAF is typically supplied as a solid. Due to its limited water solubility, it is recommended to prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[4][11] For example, a 10 mg vial can be dissolved in 1 mM DMSO to create a 34.2 mM stock solution.[9] It is crucial to purge the solvent with an inert gas before dissolving the compound.[4] Stock solutions should be aliquoted and stored at -20°C for up to 3 months or at -80°C for up to 6 months to maintain stability.[1][6]

Q4: What is a typical working concentration and incubation time for 2F-PAF?

A4: The optimal working concentration and incubation time are cell-type dependent and should be determined empirically. However, a general starting point is a concentration range of 25-200 µM and an incubation period of 24-72 hours.[6][7][12] Some studies have used concentrations up to 500 µM.[7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q5: Does 2F-PAF affect cell viability?

A5: At typical working concentrations, 2F-PAF is generally reported to not significantly affect cell viability or doubling time, even at levels up to 200 µM.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT assay) to confirm that the chosen concentration is not cytotoxic to your specific cell line.[13]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or no inhibition of fucosylation Insufficient concentration of 2F-PAF: The concentration may be too low for the specific cell type or experimental conditions.Increase the concentration of 2F-PAF in a stepwise manner (e.g., 50, 100, 200 µM) and assess the effect on fucosylation.[7][14]
Inadequate incubation time: The treatment duration may not be sufficient to see a significant reduction in fucosylation.Extend the incubation time (e.g., 48, 72 hours or longer).[1][12]
Inefficient cellular uptake: The cell line may have low permeability to 2F-PAF.While peracetylation enhances permeability, ensure proper dissolution in the culture medium.[3]
Degradation of 2F-PAF: Improper storage of the stock solution can lead to degradation.Ensure the stock solution is stored correctly at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][6]
Cell toxicity or unexpected morphological changes High concentration of 2F-PAF: The concentration used may be cytotoxic to the specific cell line.Perform a dose-response experiment and a cell viability assay (e.g., MTT) to determine the optimal non-toxic concentration.[13]
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.[3]
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect results.Standardize your cell culture protocols, including seeding density and passage number.
Inconsistent preparation of 2F-PAF solution: Errors in dilution or storage of the stock solution.Prepare fresh dilutions from a properly stored stock solution for each experiment. Ensure complete dissolution of the compound.
Difficulty in assessing the level of fucosylation Inappropriate detection method: The chosen method may not be sensitive enough to detect changes in fucosylation.Use a reliable method to detect fucosylation, such as flow cytometry with fucose-binding lectins (e.g., Aleuria Aurantia Lectin - AAL).[13][14]
Low baseline fucosylation: The cell line may have a naturally low level of fucosylation, making it difficult to observe a reduction.Select a cell line known to have a high level of fucosylation for initial experiments or use a positive control.

Quantitative Data Summary

Table 1: Reported concentrations and effects of 2F-PAF in various cell lines.

Cell LineConcentration Range (µM)Incubation TimeObserved Effect
HL-60Not specified3 daysComplete abolition of Lewis-X and sLex expression.[1]
UMSCC14B, UMSCC1036472 hoursInhibition of orosphere formation and invasion.[6]
NCI-H312225-20048 hoursInhibition of cell migration.[6]
NSCLC cells25-2001-24 hoursSuppression of TGFβ-mediated Smad3 phosphorylation.[7]
U251-MG2005 daysIncreased sensitivity to temozolomide.[7]
Inflamed Nucleus Pulposus (NP) cells30072 hoursReduction in collagen type 2 (COL2) expression.[7]
Expi293, ExpiCHO200Not specifiedProduction of low fucosylated monoclonal antibodies.[9]
CHO-DG4450Not specifiedInhibition of IgG1 monoclonal antibody fucosylation.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, sterile), inert gas (e.g., argon or nitrogen), sterile microcentrifuge tubes.

  • Procedure: a. Bring the 2F-PAF vial to room temperature. b. In a sterile environment (e.g., a laminar flow hood), purge a vial of DMSO with an inert gas. c. Add the appropriate volume of DMSO to the 2F-PAF to achieve the desired stock concentration (e.g., for a 10 mg vial, add 1 mL of DMSO to get a 34.2 mM stock solution).[9] d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months).[1][6]

Protocol 2: Treatment of Cultured Cells with 2F-PAF

  • Materials: Cultured cells in logarithmic growth phase, complete cell culture medium, 2F-PAF stock solution, vehicle control (DMSO).

  • Procedure: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to overconfluence during the experiment. Allow cells to adhere overnight. b. The next day, prepare the desired final concentrations of 2F-PAF by diluting the stock solution in fresh, pre-warmed complete cell culture medium. c. Also, prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest 2F-PAF concentration. d. Remove the old medium from the cells and replace it with the medium containing 2F-PAF or the vehicle control. e. Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).[12] f. After incubation, proceed with downstream analysis (e.g., cell viability assay, fucosylation analysis).

Protocol 3: Assessment of Cell Surface Fucosylation by Flow Cytometry

  • Materials: Treated and control cells, Phosphate-Buffered Saline (PBS), cell detachment solution (e.g., Trypsin-EDTA for adherent cells), flow cytometry buffer (e.g., PBS with 1% FBS), FITC-conjugated Aleuria Aurantia Lectin (AAL), flow cytometer.

  • Procedure: a. Harvest the cells by gentle scraping or trypsinization. b. Wash the cells twice with cold PBS to remove any residual medium. c. Resuspend the cells in flow cytometry buffer at a concentration of approximately 1 x 10^6 cells/mL.[13] d. Add the FITC-conjugated AAL to the cell suspension at the manufacturer's recommended concentration. e. Incubate the cells on ice for 30 minutes in the dark.[13] f. Wash the cells twice with flow cytometry buffer to remove any unbound lectin.[13] g. Resuspend the cells in an appropriate volume of flow cytometry buffer for analysis. h. Analyze the cells using a flow cytometer, measuring the fluorescence intensity in the FITC channel. A decrease in the mean fluorescence intensity (MFI) in 2F-PAF-treated cells compared to the control indicates an inhibition of fucosylation.[13]

Visualizations

G cluster_cell Cell 2F_PAF_out This compound (2F-PAF) 2F_PAF_in 2F-PAF 2F_PAF_out->2F_PAF_in Cellular Uptake 2F_Fuc 2-Deoxy-2-fluorofucose (2F-Fuc) 2F_PAF_in->2F_Fuc Deacetylation Esterases Esterases Esterases->2F_PAF_in Salvage_Pathway Fucose Salvage Pathway 2F_Fuc->Salvage_Pathway GDP_2F_Fuc GDP-2F-Fucose Salvage_Pathway->GDP_2F_Fuc FUTs Fucosyltransferases (FUTs) GDP_2F_Fuc->FUTs Inhibition Fucosylated_Glycans Fucosylated Glycans FUTs->Fucosylated_Glycans Inhibited_Fucosylation Reduced Fucosylation FUTs->Inhibited_Fucosylation

Caption: Mechanism of action of this compound (2F-PAF).

G Start Start Experiment Prepare_Stock Prepare 2F-PAF Stock Solution Start->Prepare_Stock Seed_Cells Seed Cells Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with 2F-PAF and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for Desired Duration Treat_Cells->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Analyze_Fucosylation Analyze Fucosylation (e.g., Flow Cytometry) Harvest_Cells->Analyze_Fucosylation Analyze_Viability Analyze Cell Viability (e.g., MTT Assay) Harvest_Cells->Analyze_Viability Data_Analysis Data Analysis and Interpretation Analyze_Fucosylation->Data_Analysis Analyze_Viability->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using 2F-PAF.

G Problem Problem Encountered? No_Inhibition Low/No Inhibition of Fucosylation Problem->No_Inhibition Yes Toxicity Cell Toxicity Observed Problem->Toxicity Yes Inconsistent Inconsistent Results Problem->Inconsistent Yes Increase_Conc Increase 2F-PAF Concentration or Incubation Time No_Inhibition->Increase_Conc Check_Storage Check Stock Solution Storage and Preparation No_Inhibition->Check_Storage Decrease_Conc Decrease 2F-PAF Concentration Toxicity->Decrease_Conc Check_Solvent Check Solvent Concentration (Vehicle Control) Toxicity->Check_Solvent Inconsistent->Check_Storage Standardize_Protocol Standardize Cell Culture and Treatment Protocols Inconsistent->Standardize_Protocol Solution Solution Increase_Conc->Solution Check_Storage->Solution Decrease_Conc->Solution Check_Solvent->Solution Standardize_Protocol->Solution

Caption: A logical troubleshooting guide for 2F-PAF experiments.

References

Validation & Comparative

Validating Fucosylation Inhibition by 2F-Peracetyl-Fucose: A Comparative Guide Using Lectin Staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the inhibition of protein fucosylation using 2F-Peracetyl-Fucose. It offers a detailed comparison with an alternative inhibitor and presents supporting experimental protocols and data for robust validation through lectin staining.

Introduction to Fucosylation and Its Inhibition

Fucosylation, the addition of a fucose sugar moiety to N-glycans, is a critical post-translational modification that influences a wide range of biological processes, including cell adhesion, signaling, and immune responses. The enzyme fucosyltransferase 8 (FUT8) is primarily responsible for core fucosylation, a key modification in antibody glycosylation.[1] Altered fucosylation is often associated with diseases like cancer, making fucosyltransferases attractive targets for therapeutic intervention.[2] For instance, therapeutic antibodies lacking core fucose exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable trait for cancer immunotherapies.[1]

This compound (2F-PAF) is a potent, cell-permeable inhibitor of fucosylation.[3][4] Its peracetylated form enhances cellular uptake, where it is deacetylated by intracellular esterases. The resulting 2-deoxy-2-fluorofucose (2F-Fuc) is then converted via the salvage pathway into GDP-2F-Fucose.[1][5] This analog acts as a competitive inhibitor of fucosyltransferases and also provides feedback inhibition on the de novo GDP-fucose synthesis pathway, effectively reducing cellular fucosylation.[1][6]

Mechanism of Inhibition: this compound

The inhibitory action of this compound is a two-pronged metabolic disruption. Once inside the cell, it is processed into a substrate analog that directly competes with the natural substrate, GDP-fucose, for binding to fucosyltransferases like FUT8.[1] Furthermore, the accumulation of its metabolic product, GDP-2F-Fucose, signals a feedback mechanism that downregulates the de novo synthesis of GDP-fucose, further depleting the cell's fucosylation capacity.[1][6]

G Mechanism of Fucosylation Inhibition by this compound cluster_cell Cytoplasm cluster_denovo De Novo Pathway PAF This compound (Cell Permeable) Esterases Nonspecific Esterases PAF->Esterases Uptake FF 2F-Fucose Esterases->FF Deacetylation Salvage Salvage Pathway FF->Salvage GDP_FF GDP-2F-Fucose (Substrate Analog) Salvage->GDP_FF FX FX Enzyme GDP_FF->FX Feedback Inhibition FUT8 FUT8 GDP_FF->FUT8 Competitive Inhibition GDP_Man GDP-Mannose GDP_Man->FX GDP_Fuc GDP-Fucose (Natural Substrate) FX->GDP_Fuc GDP_Fuc->FUT8 Fucosylated_GP Fucosylated Glycoprotein FUT8->Fucosylated_GP Glycoprotein N-Glycan on Glycoprotein Glycoprotein->FUT8 G Experimental Workflow for Lectin Staining Validation cluster_prep Preparation cluster_stain Staining cluster_analysis Analysis Culture 1. Cell Culture (e.g., CHO, HL-60) Treatment 2. Inhibitor Treatment (e.g., 2F-PAF, DMSO control) Culture->Treatment FixPerm 3. Fixation & Permeabilization (if required) Treatment->FixPerm Blocking 4. Blocking (e.g., BSA) FixPerm->Blocking Lectin 5. Lectin Incubation (e.g., FITC-AAL) Blocking->Lectin Wash 6. Washing (e.g., PBS) Lectin->Wash Acquire 7. Data Acquisition Wash->Acquire Quantify 8. Quantification Acquire->Quantify Microscopy Fluorescence Microscopy Acquire->Microscopy Flow Flow Cytometry Acquire->Flow

References

Navigating Fucosylation: A Comparative Guide to 2F-Peracetyl-Fucose and FUT8 Knockout

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and manipulating protein fucosylation is critical for advancing therapeutic antibody development and deciphering complex cellular processes. The absence of core fucose on the N-glycans of IgG1 antibodies, for instance, is a well-established strategy to enhance their anti-tumor activity by boosting antibody-dependent cell-mediated cytotoxicity (ADCC). This guide provides an in-depth, objective comparison of two predominant methods for achieving afucosylation: the chemical inhibitor 2F-Peracetyl-Fucose and the genetic approach of FUT8 knockout.

This comparison will delve into the mechanisms of action, efficacy in reducing fucosylation, impact on ADCC, and potential off-target effects of each method. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research and development needs.

At a Glance: this compound vs. FUT8 Knockout

FeatureThis compoundFUT8 Knockout
Method Type Chemical Inhibition (Metabolic)Genetic Modification (Permanent)
Mechanism of Action Competitive inhibition of fucosyltransferases.[1]Complete and permanent disruption of the FUT8 gene, preventing the synthesis of the α-1,6-fucosyltransferase enzyme.[2]
Efficacy in Fucosylation Reduction Dose-dependent reduction, can achieve >95% afucosylation at optimal concentrations.Near-complete and stable elimination of core fucosylation (>90% fucose-negative antibody).[3]
Impact on ADCC Significant enhancement of ADCC activity.[4]Pronounced and superior enhancement of ADCC activity.[5]
Off-Target Effects Potential for incorporation into glycans at high concentrations; may have other, less-defined metabolic effects.[6]Potential for off-target gene editing by CRISPR/Cas9; can alter the expression of other glycosylation-related enzymes and the overall cellular glycome.[7][8][9][10][11]
Reversibility Reversible upon removal of the compound.Permanent genetic alteration.
Time & Complexity Relatively quick and simple to implement in cell culture.Requires cell line development, selection, and validation, which is more time-consuming and complex.[5]
Ideal For Rapid, transient studies; initial screening and proof-of-concept experiments; situations where permanent genetic modification is not desirable.Stable, long-term production of afucosylated proteins; manufacturing of therapeutic antibodies; in-depth studies of the long-term effects of afucosylation.[3]

Delving Deeper: Mechanisms of Action

To understand the nuances of these two powerful techniques, it is essential to first grasp the core fucosylation pathway.

Core Fucosylation Pathway and Inhibition cluster_0 Fucosylation Pathway cluster_1 Inhibition Mechanisms GDP-Mannose GDP-Mannose GDP-Fucose GDP-Fucose GDP-Mannose->GDP-Fucose GMD/FX Core-Fucosylated\nN-Glycan Core-Fucosylated N-Glycan GDP-Fucose->Core-Fucosylated\nN-Glycan FUT8 GDP-2F-Fucose GDP-2F-Fucose N-Glycan N-Glycan N-Glycan->Core-Fucosylated\nN-Glycan This compound This compound This compound->GDP-Fucose Metabolized to GDP-2F-Fucose FUT8_KO FUT8 Knockout FUT8_KO->Core-Fucosylated\nN-Glycan Prevents FUT8 Synthesis GDP-2F-Fucose->Core-Fucosylated\nN-Glycan

Figure 1: Mechanisms of fucosylation inhibition.

This compound is a cell-permeable analog of fucose. Once inside the cell, it is metabolized into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fucose). This molecule then acts as a competitive inhibitor of fucosyltransferases, primarily FUT8, by competing with the natural substrate, GDP-fucose.[1] This inhibition is concentration-dependent and reversible.

FUT8 Knockout , on the other hand, is a genetic approach that permanently ablates the FUT8 gene, which encodes the α-1,6-fucosyltransferase. This enzyme is solely responsible for adding fucose to the core N-glycan structure.[2] By knocking out this gene, typically using CRISPR/Cas9 technology, the cell loses its ability to perform core fucosylation, resulting in the stable production of afucosylated proteins.

Quantitative Comparison of Fucosylation and ADCC Enhancement

ParameterThis compoundFUT8 Knockout
Afucosylation Level >95% with optimized concentrations (e.g., 200 µM in some cell lines).Nearly 100% afucosylation.[5]
ADCC Enhancement 2 to 2.5-fold increase in ADCC activity has been reported.A pronounced superiority in ADCC compared to wild-type fucosylated IgG1, with higher cytotoxicity even at much lower antibody concentrations.[5]
Binding to FcγRIIIa Substantially increased binding to FcγRIIIa.[4]Significantly increased binding affinities to human FcγRIIIa.[5]

Experimental Protocols

Generation of a FUT8 Knockout Cell Line using CRISPR/Cas9

This protocol outlines the general steps for creating a FUT8 knockout cell line, for example, in CHO cells.

FUT8 Knockout Workflow A 1. Design & Synthesize sgRNA targeting FUT8 B 2. Co-transfect CHO cells with Cas9 and sgRNA plasmids A->B C 3. Single-cell sort transfected cells into 96-well plates B->C D 4. Expand single-cell clones C->D E 5. Screen clones for FUT8 knockout by PCR and sequencing D->E F 6. Confirm afucosylation phenotype by lectin blotting or mass spectrometry E->F G 7. Select and bank validated FUT8 knockout clone F->G

Figure 2: FUT8 knockout cell line generation workflow.

a. Design and Synthesis of sgRNA:

  • Design single guide RNAs (sgRNAs) targeting a critical exon of the FUT8 gene. Online tools can be used to minimize off-target effects.

  • Synthesize the designed sgRNAs and clone them into an appropriate expression vector.

b. Transfection:

  • Co-transfect the host cell line (e.g., CHO-S) with a plasmid expressing Cas9 nuclease and the sgRNA expression plasmid using a suitable transfection reagent.

c. Single-Cell Cloning:

  • Two days post-transfection, isolate single cells using fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

d. Clone Expansion and Screening:

  • Expand the single-cell clones.

  • Screen for FUT8 gene disruption by genomic PCR followed by sequencing to identify insertions or deletions (indels) at the target site.

e. Phenotypic Validation:

  • Confirm the loss of fucosylation by analyzing the glycosylation profile of a secreted antibody produced by the knockout clones. This can be done using lectin blotting with Lens culinaris agglutinin (LCA), which specifically binds to core fucose, or by mass spectrometry.[5]

Production of Afucosylated Antibodies using this compound

a. Cell Culture:

  • Culture the antibody-producing cell line under standard conditions.

b. Inhibitor Treatment:

  • Add this compound to the culture medium at the desired final concentration (e.g., 25-200 µM). The optimal concentration may need to be determined empirically for each cell line.[12][13]

  • Continue the cell culture for the desired production period.

c. Antibody Purification and Analysis:

  • Purify the antibody from the culture supernatant.

  • Analyze the fucosylation level of the purified antibody using HPLC, mass spectrometry, or capillary electrophoresis to quantify the reduction in fucosylation.[4]

Fucosylation Analysis by HPLC

a. Glycan Release:

  • Denature the purified antibody and release the N-glycans using an enzyme such as PNGase F.

b. Fluorescent Labeling:

  • Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide).

c. HPLC Separation:

  • Separate the labeled glycans using hydrophilic interaction liquid chromatography (HILIC) on an HPLC system.

d. Detection and Quantification:

  • Detect the glycans using a fluorescence detector.

  • Quantify the fucosylated and afucosylated glycan peaks to determine the percentage of afucosylation.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

ADCC Assay Workflow A 1. Prepare Target Cells (expressing the target antigen) C 3. Co-culture target and effector cells with varying concentrations of antibody A->C B 2. Prepare Effector Cells (e.g., NK cells) B->C D 4. Incubate for a defined period (e.g., 4-6 hours) C->D E 5. Measure Target Cell Lysis (e.g., LDH release or reporter gene assay) D->E F 6. Calculate % Cytotoxicity and determine EC50 values E->F

Figure 3: A typical workflow for an ADCC assay.

a. Cell Preparation:

  • Target cells: Use a cell line that expresses the antigen recognized by the antibody.

  • Effector cells: Isolate natural killer (NK) cells from peripheral blood mononuclear cells (PBMCs) or use an NK cell line.

b. Assay Setup:

  • Plate the target cells in a 96-well plate.

  • Add serial dilutions of the fucosylated and afucosylated antibodies.

  • Add the effector cells at a specific effector-to-target (E:T) ratio.

c. Incubation:

  • Incubate the plate for a defined period (e.g., 4 hours) at 37°C.

d. Measurement of Cell Lysis:

  • Measure the release of a cytosolic enzyme like lactate dehydrogenase (LDH) from the lysed target cells, or use a reporter-based assay.

e. Data Analysis:

  • Calculate the percentage of specific cell lysis for each antibody concentration and determine the EC50 values. A lower EC50 value indicates higher ADCC potency.[4]

Conclusion

Both this compound and FUT8 knockout are highly effective methods for producing afucosylated antibodies with enhanced ADCC. The choice between these two approaches depends on the specific experimental goals, required timeline, and available resources.

This compound offers a rapid, flexible, and reversible means to study the effects of afucosylation, making it an excellent tool for initial research and screening.

FUT8 knockout provides a permanent and stable solution for the large-scale production of completely afucosylated antibodies, which is the preferred method for therapeutic antibody manufacturing.

By carefully considering the advantages and disadvantages of each method, as outlined in this guide, researchers can make an informed decision to advance their studies on fucosylation and develop more potent immunotherapies.

References

Unveiling Reduced Fucosylation: A Quantitative Mass Spectrometry Guide to 2F-Peracetyl-Fucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2F-Peracetyl-Fucose with other methods to reduce fucosylation, supported by quantitative mass spectrometry data and detailed experimental protocols. This guide will delve into the mechanism of this compound, its efficacy in reducing cellular fucosylation, and the downstream effects on critical signaling pathways.

Introduction to Fucosylation and its Inhibition

Fucosylation, the addition of a fucose sugar to a glycan, is a crucial post-translational modification that plays a significant role in various biological processes, including cell adhesion, signaling, and immune responses. Aberrant fucosylation is often associated with diseases such as cancer, making fucosyltransferases, the enzymes responsible for fucosylation, attractive therapeutic targets. This compound is a cell-permeable fucose analog that acts as a potent inhibitor of fucosylation.[1][2][3] Once inside the cell, it is metabolized into GDP-2-deoxy-2-fluorofucose (GDP-2F-Fuc), which competes with the natural substrate GDP-fucose, thereby inhibiting fucosyltransferases.[1]

Comparative Analysis of Fucosylation Inhibitors

The efficacy of this compound in reducing fucosylation has been compared with other fucose analogs, such as 5-alkynylfucose. While both have been shown to be potent inhibitors, their mechanisms and effects can differ.

InhibitorTarget CellsConcentrationReduction in FucosylationKey FindingsReference
This compound HepG2 Liver Cancer Cells100 µM75% to 8%Significantly suppressed core fucosylation, cell proliferation, and migration.[4][4]
2-fluorofucose (2FF) 4T1 Metastatic Mammary Tumor CellsNot specifiedSignificant reductionLed to a decrease in NF-κB and TNF signaling pathways.[5][5]
This compound CHO cells producing IgG1Various concentrationsSignificant reductionPeracetylation showed a minor impact on cellular entry compared to the non-acetylated form.[1]
5-alkynylfucose CHO cells producing IgG1Various concentrationsMore potent than 2-deoxy-2-fluorofucoseAssociated with higher incorporation of the analog into the glycan structure.[1]

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cell line (e.g., HepG2, 4T1) in appropriate cell culture dishes or flasks and allow them to adhere and grow to a suitable confluency (typically 70-80%).

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

  • Treatment: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10-100 µM). A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the cells with the inhibitor for the desired period (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Cell Harvesting: After incubation, harvest the cells for subsequent analysis. For adherent cells, this typically involves washing with PBS, detaching with trypsin-EDTA, and collecting the cell pellet by centrifugation.[6]

Sample Preparation for Mass Spectrometry
  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and subsequently alkylate the free thiols with an alkylating agent such as iodoacetamide (IAA).[7]

  • Proteolytic Digestion: Digest the proteins into peptides using a protease, most commonly trypsin.[7]

  • Glycopeptide Enrichment (Optional but Recommended): To increase the detection sensitivity of fucosylated glycopeptides, an enrichment step can be performed using methods like lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC).[8]

  • Desalting: Desalt the peptide or glycopeptide mixture using a C18 solid-phase extraction cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

Quantitative Mass Spectrometry Analysis
  • Liquid Chromatography (LC) Separation: Separate the peptides or glycopeptides using a reversed-phase or HILIC nano-LC system. A typical gradient involves increasing concentrations of an organic solvent (e.g., acetonitrile) in an aqueous solvent, both containing a small amount of formic acid to aid ionization.[7]

  • Mass Spectrometry (MS) and MS/MS Analysis: Introduce the eluted peptides into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Full MS Scan: Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the intact glycopeptides.

    • Tandem MS (MS/MS): Select precursor ions (glycopeptides) for fragmentation using a method like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide information about the peptide sequence and the glycan structure.

  • Data Analysis:

    • Use specialized software to identify the glycopeptides from the MS/MS spectra and quantify the relative abundance of fucosylated versus non-fucosylated glycopeptides.

    • The reduction in fucosylation can be calculated by comparing the peak intensities or areas of fucosylated glycopeptides in the treated samples versus the control samples.

Visualizing the Impact of this compound

Fucosylation Biosynthesis and Inhibition Pathway

Fucosylation_Pathway cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway cluster_inhibitor Inhibition by this compound Fucose Fucose Fucose_Kinase Fucose Kinase Fucose->Fucose_Kinase Fucose_1_P Fucose-1-P Fucose_Kinase->Fucose_1_P GDP_Fuc_Pyrophosphorylase GDP-Fucose Pyrophosphorylase Fucose_1_P->GDP_Fuc_Pyrophosphorylase GDP_Fucose GDP-Fucose GDP_Fuc_Pyrophosphorylase->GDP_Fucose GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_4_keto_6_deoxymannose GDP-4-keto-6- deoxymannose GMD->GDP_4_keto_6_deoxymannose FX FX GDP_4_keto_6_deoxymannose->FX FX->GDP_Fucose FUT Fucosyltransferase (FUT) GDP_Fucose->FUT Fucosylated_Glycan Fucosylated Glycan FUT->Fucosylated_Glycan Glycan Glycan Glycan->FUT 2F_Peracetyl_Fucose This compound (Cell Permeable) Esterases Intracellular Esterases 2F_Peracetyl_Fucose->Esterases 2F_Fucose 2-Fluorofucose Esterases->2F_Fucose Salvage_Pathway_Enzymes Salvage Pathway Enzymes 2F_Fucose->Salvage_Pathway_Enzymes GDP_2F_Fucose GDP-2F-Fucose Salvage_Pathway_Enzymes->GDP_2F_Fucose GDP_2F_Fucose->FUT Competitive Inhibition

Caption: Mechanism of fucosylation inhibition by this compound.

Signaling Pathways Affected by Reduced Fucosylation

Signaling_Pathways cluster_NFkB_TNF NF-κB and TNF Signaling cluster_MAPK MAPK Signaling cluster_Notch Notch Signaling Reduced_Fucosylation Reduced Fucosylation (via this compound) NFkB_Activation NF-κB Activation Reduced_Fucosylation->NFkB_Activation Inhibition TNF_Signaling TNF Signaling Reduced_Fucosylation->TNF_Signaling Inhibition ERK1_2_Activation ERK1/2 Activation Reduced_Fucosylation->ERK1_2_Activation Inhibition p38_MAPK_Activation p38 MAPK Activation Reduced_Fucosylation->p38_MAPK_Activation Inhibition Notch_Activation Notch Activation Reduced_Fucosylation->Notch_Activation Inhibition

Caption: Key signaling pathways negatively regulated by reduced fucosylation.

Conclusion

Quantitative mass spectrometry is a powerful tool to confirm and quantify the reduction in fucosylation mediated by inhibitors like this compound. This guide provides a framework for comparing the efficacy of such inhibitors and understanding their impact on cellular processes. The detailed protocols and visual representations of the underlying molecular pathways serve as a valuable resource for researchers in the field of glycobiology and drug development. By elucidating the effects of fucosylation inhibition, these studies pave the way for novel therapeutic strategies targeting diseases associated with aberrant glycosylation.

References

Decoding Fucosylation: A Guide to Confirming the Metabolic Activation of 2F-Peracetyl-Fucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic compounds is paramount. This guide provides a comprehensive comparison of methods to confirm the intracellular conversion of the fucosylation inhibitor, 2F-Peracetyl-Fucose (2F-PAF), to its active form, GDP-2F-Fucose. We present detailed experimental protocols, comparative data with alternative inhibitors, and visual workflows to facilitate robust experimental design and data interpretation.

Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a critical post-translational modification involved in a myriad of cellular processes, from cell adhesion and signaling to immune responses. Dysregulation of fucosylation is a hallmark of various diseases, including cancer, making it a compelling target for therapeutic intervention. This compound is a cell-permeable prodrug that, upon entering the cell, is deacetylated to 2-deoxy-2-fluoro-L-fucose (2F-Fucose) and subsequently converted into Guanosine Diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fucose). This active metabolite then competitively inhibits fucosyltransferases (FUTs), leading to a global reduction in cellular fucosylation.[1]

Confirming Metabolic Conversion and Activity: A Multi-pronged Approach

Verifying the metabolic conversion of 2F-PAF and its subsequent inhibitory effect on fucosylation requires a combination of direct and indirect experimental approaches. Below, we compare key methodologies, outlining their principles, advantages, and limitations.

Direct Detection of Metabolic Conversion

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleotide Sugar Analysis: This is the most direct method to confirm the conversion of 2F-PAF to GDP-2F-Fucose. By analyzing cell lysates, researchers can quantify the intracellular concentrations of GDP-Fucose and its fluorinated analog.

2. N-Glycan Profiling by LC-MS: A powerful downstream method to observe the global effect of 2F-PAF on fucosylation. This technique analyzes the composition of N-linked glycans on cellular glycoproteins, revealing a decrease in fucosylated species upon successful inhibition.

Indirect Assessment of Fucosylation Inhibition

3. Flow Cytometry with Fucose-Binding Lectins: A high-throughput method to assess changes in cell surface fucosylation. Lectins, such as Aleuria aurantia lectin (AAL), bind specifically to fucose residues. A decrease in lectin binding, as measured by flow cytometry, indicates successful inhibition of fucosylation.

4. In Vitro Fucosyltransferase (FUT) Activity Assay: This biochemical assay directly measures the inhibitory potential of the active metabolite on specific fucosyltransferase enzymes.

Comparative Performance of Fucosylation Inhibitors

Several alternatives to this compound exist for studying and inhibiting fucosylation. The choice of inhibitor often depends on the specific research question, cell type, and desired outcome.

InhibitorMechanism of ActionTypical Effective ConcentrationKey AdvantagesKey Limitations
This compound (2F-PAF) Prodrug, converted to GDP-2F-Fucose, a competitive FUT inhibitor.[1]10 - 200 µM[2][3]Broad-spectrum FUT inhibition, good cell permeability.Can be incorporated into glycans at high concentrations.
5-Alkynyl-Fucose Metabolically converted to GDP-5-Alkynyl-Fucose; can act as a substrate for "click" chemistry or as a FUT inhibitor.[4]50 - 100 µMEnables visualization and identification of fucosylated proteins.Can be incorporated into glycans, potentially altering their function.[4]
5-Thio-Fucose Converted to GDP-5-Thio-Fucose, a potent FUT inhibitor.Low µM rangeHigh potency.Potential for off-target effects due to the thio-sugar.
Fucostatin I (6,6,6-Trifluoro-L-fucose) Metabolically converted to a GDP-fucose analog that inhibits FUTs.[2]10 - 100 µM[2]Potent inhibition of core fucosylation.

Experimental Protocols

Protocol 1: LC-MS/MS for Intracellular GDP-Fucose and GDP-2F-Fucose

This protocol outlines the steps for the direct detection and quantification of the metabolic product of this compound.

1. Cell Culture and Treatment:

  • Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a vehicle control (DMSO) for 24-72 hours.

2. Metabolite Extraction:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously and incubate on ice for 15 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and dry using a vacuum concentrator.

3. LC-MS/MS Analysis:

  • Reconstitute the dried metabolites in 100 µL of LC-MS grade water.

  • Inject the sample onto a porous graphitized carbon (PGC) column or a similar column suitable for nucleotide sugar separation.

  • Use an ion-pairing reagent, such as tributylamine, in the mobile phase to improve retention and separation.

  • Perform mass spectrometry in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify GDP-Fucose and GDP-2F-Fucose based on their specific precursor and product ion transitions.

Protocol 2: Flow Cytometry with Aleuria Aurantia Lectin (AAL)

This protocol provides a method for the indirect assessment of fucosylation inhibition by measuring cell surface fucose levels.

1. Cell Culture and Treatment:

  • Culture and treat cells with this compound as described in Protocol 1.

2. Cell Staining:

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Wash the cells twice with ice-cold FACS buffer (PBS with 1% BSA).

  • Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.

  • Add FITC-conjugated AAL to a final concentration of 5-10 µg/mL.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with ice-cold FACS buffer.

3. Flow Cytometry Analysis:

  • Resuspend the cells in 500 µL of FACS buffer.

  • Analyze the cells using a flow cytometer, exciting at 488 nm and detecting emission at ~520 nm.

  • Quantify the mean fluorescence intensity (MFI) of the cell population. A decrease in MFI in treated cells compared to control cells indicates inhibition of fucosylation.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic pathway, experimental workflow, and a key signaling pathway affected by fucosylation.

Metabolic_Conversion This compound This compound 2F-Fucose 2F-Fucose This compound->2F-Fucose Esterases 2F-Fucose-1-P 2F-Fucose-1-P 2F-Fucose->2F-Fucose-1-P Fucokinase GDP-2F-Fucose GDP-2F-Fucose 2F-Fucose-1-P->GDP-2F-Fucose GDP-Fuc Pyrophosphorylase FUTs FUTs GDP-2F-Fucose->FUTs Inhibition Fucosylated Glycan Fucosylated Glycan FUTs->Fucosylated Glycan Fucosylation Non-fucosylated Glycan Non-fucosylated Glycan

Caption: Metabolic activation of this compound to GDP-2F-Fucose.

Experimental_Workflow cluster_direct Direct Detection cluster_indirect Indirect Assessment Cell Lysis & Metabolite Extraction Cell Lysis & Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis & Metabolite Extraction->LC-MS/MS Analysis GDP-2F-Fucose Quantification GDP-2F-Fucose Quantification LC-MS/MS Analysis->GDP-2F-Fucose Quantification Lectin Staining Lectin Staining Flow Cytometry Flow Cytometry Lectin Staining->Flow Cytometry Reduced Fucosylation Reduced Fucosylation Flow Cytometry->Reduced Fucosylation Cell Culture & Treatment Cell Culture & Treatment Cell Culture & Treatment->Cell Lysis & Metabolite Extraction Cell Culture & Treatment->Lectin Staining TGFb_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGFb TβRII TβRII TGFb->TβRII Binds TβRI TβRI TβRII->TβRI Recruits & Phosphorylates Smad2/3 Smad2/3 TβRI->Smad2/3 Phosphorylates Core Fucosylation Fuc Core Fucosylation->TβRII Core Fucosylation->TβRI pSmad2/3 pSmad2/3 Smad2/3->pSmad2/3 Smad Complex Smad Complex pSmad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Regulates

References

A Head-to-Head Comparison of Peracetylated versus Non-Acetylated 2-Fluorofucose in Fucosylation Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between peracetylated and non-acetylated 2-fluorofucose (2-FF) is a critical decision in the pursuit of modulating fucosylation for therapeutic and research applications. This guide provides an objective, data-driven comparison of these two forms of a potent fucosylation inhibitor, offering insights into their respective performance, supported by experimental data and detailed protocols.

Fucosylation, the enzymatic addition of fucose to glycans, plays a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses. Its dysregulation is implicated in various diseases, notably cancer, making fucosylation an attractive therapeutic target. Both peracetylated 2-fluorofucose (Ac-2-FF) and its non-acetylated counterpart (2-FF) are valuable tools for inhibiting this process. They act by mimicking the natural fucose sugar, thereby disrupting the synthesis of GDP-fucose and the subsequent transfer of fucose to glycoproteins.[1]

The primary distinction between the two compounds lies in the presence of acetyl groups on the fucose analog. Peracetylation is a common chemical modification employed to enhance the cell permeability of polar molecules like sugars.[2][3] The acetyl groups are thought to increase lipophilicity, facilitating passage across the cell membrane. Once inside the cell, non-specific esterases are expected to remove the acetyl groups, releasing the active 2-fluorofucose.[2][3]

Performance Comparison: A Data-Driven Analysis

The following tables summarize quantitative data from various studies to provide a clear comparison of the efficacy and characteristics of peracetylated versus non-acetylated 2-fluorofucose.

ParameterPeracetylated 2-Fluorofucose (Ac-2-FF)Non-Acetylated 2-Fluorofucose (2-FF)Key Findings
Cell Permeability Generally considered to have enhanced cell permeability due to increased lipophilicity.[2][3]As a polar molecule, it is expected to have lower passive diffusion across the cell membrane.While peracetylation is a strategy to improve cell uptake, some studies suggest the impact on cellular entry may be minor in certain cell lines.[3][4]
Metabolic Activation Requires intracellular deacetylation by non-specific esterases to release 2-FF, which is then converted to GDP-2-FF via the salvage pathway.[2][3]Directly enters the fucose salvage pathway to be converted to GDP-2-FF.[5][6]Both forms are metabolically activated to the inhibitory molecule, GDP-2-FF.[3][5]
Inhibition of Fucosylation Potent inhibitor of fucosylation. Treatment of HL-60 cells resulted in the complete abolition of Lewis-X and sLex expression within 3 days.[7] It has also been shown to inhibit orosphere formation and invasion in head and neck cancer stem cells.[8]A potent inhibitor of fucosylation. It has been shown to suppress human liver cancer HepG2 cell proliferation and migration.[9] It also reduces fucosylation in 4T1 breast cancer cells.[10][11]Both compounds are effective at inhibiting fucosylation across various cell types. The choice may depend on the specific cell line and experimental conditions.
Effect on Cell Viability Does not affect cell viability or doubling time even at concentrations up to 200 µM in HL-60 cells.[7]Generally well-tolerated by cells, though high concentrations can impact cell proliferation in some cancer cell lines.[2]Both forms are suitable for in vitro studies without significant cytotoxicity at effective inhibitory concentrations.
In Vivo Efficacy Has been used in vivo to inhibit tumor metastasis in a xenograft mouse model.[8]Has demonstrated therapeutic efficacy in animal models for conditions like sickle cell disease and has been shown to attenuate acetaminophen-induced liver injury.[2][12]Both forms have shown promise in preclinical in vivo models.

Mechanism of Action: A Tale of Two Pathways

Both peracetylated and non-acetylated 2-fluorofucose exert their inhibitory effects by hijacking the cellular machinery for fucose metabolism. Once inside the cell (with peracetylated 2-FF first undergoing deacetylation), 2-fluorofucose is processed by the fucose salvage pathway. This pathway converts it into GDP-2-fluorofucose (GDP-2-FF). GDP-2-FF then acts as a competitive inhibitor of fucosyltransferases (FUTs), preventing the transfer of fucose to glycan chains.[9][13]

Furthermore, the accumulation of GDP-2-FF can act as a feedback inhibitor of the de novo pathway of GDP-fucose synthesis.[9][13] This dual mechanism of action leads to a global reduction in cellular fucosylation.

Fucosylation Inhibition Pathway Mechanism of Fucosylation Inhibition by 2-Fluorofucose Analogs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_salvage Salvage Pathway cluster_denovo De Novo Pathway Ac-2-FF Peracetylated 2-Fluorofucose 2-FF_int 2-Fluorofucose Ac-2-FF->2-FF_int Deacetylation (Esterases) Ac-2-FF->2-FF_int 2-FF_ext Non-Acetylated 2-Fluorofucose 2-FF_ext->2-FF_int Uptake 2-FF_ext->2-FF_int GDP-2-FF GDP-2-Fluorofucose 2-FF_int->GDP-2-FF Fucose Kinase, GDP-Fucose Pyrophosphorylase GDP-Fucose GDP-Fucose GDP-2-FF->GDP-Fucose Feedback Inhibition FUTs Fucosyltransferases GDP-2-FF->FUTs Competitive Inhibition GDP-Mannose GDP-Mannose GDP-Mannose->GDP-Fucose Fucosylated_Glycoproteins Fucosylated Glycoproteins FUTs->Fucosylated_Glycoproteins Fucosylation Glycoproteins Glycoproteins

Caption: Metabolic pathway of peracetylated and non-acetylated 2-fluorofucose leading to the inhibition of fucosylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments used to evaluate and compare peracetylated and non-acetylated 2-fluorofucose.

Cell Culture and Treatment
  • Cell Lines: Human promyelocytic leukemia (HL-60) cells or other cell lines of interest (e.g., HepG2, UMSCC14B) are commonly used.[7][8][9]

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 for HL-60) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: Stock solutions of peracetylated 2-fluorofucose and non-acetylated 2-fluorofucose are typically prepared in a suitable solvent such as DMSO.[7]

  • Treatment: Cells are seeded at a specific density and treated with varying concentrations of the fucose analogs (e.g., 25-200 µM) for a designated period (e.g., 48-72 hours).[7][8] A vehicle control (e.g., DMSO) is always included.

Analysis of Cell Surface Fucosylation by Flow Cytometry
  • Cell Harvesting: After treatment, cells are harvested and washed with a suitable buffer (e.g., PBS with 1% BSA).

  • Lectin Staining: Cells are incubated with a fluorescently labeled lectin that specifically binds to fucosylated glycans, such as Aleuria aurantia lectin (AAL).

  • Flow Cytometry: The fluorescence intensity of the stained cells is analyzed using a flow cytometer. A decrease in fluorescence intensity in treated cells compared to the control indicates an inhibition of cell surface fucosylation.

Fucosylation Analysis Workflow Experimental Workflow for Assessing Inhibition of Cell Surface Fucosylation Cell_Culture 1. Cell Culture (e.g., HL-60) Treatment 2. Treatment with 2-FF or Ac-2-FF Cell_Culture->Treatment Harvesting 3. Cell Harvesting and Washing Treatment->Harvesting Lectin_Staining 4. Staining with Fluorescent Lectin (AAL) Harvesting->Lectin_Staining Flow_Cytometry 5. Analysis by Flow Cytometry Lectin_Staining->Flow_Cytometry Data_Analysis 6. Data Analysis: Compare Fluorescence Flow_Cytometry->Data_Analysis

References

Validating the Enhanced ADCC Activity of Antibodies Produced with 2F-Peracetyl-Fucose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of many therapeutic monoclonal antibodies (mAbs), particularly in oncology, relies on their ability to engage the host's immune system to eliminate target cells. A primary mechanism in this process is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), a process where immune effector cells, such as Natural Killer (NK) cells, recognize and kill antibody-coated target cells.[1][2][3][4] The efficiency of ADCC is critically influenced by the glycosylation pattern of the antibody's Fc (Fragment crystallizable) region. Specifically, the absence of a core fucose sugar on the Fc N-glycan has been shown to dramatically increase the antibody's binding affinity to the FcγRIIIa receptor on NK cells, leading to a more potent ADCC response.[4][5][6][7][8]

This guide provides a comparative analysis of using 2F-Peracetyl-Fucose, a fucose analog, to produce afucosylated or low-fucose antibodies with enhanced ADCC activity. We will compare this metabolic engineering approach with other common strategies and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: How this compound Enhances ADCC

This compound is a chemically modified fucose sugar that acts as a potent inhibitor of fucosylation when added to cell culture media.[5][9] Its peracetylated form enhances cell permeability, allowing it to be readily taken up by antibody-producing cells like Chinese Hamster Ovary (CHO) cells.[5] Inside the cell, non-specific esterases remove the acetyl groups, converting it into 2-deoxy-2-fluorofucose (2F-Fucose).[5] This active form is then metabolized into GDP-2F-Fucose.

The resulting GDP-2F-Fucose interferes with the natural fucosylation pathway in two ways:

  • It acts as a feedback inhibitor of the de novo synthesis pathway of GDP-fucose, the natural sugar nucleotide donor for fucosylation.[5]

  • It is a poor substrate for fucosyltransferase 8 (FUT8), the enzyme that attaches fucose to the N-glycan core.[5]

This dual-action mechanism leads to a significant reduction in the incorporation of fucose into the Fc region of newly synthesized antibodies. The resulting afucosylated antibodies exhibit a higher binding affinity for the FcγRIIIa receptor on NK cells, thereby potentiating the ADCC signaling cascade and enhancing the elimination of target cells.[5][6][7][8]

cluster_Cell Antibody-Producing Cell (e.g., CHO) Fuc_in This compound (Cell Culture Media) Fuc_cell 2F-Fucose (Intracellular) Fuc_in->Fuc_cell Uptake & Deacetylation GDP_Fuc GDP-2F-Fucose Fuc_cell->GDP_Fuc Metabolism DeNovo De Novo GDP-Fucose Synthesis Pathway GDP_Fuc->DeNovo Feedback Inhibition FUT8 FUT8 Enzyme GDP_Fuc->FUT8 Poor Substrate DeNovo->FUT8 Afuc_Ab Low-Fucose Antibody (Secreted) FUT8->Afuc_Ab Reduced Fucosylation Antibody Newly Synthesized Antibody (IgG) Antibody->FUT8

Mechanism of this compound in reducing antibody fucosylation.
Comparison of ADCC Enhancement Strategies

While this compound offers a straightforward method for producing low-fucose antibodies, several other strategies are employed in research and manufacturing. The primary alternatives include genetic engineering of the host cell line and direct modification of the antibody's protein sequence.

StrategyMethodologyEfficacy in Fucose ReductionADCC EnhancementAdvantagesDisadvantages
This compound Metabolic inhibition via addition of a fucose analog to cell culture media.[9]Reduces total fucosylation significantly (e.g., from 80% to 17.5% at 20µM).[10][11]Markedly increases ADCC activity.[9][12]Simple to implement, does not require cell line engineering, suitable for lab-scale production.[9]Potential for incorporation of unnatural fucose analogs, may require optimization for large-scale manufacturing.[5][13]
Cell Line Engineering (FUT8 Knockout) Genetic deletion or silencing of the FUT8 gene in the host cell line (e.g., CHO cells).[8][14]Can achieve near-complete removal of core fucose (>95% reduction).[14]Potent ADCC enhancement, often considered the gold standard.[8]Stable and permanent solution for producing afucosylated antibodies, ideal for large-scale manufacturing.[9]Requires significant upfront cell line development time and resources.[9]
Alternative Fucose Analogs (e.g., 5-Alkynylfucose) Metabolic inhibition using other fucose analogs.Can be more potent than 2F-Fucose in reducing fucosylation.[5][13]Enhances ADCC.Offers an alternative small molecule inhibitor.Higher incorporation rate of the unnatural sugar into the glycan, with unknown effects on safety and potency.[5][13]
Fc Protein Engineering Site-directed mutagenesis of amino acids in the antibody's Fc region to increase affinity for FcγRIIIa.[2][3]Does not affect fucosylation; enhances binding through protein-protein interactions.Can significantly enhance ADCC.[3]Can be combined with other strategies; provides a stable, genetically encoded enhancement.Requires re-engineering for each new antibody; may alter other Fc functions like CDC or half-life.

Experimental Protocols

Validating the enhanced ADCC of antibodies produced with this compound requires a robust and reproducible cytotoxicity assay. Below is a generalized protocol for a common non-radioactive ADCC assay using lactate dehydrogenase (LDH) release.

Protocol: LDH Release ADCC Assay

This assay quantifies the release of the cytosolic enzyme LDH from lysed target cells as a measure of cytotoxicity.[15]

Materials:

  • Target Cells: A cell line expressing the antigen of interest (e.g., CD20-positive cancer cells).

  • Effector Cells: Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs). Cryopreserved NK cells are a convenient option.

  • Antibodies: Test antibody (produced with this compound) and a control antibody (standard fucosylation).

  • Assay Medium: RPMI-1640 or similar, supplemented with FBS.

  • 96-well round-bottom plates.

  • LDH cytotoxicity detection kit.

Procedure:

  • Target Cell Preparation:

    • Culture target cells to a healthy, sub-confluent state.

    • Harvest the cells, wash with assay medium, and count them.

    • Resuspend the cells to a final concentration of 5 x 104 cells/mL.

    • Plate 100 µL of the target cell suspension (5,000 cells) into each well of a 96-well plate.

  • Antibody Opsonization:

    • Prepare serial dilutions of the test and control antibodies.

    • Add 50 µL of the diluted antibodies to the wells containing target cells.

    • Incubate for 30-60 minutes at 37°C to allow antibody binding to the target cells.

  • Effector Cell Addition:

    • Thaw and prepare effector cells according to the supplier's instructions.

    • Resuspend effector cells to achieve the desired Effector-to-Target (E:T) ratios (e.g., 10:1, 20:1).[15] For a 10:1 ratio with 5,000 target cells, you would need 50,000 effector cells per well.

    • Add 50 µL of the effector cell suspension to the appropriate wells.

  • Assay Controls:

    • Spontaneous Release (Target): Target cells + medium only.

    • Spontaneous Release (Effector): Effector cells + medium only.

    • Maximum Release (Target): Target cells + lysis buffer (from kit).

    • No Antibody Control: Target cells + Effector cells + medium (no antibody).

  • Incubation:

    • Centrifuge the plate at 250 x g for 4 minutes to facilitate cell-to-cell contact.[15]

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The duration may need optimization; cryopreserved NK cells often require longer incubation times.

  • LDH Measurement:

    • After incubation, centrifuge the plate again at 250 x g for 4 minutes.[15]

    • Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[15]

    • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

    • Incubate for 30 minutes at room temperature, protected from light.[15]

    • Add the stop solution and measure the absorbance at 490 nm using a plate reader.[15]

  • Data Analysis:

    • Calculate the percentage of specific cytotoxicity for each antibody concentration using the formula: % Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

cluster_workflow ADCC Assay Workflow P1 Plate Target Cells (5,000 cells/well) P2 Add Diluted Antibody (Test & Control) P1->P2 P3 Incubate (30-60 min) for Opsonization P2->P3 P4 Add Effector Cells (e.g., NK cells at E:T ratio) P3->P4 P5 Centrifuge & Incubate (4-24 hours) P4->P5 P6 Centrifuge & Transfer Supernatant P5->P6 P7 Add LDH Reagent & Incubate (30 min) P6->P7 P8 Add Stop Solution & Read Absorbance (490nm) P7->P8 P9 Calculate % Cytotoxicity P8->P9

Generalized workflow for an LDH release-based ADCC assay.

ADCC Signaling Pathway

The enhancement of ADCC by afucosylated antibodies is rooted in the initial step of the cytotoxic signaling cascade. The absence of core fucose on the antibody's Fc region remodels the glycan structure, allowing for a more favorable interaction with the FcγRIIIa receptor on NK cells.[8][16] This increased binding affinity leads to more robust receptor clustering and stronger downstream signaling, ultimately resulting in the enhanced release of cytotoxic granules that kill the target cell.

cluster_Cells Cellular Interaction cluster_Receptors Receptor Engagement cluster_Signaling Downstream Signaling & Effector Function NK_Cell NK Cell FcR FcγRIIIa Target_Cell Target Cell Antigen Target Antigen Antibody Afucosylated Antibody Antibody->FcR High-Affinity Binding Signal Activation Signaling (e.g., ITAM phosphorylation) FcR->Signal Triggers Antigen->Antibody Binds Granules Cytotoxic Granule Release Signal->Granules Cytokines Cytokine Secretion (e.g., IFN-γ) Signal->Cytokines Lysis Target Cell Lysis (Apoptosis) Granules->Lysis Induces Lysis->Target_Cell Kills

Simplified signaling pathway of enhanced ADCC with afucosylated antibodies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 2F-Peracetyl-Fucose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2F-Peracetyl-Fucose, a cell-permeable fluorinated fucose derivative and a potent inhibitor of fucosyltransferases. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity. While specific hazard data for this compound is limited, it should be treated as a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment should be conducted before handling this compound. However, the following personal protective equipment is mandatory to minimize exposure through inhalation, dermal contact, or ingestion.

Protection Type Specific Recommendation Purpose
Eye Protection Chemical safety gogglesProtects eyes from potential splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against direct skin contact.[1]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1]
Respiratory Protection Work in a well-ventilated area or chemical fume hoodMinimizes the inhalation of any potential dust or aerosols.[1]

Operational Plan: Step-by-Step Handling and Storage

Strict adherence to this operational protocol is crucial for the safe handling of this compound.

Preparation:
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the supplier-specific Safety Data Sheet for this compound.

  • Ensure Proper Ventilation: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood or a well-ventilated laboratory space.[1]

  • Verify Emergency Equipment: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.[1]

  • Assemble Materials: Gather all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

Handling:
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to prevent the generation of dust.

  • Solution Preparation: this compound is soluble in Dimethyl sulfoxide (DMSO) at approximately 10 mg/mL, as well as in chloroform and methanol.[2][3][4] When preparing stock solutions, it is recommended to aliquot the reconstituted solution and freeze it at -20°C.[3][5] Stock solutions are generally stable for up to 3 months at this temperature.[3][5] For some applications, sonication may be recommended to aid dissolution.[6]

  • Hygiene Practices: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2] Wash hands and any exposed skin thoroughly after handling.[2]

Storage:
  • Solid Compound: Store at -20°C for long-term stability (≥ 4 years).[4]

  • Stock Solutions: Store aliquots at -20°C for up to 3 months or at -80°C for up to one year.[3][6][7] It is recommended to avoid repeated freeze-thaw cycles.[6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Collection:

    • Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), and empty containers in a designated and clearly labeled hazardous waste container.

    • The container must be suitable for solid or liquid chemical waste, sealable, and in good condition.

  • Spill and Leak Cleanup:

    • In the event of a spill, ensure the area is well-ventilated.

    • Wearing the appropriate PPE, gently sweep or wipe up the spilled material. Avoid actions that create dust.[8]

    • Place the cleanup materials into a designated, labeled container for hazardous waste.[8]

  • Final Disposal:

    • Dispose of the sealed waste container through your institution's official chemical waste management program.

    • Do not dispose of this compound in the regular trash or pour it down the drain.[8]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded according to institutional guidelines.[9]

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₂H₁₇FO₇[4]
Molecular Weight 292.3 g/mol [4]
Physical Form Solid / Crystalline Solid[2][3]
Color White[3]
Purity ≥95% - ≥98% (NMR)[2][3]
Solubility DMSO: ~10 mg/mL, Soluble in Chloroform and Methanol[2][3][4]
Storage Temperature -20°C[3][4]
Stability ≥ 4 years at -20°C[4]
Storage Class 11 - Combustible Solids

Experimental Workflow and Logic Diagrams

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS Review SDS Verify Ventilation Verify Ventilation Review SDS->Verify Ventilation Check Emergency Equipment Check Emergency Equipment Verify Ventilation->Check Emergency Equipment Assemble Materials Assemble Materials Check Emergency Equipment->Assemble Materials Don PPE Don PPE Assemble Materials->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Collect Waste Collect Waste Perform Experiment->Collect Waste Label Container Label Container Collect Waste->Label Container Institutional Pickup Institutional Pickup Label Container->Institutional Pickup Spill Cleanup Spill Cleanup Spill Cleanup->Collect Waste

Caption: Workflow for the safe handling and disposal of this compound.

Start Start Hazard Identification Identify Hazards (Review SDS) Start->Hazard Identification Risk Assessment Assess Risks (Inhalation, Contact) Hazard Identification->Risk Assessment Control Measures Implement Controls (PPE, Fume Hood) Risk Assessment->Control Measures Safe Handling Proceed with Safe Handling Protocol Control Measures->Safe Handling Waste Disposal Follow Disposal Plan Safe Handling->Waste Disposal End End Waste Disposal->End

Caption: Logical relationship of safety procedures for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2F-Peracetyl-Fucose
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2F-Peracetyl-Fucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.